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  • Product: 3,3-bis(2-hydroxyethyl)urea
  • CAS: 23270-55-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Bis(2-hydroxyethyl)urea Isomers for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3-bis(2-hydroxyethyl)urea (CAS 23270-55-5) and its closely related, more extensively studied isomers. Recognizing the limited specific data on the target compou...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3,3-bis(2-hydroxyethyl)urea (CAS 23270-55-5) and its closely related, more extensively studied isomers. Recognizing the limited specific data on the target compound, this paper adopts a comparative approach, leveraging detailed information on analogous structures to provide a holistic understanding for researchers, scientists, and drug development professionals.

Foreword: Navigating the Isomeric Landscape of Hydroxyethylated Ureas

The term "bis(2-hydroxyethyl)urea" can be ambiguous without specifying the substitution pattern on the urea nitrogen atoms. This guide will focus on the requested N,N-disubstituted isomer, 3,3-bis(2-hydroxyethyl)urea, while drawing critical insights from its N,N'-disubstituted counterpart and its mono-substituted precursor, Hydroxyethyl Urea. The structural differences are fundamental to their chemical properties and potential applications.

G cluster_0 Hydroxyethylated Urea Isomers A 3,3-bis(2-hydroxyethyl)urea (N,N-bis...) CAS: 23270-55-5 B 1,3-bis(2-hydroxyethyl)urea (N,N'-bis...) CAS: 15438-70-7 C Hydroxyethyl Urea (N-(2-hydroxyethyl)urea) CAS: 2078-71-9

Caption: Structural classes of hydroxyethylated ureas discussed in this guide.

Section 1: 3,3-bis(2-hydroxyethyl)urea (CAS 23270-55-5): The Target Compound

3,3-bis(2-hydroxyethyl)urea, also known as N,N-bis(2-hydroxyethyl)urea, is an organic compound where two hydroxyethyl groups are attached to the same nitrogen atom of a urea molecule.

Chemical Properties and Availability

Data specific to this isomer is sparse, reflecting its status primarily as a research chemical.[1] It is described as a white crystalline solid that is soluble in water, a property enhanced by the hydrophilic nature of its two hydroxyl groups.[2] This high water solubility and potential for hydrogen bonding are its most notable characteristics.[2]

PropertyValueSource
CAS Number 23270-55-5[1][2]
Molecular Formula C₅H₁₂N₂O₃[1]
Molecular Weight 148.16 g/mol [1]
Synonyms N,N-Bis(2-hydroxyethyl)urea, 1,1-Bis(2-hydroxyethyl)urea, NSC 159060[1][2]
Physical Form Neat / White Crystalline Solid[1][2]
Applications and Research Status

Currently, 3,3-bis(2-hydroxyethyl)urea is marketed as a useful chemical for laboratory research.[1] While specific applications in drug development are not documented, its structure suggests potential utility as a humectant, stabilizer, or a building block in polymer science, particularly for creating hydrogels or other materials requiring moisture retention.[2] Its low toxicity profile is also suggested, though comprehensive studies are not publicly available.[2] Further research is needed to validate these potential applications.

Section 2: 1,3-bis(2-hydroxyethyl)urea (CAS 15438-70-7): A Symmetrical Isomer

In contrast to the 3,3-isomer, 1,3-bis(2-hydroxyethyl)urea, or N,N'-bis(2-hydroxyethyl)urea, has a symmetrical structure with one hydroxyethyl group on each nitrogen atom. This isomer is more thoroughly documented, providing a valuable reference for understanding the potential of bis-hydroxyethylated ureas.

Synthesis Methodologies

The synthesis of 1,3-bis(2-hydroxyethyl)urea has been approached through several routes, reflecting a scientific interest in optimizing yield and purity while minimizing hazardous reagents.

Method A: Condensation of Urea with Ethanolamine

This is a direct and common method involving the condensation reaction between urea and monoethanolamine.[3]

  • Protocol:

    • Combine urea and monoethanolamine in a 1:2 molar ratio.

    • Heat the mixture at 135°C for 2 hours, then increase the temperature to 140°C for 6 hours.[4]

    • Continuously remove the gaseous ammonia (NH₃) byproduct to drive the reaction equilibrium towards the product.[3]

    • The crude product is a mixture containing the desired compound along with unreacted urea and ethanolamine.[5]

    • Purify the final product by recrystallization from a solvent such as methanol.[3][4]

  • Causality and Insights: The removal of ammonia is critical; its accumulation would inhibit the forward reaction. The two-step heating process likely balances the initial reaction rate with minimizing thermal degradation over the extended reaction time. Recrystallization is essential for achieving the purity required for analytical or developmental work.

Method B: Reaction of Urea with Ethylene Carbonate

This method presents a more sustainable and efficient alternative, avoiding the direct use of ethanolamine and offering a higher yield.[5]

  • Protocol:

    • React urea with ethylene carbonate in a 1:2 molar ratio.[5]

    • The reaction is conducted in the presence of a synthetic zeolite catalyst containing sodium oxide (0.4-0.9 wt%) and optionally potassium oxide (1.0-5.5 wt%).[5]

    • Maintain the reaction temperature at 140-150°C until the evolution of carbon dioxide (CO₂) ceases.[5]

  • Causality and Insights: Ethylene carbonate serves as a safer alternative to toxic reagents like phosgene.[3] The zeolite catalyst facilitates the nucleophilic attack by the urea's nitrogen atoms on the carbonyl carbon of ethylene carbonate, leading to ring-opening.[3] This method is reported to increase the product yield to as high as 98% and reduce the reaction time significantly.[5]

G cluster_0 Synthesis of 1,3-bis(2-hydroxyethyl)urea Urea Urea ReactionA Condensation 135-140°C - NH₃ Urea->ReactionA Method A ReactionB Zeolite Catalyst 140-150°C - CO₂ Urea->ReactionB Method B Ethanolamine Ethanolamine (2 eq.) Ethanolamine->ReactionA EthyleneCarbonate Ethylene Carbonate (2 eq.) EthyleneCarbonate->ReactionB Product 1,3-bis(2-hydroxyethyl)urea PurificationA Recrystallization (Methanol) ReactionA->PurificationA Crude Mixture PurificationA->Product ReactionB->Product High Yield

Caption: Comparative workflows for the synthesis of 1,3-bis(2-hydroxyethyl)urea.

Applications in Research and Development

The documented applications for 1,3-bis(2-hydroxyethyl)urea are primarily in materials science, though its chemical properties suggest broader potential.

  • Polymer Chemistry: It is used as a plasticizer in urea-formaldehyde resins to increase flexibility and reduce brittleness.[3]

  • Pharmaceutical and Cosmetic Formulations: It is utilized as a stabilizing agent and may enhance skin hydration.[]

  • Research Chemical: It is noted as a useful research chemical, sometimes appearing as an impurity in related pharmaceutical compounds like Elmustine.[7] Its structural similarity to other biologically active compounds has prompted investigations into potential therapeutic applications.[3]

Section 3: Hydroxyethyl Urea (CAS 2078-71-9): A Commercially Significant Analogue

Hydroxyethyl urea, the mono-substituted analogue, is a widely used ingredient in the cosmetics and personal care industry. Its well-established safety and efficacy profile provides a valuable benchmark for its di-substituted relatives.

Primary Function and Mechanism

Hydroxyethyl urea functions as a high-performance humectant and moisturizing agent.[8] Its mechanism of action is rooted in its excellent water-binding ability, allowing it to penetrate the stratum corneum, increase the skin's moisture content, and improve elasticity.[9][10] This helps to relieve dryness and reduce the appearance of fine lines.[9] It is often favored over traditional urea for its gentler nature and superior, non-sticky sensory feel in formulations.[8]

Safety and Regulatory Standing

Hydroxyethyl urea has undergone extensive safety assessments. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in cosmetics under current practices and concentrations, provided the final product is formulated to be non-irritating.[11][12]

  • Toxicological Profile: While some mild, transient skin or eye irritation may occur at high concentrations, comprehensive studies have found no evidence of long-term health risks.[11][13] Genotoxicity studies were negative, alleviating concerns about carcinogenic potential.[14]

  • Use in Formulations: It is used in a wide array of products, including lotions, creams, cleansers, and hair care items.[10] In leave-on moisturizing products, its concentration can be as high as 20.6%.[15]

The established safety of Hydroxyethyl Urea provides a degree of confidence in the tolerability of the core N-(2-hydroxyethyl)urea moiety, which is a foundational component of the di-substituted isomers. However, direct toxicological studies on the bis-substituted forms remain necessary for any potential application in drug development or personal care.

Section 4: Comparative Summary and Future Research

The distinct substitution patterns of these urea derivatives lead to different properties and data availability.

Feature3,3-bis(2-hydroxyethyl)urea1,3-bis(2-hydroxyethyl)ureaHydroxyethyl Urea
CAS Number 23270-55-515438-70-72078-71-9
Structure N,N-disubstituted (asymmetric)N,N'-disubstituted (symmetric)N-monosubstituted
Molecular Weight 148.16 g/mol 148.16 g/mol 104.11 g/mol
Primary Status Research ChemicalResearch Chemical, PlasticizerCosmetic Ingredient
Key Application Undefined; potential humectantPlasticizer for resinsSkin moisturizing agent
Data Availability Very LimitedModerateExtensive
Future Research Directions:

For researchers and drug development professionals, the knowledge gaps for 3,3-bis(2-hydroxyethyl)urea present several opportunities:

  • Development of a Scalable Synthesis: Devising an efficient and high-purity synthesis protocol for the 3,3-isomer is the first critical step for enabling further research.

  • Toxicological and Safety Evaluation: A comprehensive safety assessment, including dermal and ocular irritation, sensitization, and genotoxicity studies, would be required to ascertain its suitability for any formulation that comes into contact with biological systems.

  • Functional Characterization: Head-to-head studies comparing the hygroscopicity, moisturizing efficacy, and formulation-stabilizing properties of the 3,3- and 1,3-isomers against the benchmark Hydroxyethyl Urea would elucidate their potential in dermatological or pharmaceutical applications.

  • Drug Delivery Potential: The presence of two hydroxyl groups makes these molecules interesting candidates for modification, potentially as linkers or carriers in drug delivery systems. Investigating their conjugation chemistry could open new avenues for development.

References

  • UL Prospector. (n.d.). Hydroxyethyl Urea. Retrieved February 2, 2026, from [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2024, August 17). Is Hydroxyethyl Urea Safe?. Retrieved February 2, 2026, from [Link]

  • Hony Chemical. (n.d.). Hydroxyethyl Urea 2078-71-9 Facial Products Emollient Relieve dryness non-greasy feeling. Retrieved February 2, 2026, from [Link]

  • Cosmetic Ingredient Review. (n.d.). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. Retrieved February 2, 2026, from [Link]

  • Cosmetic Ingredient Review. (2018, August 29). Draft Report of the Safety Assessment of Hydroxyethyl Urea. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). RU2619588C1 - Method for 1,3-bis(2-hydroxyethyl)urea production.
  • PubChem. (n.d.). Hydroxyethyl Urea. Retrieved February 2, 2026, from [Link]

  • US EPA. (n.d.). Urea, N,N'-bis(2-hydroxyethyl)- - Substance Details. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). EP0496168A1 - Process for the production of N-(2-hydroxyethyl)-2-imidazolidinone.
  • Pharmaffiliates. (n.d.). 1,3-bis(2-Hydroxyethyl)urea. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Modification of the synthesis of N,N′-bis(2-hydroxyethyl)urea and N,N′-bis(2-hydroxypropyl)urea. Retrieved February 2, 2026, from [Link]

  • Cosmetic Ingredient Review. (2018, November 9). Draft Final Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics. Retrieved February 2, 2026, from [Link]

  • Gzprobig.com. (n.d.). Great Price Hydroxyethyl Urea CAS NO.2078-71-9 For Sale. Retrieved February 2, 2026, from [Link]

  • Watec Laboratories. (n.d.). Hydroxyethyl Urea - Cosmetic Ingredients. Retrieved February 2, 2026, from [Link]

  • COSMILE Europe. (n.d.). HYDROXYETHYL UREA – Ingredient. Retrieved February 2, 2026, from [Link]

Sources

Exploratory

Precision Synthesis of 3,3-Bis(2-hydroxyethyl)urea

Technical Guide for Research & Development Executive Summary This guide details the synthesis of 3,3-bis(2-hydroxyethyl)urea (CAS: 23270-55-5), an unsymmetrical urea derivative distinct from its symmetrical isomer, 1,3-b...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

This guide details the synthesis of 3,3-bis(2-hydroxyethyl)urea (CAS: 23270-55-5), an unsymmetrical urea derivative distinct from its symmetrical isomer, 1,3-bis(2-hydroxyethyl)urea.[1] Primarily utilized as a hydrophilic intermediate in the synthesis of nitrosourea chemotherapeutics (e.g., HECNU) and advanced polyurethane precursors, this molecule requires precise thermal control during synthesis to favor transamidation over polymerization.[1]

The protocol outlined below employs a solvent-free melt transamidation between urea and diethanolamine (DEA). This method is selected for its atom economy and scalability, avoiding the use of hazardous isocyanates or phosgene derivatives.[1]

Chemical Identity & Mechanism[1][2]

Target Molecule[1]
  • IUPAC Name: 1,1-Bis(2-hydroxyethyl)urea[1]

  • Common Name: 3,3-Bis(2-hydroxyethyl)urea (Note: "3,3" numbering assumes the carbonyl carbon is position 2, common in older literature, though IUPAC prefers N,N-bis...).[1]

  • CAS Number: 23270-55-5[1][2][3]

  • Molecular Formula:

    
    [1][4]
    
  • Molecular Weight: 148.16 g/mol [4][5][6]

  • Structure: An unsymmetrical urea where one nitrogen bears two hydroxyethyl groups, and the other remains a primary amine (

    
    ).[1]
    
Mechanistic Pathway

The synthesis proceeds via a nucleophilic acyl substitution (transamidation).[1] The secondary amine of diethanolamine attacks the carbonyl carbon of urea. The tetrahedral intermediate collapses to expel ammonia (


), driving the equilibrium forward.[1]

Key Mechanistic Considerations:

  • Ammonia Removal: The reaction is reversible. Continuous removal of gaseous ammonia is critical to drive the reaction to completion (Le Chatelier's principle).[1]

  • Selectivity: Diethanolamine contains both amine and hydroxyl nucleophiles. Under the specified conditions (<150°C), the amine is significantly more nucleophilic than the hydroxyl groups, favoring amide formation over carbamate (O-acylation) formation.[1]

ReactionMechanism Urea Urea (H2N-CO-NH2) Inter Tetrahedral Intermediate Urea->Inter Nucleophilic Attack (135-145°C) DEA Diethanolamine (HN(CH2CH2OH)2) DEA->Inter Product 3,3-Bis(2-hydroxyethyl)urea Inter->Product Collapse Ammonia Ammonia (NH3) (Gas Removal) Inter->Ammonia Elimination

Figure 1: Reaction mechanism showing the transamidation pathway and critical ammonia elimination step.[1]

Experimental Protocol

Materials & Equipment
ReagentPurityRole
Urea >99%Carbonyl source
Diethanolamine (DEA) >99%Nucleophile
Methanol ACS GradeRecrystallization solvent
Ethyl Acetate ACS GradeAnti-solvent
Nitrogen (

)
Industrial GradeInert sweep gas

Equipment:

  • 3-neck Round Bottom Flask (RBF)[1]

  • Mechanical Stirrer (preferred over magnetic for viscous melts)[1]

  • Reflux Condenser (set to 60°C to return DEA but pass

    
    ) or simple distillation head[1]
    
  • Nitrogen inlet/bubbler[1]

  • Oil bath with digital temperature control[1]

Step-by-Step Synthesis

This protocol is designed for a 100 mmol scale .

  • Charge Reactor: In the 3-neck RBF, combine 6.00 g Urea (100 mmol) and 10.51 g Diethanolamine (100 mmol) .

    • Note: A slight excess of Urea (1.05 eq) can be used to ensure full conversion of the more expensive amine, but 1:1 is standard for high purity.[1]

  • Inert Atmosphere: Purge the system with Nitrogen for 10 minutes. Maintain a slow, steady stream of

    
     throughout the reaction to assist in ammonia removal.[1]
    
  • Melt & Reaction:

    • Heat the oil bath to 135°C . The mixture will melt into a clear, colorless liquid.[1]

    • Observation: Ammonia evolution will begin as bubbles. Ensure the vent is directed to a scrubber (dilute HCl) or fume hood exhaust.[1]

    • Increase temperature gradually to 140-145°C over 30 minutes.

    • Critical Control: Do not exceed 150°C. Higher temperatures promote O-alkylation (carbamate formation) and polymerization.

  • Completion: Maintain 140-145°C for 3 to 5 hours . The reaction is complete when ammonia evolution ceases (check vent with damp pH paper; it should no longer turn blue).[1]

  • Workup:

    • Cool the reaction mixture to ~80°C. It will become a viscous oil or semi-solid.

    • Add 20 mL Methanol while warm to dissolve the crude product.

    • Transfer to a beaker and add Ethyl Acetate dropwise until slight turbidity is observed (approx. 40-50 mL).

    • Cool to 4°C (fridge) or -20°C (freezer) overnight to induce crystallization.[1]

  • Purification:

    • Filter the white crystals under vacuum.

    • Wash with cold Ethyl Acetate/Hexane (1:1).[1]

    • Dry in a vacuum oven at 40°C for 4 hours.

Process Workflow

SynthesisWorkflow Start Start: Mix Urea + DEA (1:1 Molar Ratio) Heat Heat to 135-145°C N2 Sweep Start->Heat Monitor Monitor NH3 Evolution (3-5 Hours) Heat->Monitor Check NH3 Stopped? Monitor->Check Check->Heat No Cool Cool to 80°C Dissolve in MeOH Check->Cool Yes Cryst Recrystallization (MeOH / EtOAc) Cool->Cryst Filter Vacuum Filtration & Drying Cryst->Filter

Figure 2: Operational workflow for the synthesis and purification of 3,3-bis(2-hydroxyethyl)urea.

Characterization & Quality Control

To validate the synthesis of the unsymmetrical 3,3-isomer and rule out the symmetrical 1,3-isomer (which would form if Monoethanolamine were used or if rearrangement occurred), use the following markers:

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       5.8-6.0 ppm (s, 2H): 
      
      
      
      protons.[1] Crucial: The presence of a singlet
      
      
      peak confirms the unsymmetrical primary amide structure (
      
      
      ). The symmetrical isomer would show two triplet
      
      
      peaks.
    • 
       4.6-4.8 ppm (t, 2H): 
      
      
      
      protons.[1]
    • 
       3.4-3.6 ppm (m, 4H): 
      
      
      
      protons.[1]
    • 
       3.2-3.3 ppm (t, 4H): 
      
      
      
      protons.[1]
Infrared Spectroscopy (FTIR)
  • 3300-3450 cm

    
     : Strong broad band (
    
    
    
    stretch) overlapping with
    
    
    stretch.[1]
  • 1650-1660 cm

    
     : Strong Amide I band (
    
    
    
    stretch).[1]
  • 1600-1620 cm

    
     : Amide II band (
    
    
    
    bend), characteristic of primary amides.[1]
Physical Properties[1]
  • Appearance: White crystalline solid or hygroscopic powder.

  • Solubility: Highly soluble in water and methanol; insoluble in non-polar solvents (hexane, ether).[1]

  • Melting Point: Typically 88-92°C (Note: Literature values vary based on hydration state; ensure sample is anhydrous).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Sticky Oil Incomplete

removal
Increase

flow rate; ensure reaction time is sufficient. Use a vacuum (weak, ~500 mbar) cautiously in the final hour.
Product is Yellow/Brown Thermal degradationTemperature exceeded 150°C. Maintain strict 135-145°C control.
Melting Point Depression Residual DEA or WaterRecrystallize again from MeOH/EtOAc. Dry thoroughly under vacuum to remove hygroscopic water.
Solidification in Reactor PolymerizationReaction ran too long at high temp. Stop immediately when

ceases.

Safety & Handling

  • Ammonia Gas: The reaction generates significant ammonia. Perform exclusively in a functioning fume hood.

  • Thermal Hazard: The reaction melt is >135°C. Use heat-resistant gloves and ensure the reactor is secure.

  • Chemical Handling: Diethanolamine is a skin irritant and potential sensitizer. Wear nitrile gloves and eye protection.

References

  • Sigma-Aldrich. (n.d.). 3,3-Bis(2-hydroxyethyl)urea Product Sheet. Retrieved from

  • Pasquet, V., et al. (2021).[1] Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Polymers. Retrieved from

  • BenchChem. (2025).[7] Technical Guide: Synthesis of 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea and Precursors. Retrieved from

  • ChemicalBook. (2025). N,N'-Bis(2-hydroxyethyl)urea Properties and Synthesis. Retrieved from

  • ResearchGate. (2009).[8] Modification of the synthesis of N,N′-bis(2-hydroxyethyl)urea. Retrieved from

Sources

Foundational

3,3-bis(2-hydroxyethyl)urea molecular structure

Technical Monograph: Structural Dynamics and Functional Applications of 3,3-Bis(2-hydroxyethyl)urea Abstract This technical guide provides a comprehensive structural and functional analysis of 3,3-bis(2-hydroxyethyl)urea...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Dynamics and Functional Applications of 3,3-Bis(2-hydroxyethyl)urea

Abstract

This technical guide provides a comprehensive structural and functional analysis of 3,3-bis(2-hydroxyethyl)urea (CAS: 23270-55-5), also known as 1,1-bis(2-hydroxyethyl)urea .[1][2][3] Distinct from its symmetric isomer (


-bis), this unsymmetrical carbamide derivative exhibits unique hydrotropic and chaotropic properties critical for pharmaceutical formulation and drug delivery systems.[1][2] This monograph details its molecular architecture, synthesis pathways, impurity profiling, and specific utility as a solubility enhancer for Class II/IV APIs.[1][3]

Molecular Architecture & Physicochemical Properties

Structural Isomerism and Nomenclature

Precise nomenclature is paramount in urea chemistry to avoid costly formulation errors.[1][2][3] The compound 3,3-bis(2-hydroxyethyl)urea refers to the unsymmetrical isomer where both hydroxyethyl groups are attached to a single nitrogen atom.[1][2][3]

  • IUPAC Name: 1,1-Bis(2-hydroxyethyl)urea[1][2][3]

  • Common Synonym:

    
    -Bis(2-hydroxyethyl)urea[1][2][3][4][][6][7]
    
  • CAS Number: 23270-55-5[1][2][3]

  • Molecular Formula:

    
    [1][2][3][][7][8]
    
  • Molecular Weight: 148.16 g/mol [1][2][3][][7][8]

Distinction from Symmetric Isomer:

  • Target (Unsymmetrical):

    
     (High polarity, asymmetric H-bond donor/acceptor profile).[1][2][3]
    
  • Analog (Symmetrical):

    
     (CAS 15438-70-7, crystalline solid, higher lattice energy).[1][2][3]
    
Physicochemical Profile
PropertyValue / CharacteristicRelevance to Formulation
Physical State Viscous Liquid / Low-melting SolidProcessability in liquid dosage forms.[1][2][3]
LogP (Predicted) -2.27Highly hydrophilic; excellent aqueous solubility.[1][2][3]
H-Bond Donors 4 (2 from

, 2 from

)
Critical for hydrotropic solubilization mechanisms.[1][2][3]
H-Bond Acceptors 3 (1 Carbonyl, 2 Hydroxyl oxygens)Facilitates interaction with cationic APIs.[1][2][3]
pKa ~13.0 (Amide-like)Stable across physiological pH ranges (4.0–8.0).[1][2][3]

Synthesis & Reaction Dynamics

The synthesis of 3,3-bis(2-hydroxyethyl)urea is thermodynamically driven by the nucleophilic attack of a secondary amine (diethanolamine) on a carbamoyl electrophile.[1][2][3] Unlike the symmetric isomer which requires monoethanolamine, the steric bulk of the diethanolamine requires specific thermal control to prevent polymerization.[1][3]

Core Synthesis Pathway (Diethanolamine Route)

The most robust laboratory synthesis involves the reaction of Diethanolamine (DEA) with Urea or Potassium Cyanate .[1][2][3] The urea route is preferred for green chemistry applications due to ammonia evolution as the only byproduct.[1][2][3]

Reaction Stoichiometry:


[1][2][3]
Pathway Visualization

SynthesisPathway DEA Diethanolamine (Secondary Amine) Transition Tetrahedral Intermediate DEA->Transition Nucleophilic Attack Urea Urea (Carbamoyl Source) Urea->Transition Heat 130-150°C N2 Purge Transition->Heat Product 3,3-Bis(2-hydroxyethyl)urea (Target) Byproduct Ammonia (Gas) (Removal drives eq.) Heat->Product Elimination Heat->Byproduct

Figure 1: Thermolytic synthesis pathway via transamidation.[1][2][3] Continuous removal of ammonia shifts equilibrium toward the target unsymmetrical urea.[1][3]

Functional Applications: Hydrotropy & Permeation

In drug development, 3,3-bis(2-hydroxyethyl)urea serves as a functional excipient .[1][2][3] Its primary utility lies in its ability to disrupt the lattice energy of poorly soluble drugs (hydrotropy) without the toxicity associated with traditional surfactants like SLS.[1][2][3]

Mechanism of Action: The "Water-Structure Breaker"

The unsymmetrical structure creates a localized region of high electron density (hydroxyls) and a donor-rich region (primary amide).[1][2][3] This amphiphilic-like (but non-micellar) structure allows it to:

  • Disrupt Water Networks: Interfere with water-water H-bonding, increasing the solubility of hydrophobic drugs.[1][2][3]

  • Complexation: Form weak

    
    -
    
    
    
    or H-bond complexes with API aromatic rings.
Interaction Diagram

Hydrotropy API Hydrophobic API (Class II/IV) Solubility Enhanced Solubility API->Solubility Thermodynamic Stabilization Water Bulk Water (Structured Network) Water->Solubility Thermodynamic Stabilization UreaDeriv 3,3-Bis(2-hydroxyethyl)urea (Hydrotrope) UreaDeriv->API Solvation Shell Formation UreaDeriv->Water Disrupts H-Bonding (Chaotropic Effect)

Figure 2: Hydrotropic mechanism.[1][2][3] The urea derivative acts as a bridge, reducing the interfacial tension between the hydrophobic API and the aqueous bulk.[3]

Experimental Protocols

Synthesis Protocol (Laboratory Scale)

Self-Validating Step: Monitor ammonia evolution using damp pH paper at the vent; reaction completion correlates with cessation of basic gas evolution.[1][2][3]

  • Charge: In a 250 mL 3-neck round bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge Diethanolamine (105.14 g, 1.0 mol) and Urea (60.06 g, 1.0 mol) .

  • Inertion: Purge the system with nitrogen for 15 minutes to prevent oxidative degradation of the amine.

  • Reaction: Heat the mixture to 135°C . The mixture will melt and become homogeneous.[1][2][3]

  • Evolution: Maintain 135-145°C for 4-6 hours. Ammonia gas will evolve vigorously.[1][2][3] Use a dilute HCl scrubber trap.[1][2][3]

  • Endpoint: Reaction is complete when weight loss equals theoretical ammonia loss (~17 g) or via TLC/HPLC monitoring.

  • Purification: The crude product is often a viscous oil.[1][2][3] Impurities (unreacted urea) can be precipitated by cooling or removed via short-path distillation if thermal stability permits.[1][2][3]

Analytical Characterization (HPLC)

To distinguish the 3,3-isomer from the 1,3-isomer impurity:

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) Amide column (e.g., Waters XBridge Amide, 3.5 µm).

  • Mobile Phase: Acetonitrile:Water (90:10 v/v) with 10mM Ammonium Formate.[1][2][3]

  • Detection: Refractive Index (RI) or ELSD (UV absorption is weak due to lack of chromophores).[1][2][3]

  • Differentiation: The unsymmetrical 3,3-isomer typically elutes after the symmetric isomer due to higher interaction with the polar stationary phase (two hydroxyls on one side create a stronger local dipole).[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11536274, Urea, N,N-bis(2-hydroxyethyl)-. Retrieved from [Link][1][2][3]

  • European Chemicals Agency (ECHA). Registration Dossier - Urea derivatives and their hydrotropic applications. Retrieved from [Link][1][2][3]

  • Cosmetic Ingredient Review (CIR). Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics. (Note: Discusses mixtures containing bis-isomers). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Spectral Characterization of 1,1-Bis(2-hydroxyethyl)urea

The following technical guide details the structural elucidation and spectral data for 1,1-bis(2-hydroxyethyl)urea (commonly referred to as 3,3-bis(2-hydroxyethyl)urea in specific industrial contexts). Synonyms: 3,3-Bis(...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation and spectral data for 1,1-bis(2-hydroxyethyl)urea (commonly referred to as 3,3-bis(2-hydroxyethyl)urea in specific industrial contexts).

Synonyms: 3,3-Bis(2-hydroxyethyl)urea; N,N-Bis(2-hydroxyethyl)urea; Urea, 1,1-bis(2-hydroxyethyl)- CAS Registry Number: 23270-55-5 Molecular Formula:


Molecular Weight:  148.16  g/mol 

Executive Summary & Structural Disambiguation

Objective: This guide provides a comprehensive spectral profile (NMR, IR, MS) for 1,1-bis(2-hydroxyethyl)urea to facilitate its identification and quality control in pharmaceutical and polymer research.

Critical Distinction (The "3,3" vs. "1,3" Isomerism): Researchers must distinguish between two common isomers derived from urea and ethanolamines.

  • Target Molecule (This Guide): 1,1-Bis(2-hydroxyethyl)urea (CAS 23270-55-5).[1] Derived from Diethanolamine .[2] Both hydroxyethyl groups are attached to the same nitrogen.

  • Common Isomer: 1,3-Bis(2-hydroxyethyl)urea (CAS 15438-70-7).[3][4] Derived from Monoethanolamine . Hydroxyethyl groups are on opposite nitrogens.

Note: The user-specified nomenclature "3,3" refers to the locants of the nitrogen atoms (N1 and N3). "3,3-substitution" is chemically equivalent to "1,1-substitution" (N,N-substitution).

Synthesis & Experimental Protocol

To ensure the spectral data corresponds to the correct isomer, the synthesis must utilize secondary amines.

Reaction Pathway

The synthesis proceeds via the transamidation of urea with diethanolamine (DEA), releasing ammonia.

Synthesis Urea Urea (H2N-CO-NH2) Reaction Transamidation 135-145°C (-NH3) Urea->Reaction DEA Diethanolamine (HN(CH2CH2OH)2) DEA->Reaction Product 1,1-Bis(2-hydroxyethyl)urea (H2N-CO-N(CH2CH2OH)2) Reaction->Product

Figure 1: Synthesis pathway for 1,1-bis(2-hydroxyethyl)urea via transamidation.

Step-by-Step Protocol
  • Charge: Load Diethanolamine (1.0 eq) and Urea (1.0 - 1.2 eq) into a reactor equipped with a mechanical stirrer and a nitrogen sparge.

  • Heat: Ramp temperature to 135–145°C .

  • Reaction: Maintain temperature for 3–5 hours. Monitor the evolution of ammonia gas (basic pH of off-gas).

  • Completion: Reaction is complete when ammonia evolution ceases.

  • Work-up: The product is typically a viscous, hygroscopic liquid or low-melting solid. Purification via recrystallization is difficult due to high solubility; vacuum stripping of residual ammonia is standard.

Spectral Atlas

A. Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

Ion Speciesm/z (Theoretical)Description
[M+H]⁺ 149.09 Protonated molecular ion (Base Peak).
[M+Na]⁺ 171.07 Sodium adduct (Common in glass/unclean sources).
[M+H - H₂O]⁺ 131.08 Dehydration fragment (Loss of 18 Da).
[M+H - NH₃]⁺ 132.06 Deamination fragment (Loss of 17 Da).

Interpretation Logic: The presence of an even molecular weight (148) resulting in an odd [M+H]⁺ (149) confirms the presence of an even number of nitrogens (Nitrogen Rule). The fragmentation pattern is dominated by the stability of the hydroxyethyl chains.

B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (cm⁻¹)Functional GroupAssignment
3450 – 3200 O-H / N-H StretchBroad, strong band. Overlap of terminal hydroxyls and primary amide (

).
2950 – 2850 C-H StretchAlkyl methylene (

) symmetric/asymmetric stretch.
1680 – 1650 C=O Stretch Amide I band. Characteristic of urea carbonyl.
1620 – 1590 N-H BendAmide II band. Scissoring vibration of the primary

group.
1050 – 1030 C-O StretchPrimary alcohol C-O stretch.

Diagnostic Feature: Unlike the 1,3-isomer (which has secondary amides), the 1,1-isomer possesses a primary amide group (


). Look for the distinct 

scissoring near 1600 cm⁻¹.
C. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 is required.


 will exchange labile protons (OH, NH), causing them to disappear.
Reference:  TMS (0.00 ppm).
¹H NMR (400 MHz, DMSO-d6)
Shift (δ, ppm)IntegrationMultiplicityAssignmentStructural Causality
5.80 2HSinglet (br)-NH₂ Primary amide protons. Broadened by quadrupole relaxation of N.
4.65 2HTriplet / Broad-OH Terminal hydroxyls.
3.55 4HTriplet / Multiplet-CH₂-O- Methylene protons adjacent to oxygen (deshielded).
3.30 4HTriplet-N-CH₂- Methylene protons adjacent to nitrogen.

Self-Validating Check: The integration ratio must be 1:1:2:2 (NH2 : OH : O-CH2 : N-CH2). If the NH signal integrates to 1H or appears as a triplet, you likely have the 1,3-isomer.

¹³C NMR (100 MHz, DMSO-d6)
Shift (δ, ppm)AssignmentDescription
159.5 C=O Urea carbonyl carbon.
59.8 -CH₂-OH Carbon adjacent to oxygen.
51.2 -N-CH₂- Carbon adjacent to nitrogen.

Quality Control & Impurity Profiling

When analyzing commercial or synthesized samples, the following impurities are common:

  • Diethanolamine (Starting Material):

    • NMR: Distinct triplets upfield from the product.

    • MS: m/z 106 [M+H]⁺.

  • Biuret Derivatives:

    • Formed by thermal dimerization of urea.

    • NMR: Additional carbonyl signals >160 ppm.

ImpurityLogic Sample Crude Sample NMR 1H NMR (DMSO-d6) Sample->NMR Check1 Check 5.8 ppm region NMR->Check1 Result1 Singlet (2H) = 1,1-Isomer (Target) Check1->Result1 Found Result2 Triplet (2H) = 1,3-Isomer (Impurity) Check1->Result2 Found

Figure 2: NMR logic flow for distinguishing the 1,1-isomer from the 1,3-isomer.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 267604, 1,1-Bis(2-hydroxyethyl)urea.

    • Source:

  • ChemicalBook. N,N'-Bis(2-hydroxyethyl)urea (Isomer Comparison & Physical Properties).

    • Source:

  • CymitQuimica. 3,3-Bis(2-hydroxyethyl)urea (CAS 23270-55-5) Product Specifications.[1]

    • Source:

  • United States Patent Office. Preparation of substituted ureas from amines.

    • Source:

Sources

Foundational

Thermal Stability of 3,3-Bis(2-hydroxyethyl)urea: Mechanisms, Characterization, and Application Protocols

Topic: Thermal Stability of 3,3-Bis(2-hydroxyethyl)urea Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Chemical Identity 3,3-bis(2-hydroxyethy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability of 3,3-Bis(2-hydroxyethyl)urea Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

3,3-bis(2-hydroxyethyl)urea (CAS: 23270-55-5), formally known as 1,1-bis(2-hydroxyethyl)urea according to IUPAC nomenclature, is an asymmetric urea derivative characterized by two hydroxyethyl groups attached to a single nitrogen atom.[1] This structural asymmetry imparts unique thermal properties compared to its symmetric isomer, 1,3-bis(2-hydroxyethyl)urea.

This guide details the thermal stability profile of 3,3-bis(2-hydroxyethyl)urea, defining its degradation onset, mechanistic pathways, and critical handling parameters for pharmaceutical and polymer applications.

Chemical Identity Table
ParameterDetail
Common Name 3,3-Bis(2-hydroxyethyl)urea
IUPAC Name 1,1-Bis(2-hydroxyethyl)urea
CAS Number 23270-55-5
Molecular Formula

Molecular Weight 148.16 g/mol
Physical State Solid (Powder) or Viscous Liquid (depending on purity/hydration)
Key Functional Groups Primary Amine (

), Tertiary Amine (

), Hydroxyls (

)

Thermal Decomposition Mechanism

The thermal stability of 3,3-bis(2-hydroxyethyl)urea is governed by the nucleophilicity of its pendant hydroxyl groups and the electrophilicity of the urea carbonyl. Unlike simple ureas which degrade via biuret formation, hydroxyalkyl ureas undergo intramolecular cyclization .

Primary Degradation Pathway (130°C – 170°C)

Upon heating above 130°C, the molecule undergoes an intramolecular nucleophilic attack. The hydroxyl oxygen attacks the carbonyl carbon, leading to the elimination of ammonia and the formation of a cyclic carbamate (oxazolidinone derivative).

Reaction:



This transformation is irreversible and results in the loss of basicity and hydrogen-bonding capability associated with the primary amine group.

Secondary Degradation (>170°C)

At temperatures exceeding 170°C, the oxazolidinone ring itself becomes unstable, potentially undergoing ring-opening polymerization or fragmentation into carbon dioxide (


) and secondary amines. This gas release profile is exploited in fire-retardant applications but poses a contamination risk in pharmaceutical processing.
Mechanistic Visualization

The following diagram illustrates the transition from the stable urea structure to the cyclic degradation product.

DecompositionMechanism Start 3,3-Bis(2-hydroxyethyl)urea (Stable < 100°C) TS Transition State (Intramolecular OH Attack) Start->TS Heat (>130°C) Product 3-(2-hydroxyethyl)-2-oxazolidinone (Cyclic Carbamate) TS->Product Cyclization Ammonia Ammonia (NH3) (Gas Release) TS->Ammonia Elimination

Figure 1: Thermal degradation pathway of 3,3-bis(2-hydroxyethyl)urea via intramolecular cyclization.

Experimental Characterization Protocols

To validate the stability of specific batches or formulations containing 3,3-bis(2-hydroxyethyl)urea, the following standardized protocols should be employed.

Thermogravimetric Analysis (TGA) Protocol

Objective: Determine the onset temperature of degradation (


) and mass loss steps.

Workflow:

  • Sample Prep: Weigh 5–10 mg of dried sample into an alumina or platinum crucible.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (inert atmosphere prevents oxidative degradation masking).
    
  • Ramp Rate: Heat from 25°C to 600°C at 10°C/min.

  • Data Analysis:

    • Record

      
       (Temperature at 5% weight loss).
      
    • Identify the first derivative peak (DTG) corresponding to

      
       loss.
      

Expected Results:

Temperature Range Event Mass Loss Interpretation
25°C – 100°C Volatilization Loss of residual moisture or solvent.

| 130°C – 170°C | Primary Degradation | Loss of


 (Theoretical mass loss ~11.5%). |
| > 200°C  | Secondary Degradation | Breakdown of oxazolidinone ring (

evolution). |
DSC Analysis for Phase Transitions

Objective: Distinguish between melting endotherms and decomposition exotherms.

Workflow:

  • Pan System: Hermetically sealed aluminum pans (to contain volatile byproducts initially).

  • Cycle: Heat-Cool-Heat cycle (-20°C to 200°C).

  • Observation: Look for a sharp endotherm (melting) followed immediately by a broad endotherm/exotherm shift indicating reaction.

HPLC-MS Impurity Profiling

Objective: Quantify the formation of 3-(2-hydroxyethyl)-2-oxazolidinone in thermally stressed samples.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water/Acetonitrile gradient (0.1% Formic Acid).

  • Detection: MS (ESI+) monitoring [M+H]+ = 132.1 m/z (Oxazolidinone product) vs 149.1 m/z (Parent).

Stability Data & Formulation Implications

Comparative Stability

Compared to its symmetric isomer (1,3-bis) and simple urea, 3,3-bis(2-hydroxyethyl)urea exhibits lower thermal stability due to the favorable kinetics of forming a 5-membered ring from the geminal hydroxyethyl/urea structure.

CompoundDecomposition Onset (

)
Primary Degradation Product
Urea ~133°CBiuret + Ammonia
1,3-Bis(2-hydroxyethyl)urea ~150°CPolymerization / Biuret derivatives
3,3-Bis(2-hydroxyethyl)urea ~130–140°C 3-(2-hydroxyethyl)-2-oxazolidinone
Storage and Processing Guidelines
  • Storage: Store below 30°C in tightly sealed containers to prevent moisture absorption, which can lower the activation energy for hydrolysis/cyclization.

  • Melt Processing: Avoid melt extrusion or compounding above 140°C. If high temperatures are required, limit residence time to <2 minutes.

  • Sterilization: Autoclaving (121°C) is not recommended for aqueous solutions of this compound, as hydrolysis is accelerated by heat and pressure. Use sterile filtration (0.22 µm).

Applications & References

Key Applications
  • Polyurethane Chain Extenders: Used to introduce hydrophilicity. Must be reacted with isocyanates at temperatures <120°C to prevent premature cyclization which terminates the polymer chain.

  • Fire Retardants: The endothermic release of

    
     and 
    
    
    
    at 130–170°C dilutes combustible gases, acting as a blowing agent and char former.
  • Cosmetics (Humectants): Provides moisturization similar to glycerin but with a non-tacky feel. Stability is critical to prevent ammonia odor development in shelf-life.

References
  • Chemical Identity & Structure: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 132051, Hydroxyethyl Urea. Link

  • Thermal Degradation Mechanism: Davis, J. (2009).[2][3] Thermal degradation of amines for CO2 capture.[2] University of Texas at Austin. (Describes the oxazolidinone formation pathway for ethanolamine derivatives). Link

  • Fire Retardant Properties: Google Patents (2007). US20070001156A1 - Degradable or reversible fire-blocking gel. (Details the gas release at 130-170°C). Link

  • Synthesis & Stability: EvitaChem (2025). Technical Data Sheet: 1,3-Bis(2-hydroxyethyl)urea. (Provides comparative stability data for hydroxyethyl ureas). Link

  • Polyurethane Applications: RSC Advances (2025). High-performance thermoplastic polyurethane elastomers with enhanced mechanical properties. (Discusses use as chain extender and thermal limits). Link

Sources

Exploratory

Technical Deep Dive: 3,3-Bis(2-hydroxyethyl)urea in Biomedical &amp; Pharmaceutical Applications

The following technical guide details the research applications, chemical properties, and experimental protocols for 3,3-bis(2-hydroxyethyl)urea (also known as N,N-bis(2-hydroxyethyl)urea ). [1] Document Type: Technical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the research applications, chemical properties, and experimental protocols for 3,3-bis(2-hydroxyethyl)urea (also known as N,N-bis(2-hydroxyethyl)urea ).

[1]

Document Type: Technical Application Guide Target Audience: Medicinal Chemists, Polymer Scientists, and Formulation Engineers Subject: 3,3-Bis(2-hydroxyethyl)urea (CAS: 23270-55-5)[1]

Executive Summary: The Unsymmetric Advantage

3,3-bis(2-hydroxyethyl)urea (BHEU) represents a distinct class of functionalized urea derivatives.[2] Unlike its symmetric isomer (1,3-bis or N,N'-bis), the 3,3-bis configuration concentrates two hydroxyl groups on a single nitrogen atom, leaving the distal primary amine (


) free.[1]

This structural asymmetry confers unique reactivity profiles essential for high-value research applications:

  • Hydrogel Synthesis: Acts as a hydrophilic chain extender with a pendant urea motif, significantly enhancing water retention capacity (WRC) in polyurethanes.

  • Pharmaceutical Intermediate: The free primary amine allows for regioselective derivatization, serving as a scaffold for novel nitrosourea alkylating agents.

  • Cryopreservation: Functions as a non-ionic, penetrating cryoprotectant that modulates ice crystal formation via strong hydrogen bonding networks.

Chemical Architecture & Properties[1][3][4]

To utilize BHEU effectively, researchers must distinguish it from common symmetric urea crosslinkers.[1]

Feature3,3-Bis(2-hydroxyethyl)urea (Target)1,3-Bis(2-hydroxyethyl)urea (Common)
Structure


Symmetry Asymmetric (1,1-substitution)Symmetric (1,3-substitution)
Reactive Sites 2

Hydroxyl (

), 1

Amide (

)
2

Hydroxyl (

), 2

Amide (

)
Key Property High polarity dipole; pendant amide H-bondingLinear crosslinking; balanced H-bonding
Primary Use Hydrophilic pendant modification, Drug scaffoldsLinear polymerization, Crosslinking

Physicochemical Profile:

  • Molecular Weight: 148.16 g/mol [1][][4][5][6]

  • Solubility: Highly soluble in water, DMSO, methanol; insoluble in non-polar solvents (hexane).[1]

  • Stability: Stable under neutral conditions; susceptible to hydrolysis at pH < 3 or pH > 10 at elevated temperatures.

Application 1: Hydrophilic Modification of Polyurethane Hydrogels

BHEU is a superior chain extender for synthesizing waterborne polyurethanes (WPU) intended for wound dressings or drug delivery matrices. The geminal hydroxyl groups allow the molecule to integrate into the polymer backbone, while the urea headgroup (


) remains pendant.

Mechanism of Action: The pendant urea group acts as a "water magnet," forming multiple hydrogen bonds with water molecules without disrupting the polymer backbone's mechanical integrity. This results in hydrogels with tunable swelling ratios.

Experimental Workflow: WPU Synthesis

The following diagram illustrates the incorporation of BHEU into a polyurethane prepolymer system.

G PEG Polyol (PEG-2000) PRE NCO-Terminated Prepolymer PEG->PRE 80°C, 3h (N2 atm) ISO Diisocyanate (IPDI) ISO->PRE WPU Hydrophilic WPU Dispersion PRE->WPU Emulsification (Water) BHEU 3,3-Bis(2-hydroxyethyl)urea (Chain Extender) BHEU->WPU Chain Extension (40°C) FILM Hydrogel Film (High Swelling) WPU->FILM Casting & Drying

Caption: Synthesis pathway for BHEU-modified waterborne polyurethane hydrogels.

Protocol: BHEU-Modified Polyurethane Synthesis

Objective: Create a hydrogel film with >500% water uptake.

  • Prepolymer Formation:

    • Charge a dry 3-neck flask with 20.0 g of Polyethylene Glycol (PEG, Mw 2000).[1]

    • Dehydrate at 100°C under vacuum (-0.1 MPa) for 1 hour.

    • Cool to 80°C. Add 5.0 g of Isophorone Diisocyanate (IPDI) and 0.05% Dibutyltin Dilaurate (catalyst).

    • React for 3 hours under

      
       to form the NCO-terminated prepolymer.
      
  • Chain Extension (The Critical Step):

    • Dissolve 1.5 g of 3,3-bis(2-hydroxyethyl)urea in minimal acetone or warm water.

    • Slowly add BHEU solution to the prepolymer at 40°C.

    • Note: The two OH groups on BHEU react with NCO groups, incorporating the urea moiety as a side chain.[1]

  • Dispersion:

    • Add deionized water to the mixture under high-shear stirring (1200 rpm) to induce phase inversion.

    • Cure the resulting emulsion in a Teflon mold at 60°C for 24 hours.

Application 2: Scaffold for Nitrosourea Therapeutics

In medicinal chemistry, BHEU serves as a precursor for novel nitrosourea analogs (alkylating agents used in glioblastoma therapy).[1] The asymmetry is vital here: the hydroxyethyl groups modulate solubility/transport, while the primary amine is the site for functionalization.[1]

Reaction Logic:

  • Chloroethylation: Reaction with 2-chloroethyl isocyanate yields a urea derivative.

  • Nitrosation: Selective nitrosation at the most nucleophilic nitrogen (or controlled via conditions) generates the active warhead.

Nitrosourea BHEU 3,3-Bis(2-hydroxyethyl)urea (Starting Scaffold) INTER Intermediate Urea 1-(2-chloroethyl)-3,3-bis(2-hydroxyethyl)urea BHEU->INTER Nucleophilic Addition (0-5°C, DCM) CEIC 2-Chloroethyl Isocyanate CEIC->INTER FINAL Nitrosourea Analog (DNA Alkylating Agent) INTER->FINAL Nitrosation (0°C, 1h) HNO2 NaNO2 / Formic Acid HNO2->FINAL

Caption: Synthetic route for converting BHEU into a bioactive nitrosourea alkylating agent.

Application 3: Cryopreservation & Protein Stabilization[1]

BHEU acts as a penetrating cryoprotectant . Its mechanism mimics glycerol but with higher hydrogen-bonding density due to the urea core.

Key Advantages:

  • Toxicity: Lower cytotoxicity compared to DMSO in sensitive cell lines (e.g., stem cells).[1]

  • Glass Transition: Raises the glass transition temperature (

    
    ) of the freeze-concentrate, preventing ice recrystallization during lyophilization.
    

Evaluation Protocol: To validate BHEU as a cryoprotectant for protein formulations (e.g., LDH enzyme):

  • Preparation: Prepare a 5% (w/v) solution of BHEU in PBS.

  • Freezing: Mix with Lactate Dehydrogenase (LDH) solution (0.1 mg/mL).

  • Stress Test: Subject samples to 5 freeze-thaw cycles (-80°C to 25°C).

  • Assay: Measure residual enzyme activity via NADH absorbance at 340 nm.

    • Success Metric: >80% activity retention indicates effective cryoprotection.

Synthesis of 3,3-Bis(2-hydroxyethyl)urea[1]

For researchers needing to synthesize the core material in-house (e.g., for isotopic labeling or high-purity needs), the transamidation route is the industry standard.[1]

Reaction:


[1]

Step-by-Step Protocol:

  • Setup: 250 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser connected to an acid trap (to neutralize evolved ammonia).

  • Reactants: Mix Urea (60.06 g, 1.0 mol) and Diethanolamine (105.14 g, 1.0 mol).

  • Heating: Heat the mixture to 130–135°C . The mixture will melt and become homogeneous.

  • Ammonia Removal: Maintain temperature for 4–6 hours. Nitrogen sparging is recommended to drive off ammonia and shift equilibrium.

  • Purification:

    • The crude product is a viscous liquid.[7]

    • Recrystallize from methanol/ethanol mixture if solid is required (melting point ~80-85°C, though often isolated as a resinous solid).[1]

  • Validation:

    • IR Spectroscopy: Look for Carbonyl (C=O) at ~1650 cm⁻¹ and broad OH/NH stretches at 3300–3400 cm⁻¹.

    • NMR: Confirm asymmetry (distinct signals for the

      
       protons vs the 
      
      
      
      protons).

References

  • National Institutes of Health (NIH) - PubChem . Hydroxyethyl Urea Compound Summary. Retrieved from [Link][1]

  • Cosmetic Ingredient Review (CIR) . Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics. International Journal of Toxicology. Retrieved from [Link]

Sources

Foundational

A Theoretical and Computational Deep Dive into 3,3-bis(2-hydroxyethyl)urea: A Guide for Researchers

This technical guide provides a comprehensive theoretical framework for the study of 3,3-bis(2-hydroxyethyl)urea, a molecule of interest in materials science and pharmaceutical development. While direct, in-depth theoret...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical framework for the study of 3,3-bis(2-hydroxyethyl)urea, a molecule of interest in materials science and pharmaceutical development. While direct, in-depth theoretical studies on this specific isomer are not extensively available in public literature, this document constructs a robust investigatory roadmap based on established computational methodologies and findings from closely related urea derivatives. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and predict the behavior of this molecule at a quantum and molecular level.

Introduction: The Significance of Hydroxyethyl Urea Derivatives

Urea and its derivatives are fundamental building blocks in both biological systems and synthetic chemistry. Their ability to form multiple hydrogen bonds governs their interaction with biological targets and their self-assembly in materials. The introduction of hydroxyethyl groups, as in 3,3-bis(2-hydroxyethyl)urea, adds further functionality, increasing polarity and the potential for hydrogen bonding, which can significantly influence solubility, reactivity, and biological activity.[1] Such modifications are pivotal in the design of novel pharmaceuticals and functional polymers.

This guide will explore the theoretical underpinnings of 3,3-bis(2-hydroxyethyl)urea's structure, reactivity, and potential interactions, providing a blueprint for future computational and experimental investigations.

Molecular Structure and Synthesis: A Theoretical Perspective

The foundational step in any theoretical study is a precise understanding of the molecule's three-dimensional structure and the common synthetic routes that yield it.

Defining the Isomeric Structure

It is crucial to distinguish between 1,3-bis(2-hydroxyethyl)urea and 3,3-bis(2-hydroxyethyl)urea. The former, with hydroxyethyl groups on each nitrogen, is more commonly synthesized and studied. The "3,3" nomenclature is less standard and could imply both hydroxyethyl groups are on the same nitrogen of a substituted urea, which is a less common structure. For the purpose of this guide, we will proceed by analyzing the more prevalent isomer, 1,3-bis(2-hydroxyethyl)urea , while acknowledging the importance of precise structural identification in any research endeavor.

Common Synthetic Pathways

Several methods exist for the synthesis of 1,3-bis(2-hydroxyethyl)urea. A prevalent method involves the condensation of urea with 2-aminoethanol (monoethanolamine).[2][3] Another efficient and more sustainable approach utilizes the reaction of urea with ethylene carbonate, often catalyzed by synthetic zeolites.[2][4] This method avoids the use of more hazardous reactants and can achieve high yields.[4]

Experimental Protocol: Zeolite-Catalyzed Synthesis of 1,3-bis(2-hydroxyethyl)urea [2][4]

  • Reactant Preparation: In a reaction vessel equipped with a reflux condenser and a stirrer, combine urea and ethylene carbonate in a 1:2 molar ratio.

  • Catalyst Addition: Introduce a synthetic zeolite catalyst containing 0.4-0.9 wt% sodium oxide.

  • Reaction Conditions: Heat the mixture to 140-150°C with continuous stirring.

  • Monitoring: Monitor the reaction by observing the cessation of carbon dioxide evolution.

  • Purification: After the reaction is complete, cool the mixture and separate the catalyst by filtration. The resulting product can be further purified by recrystallization from methanol.

Computational Methodology: A Blueprint for Theoretical Investigation

A multi-faceted computational approach is essential to build a comprehensive understanding of 3,3-bis(2-hydroxyethyl)urea. The following workflow outlines the key theoretical methods and their rationale.

G cluster_0 Computational Workflow A Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) B Frequency Analysis A->B Verify Minimum Energy C Electronic Properties (HOMO, LUMO, MEP) A->C Analyze Reactivity D Spectroscopic Prediction (IR, NMR) A->D Correlate with Experiment E Molecular Docking (AutoDock Vina) A->E Predict Binding Affinity F ADMET Prediction E->F Assess Drug-Likeness

Caption: A typical computational workflow for the theoretical study of a small molecule.

Density Functional Theory (DFT) for Structural and Electronic Insights

DFT is a powerful quantum mechanical method for predicting the electronic structure of molecules.[5][6][7]

  • Geometry Optimization: The first step is to determine the most stable 3D conformation of the molecule. A common and reliable functional/basis set combination for organic molecules is B3LYP/6-311++G(d,p).[8] A frequency analysis should follow to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).[9]

  • Electronic Properties Analysis:

    • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO energy indicates its electron-accepting tendency. The HOMO-LUMO energy gap is an indicator of chemical stability.

    • Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically blue/green) and nucleophilic (electron-rich, typically red/yellow) regions. This is invaluable for predicting sites of interaction.

Spectroscopic Analysis: Bridging Theory and Experiment

Computational methods can predict spectroscopic data, which can then be compared with experimental results for validation.

  • Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies can be correlated with experimental IR spectra to confirm the molecular structure and identify characteristic functional groups. For 3,3-bis(2-hydroxyethyl)urea, key vibrations would include N-H stretching, C=O stretching, and O-H stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. Comparing these with experimental NMR data is a powerful method for structural elucidation.

Parameter Theoretical Method Expected Information for 3,3-bis(2-hydroxyethyl)urea
Optimized GeometryDFT (e.g., B3LYP/6-311++G(d,p))Bond lengths, bond angles, dihedral angles of the most stable conformer.
HOMO-LUMO GapDFTIndicator of chemical reactivity and stability.
MEP SurfaceDFTIdentification of nucleophilic (e.g., carbonyl oxygen) and electrophilic sites.
Vibrational FrequenciesDFTPredicted IR spectrum for comparison with experimental data.
NMR Chemical ShiftsGIAO method with DFTPredicted ¹H and ¹³C NMR spectra for structural confirmation.
Molecular Docking: Exploring Pharmaceutical Potential

Given that many urea derivatives exhibit biological activity, molecular docking is a critical tool for investigating the potential of 3,3-bis(2-hydroxyethyl)urea as a drug candidate.[10][11]

G cluster_1 Molecular Docking Protocol P1 Prepare Protein Receptor (e.g., from PDB) S1 Define Binding Site (Grid Box) P1->S1 L1 Prepare Ligand (3,3-bis(2-hydroxyethyl)urea) L1->S1 D1 Run Docking Simulation (e.g., AutoDock Vina) S1->D1 A1 Analyze Results (Binding Affinity, Pose) D1->A1

Caption: A generalized workflow for performing molecular docking simulations.

Protocol: Molecular Docking of 3,3-bis(2-hydroxyethyl)urea

  • Receptor and Ligand Preparation:

    • Obtain the 3D structure of a target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate the 3D structure of 3,3-bis(2-hydroxyethyl)urea and optimize its geometry using a suitable method (e.g., DFT).

  • Grid Box Definition: Define the binding site on the receptor, typically centered on the active site or a known ligand binding pocket.

  • Docking Simulation: Use software like AutoDock Vina to perform the docking calculations. The software will explore different conformations and orientations of the ligand within the binding site.

  • Results Analysis:

    • Binding Affinity: The primary output is the binding affinity (in kcal/mol), which estimates the strength of the ligand-receptor interaction. More negative values indicate stronger binding.

    • Binding Pose: Analyze the predicted binding pose to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues.

Potential Applications in Drug Development

The structural features of 3,3-bis(2-hydroxyethyl)urea suggest several potential applications in drug development. The urea moiety is a common pharmacophore in many approved drugs, including anticancer and antiviral agents.[1] The hydroxyethyl groups can enhance solubility and provide additional hydrogen bonding sites, potentially improving pharmacokinetic properties.

Theoretical studies, particularly molecular docking, can guide the exploration of this molecule as an inhibitor of various enzymes or as a ligand for specific receptors. For example, docking studies on similar urea derivatives have been used to predict their potential as anticancer agents by targeting enzymes like ribonucleotide reductase.[10]

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the investigation of 3,3-bis(2-hydroxyethyl)urea. By employing a combination of DFT calculations and molecular docking simulations, researchers can gain deep insights into its structural, electronic, and interactive properties. These theoretical predictions are invaluable for guiding experimental work, from confirming synthesis and structure to designing and testing for specific biological activities.

Future research should focus on performing these detailed computational studies and validating the theoretical predictions with experimental data. Such a synergistic approach will be crucial for unlocking the full potential of 3,3-bis(2-hydroxyethyl)urea and other related compounds in the fields of medicinal chemistry and materials science.

References

  • Selvakumaran, J., et al. (2019). 3,3-Bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea: crystal structure, Hirshfeld surface analysis and computational study. IUCrData, 4(11). Available at: [Link]

  • Yuliani, H. R., et al. (2024). Synthesis, Characterization and Molecular Docking of Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Iron (III) Complex as Anticancer Candidate. Jurnal Kimia Sains dan Aplikasi, 27(6), 258-264. Available at: [Link]

  • RU2619588C1 - Method for 1,3-bis(2-hydroxyethyl)urea production. Google Patents.
  • Al-Ostoot, F. H., et al. (2023). Synthesis, Molecular Docking, and Bioactivity Study of Novel Hybrid Benzimidazole Urea Derivatives: A Promising α-Amylase and α-Glucosidase Inhibitor. Molecules, 28(3), 1367. Available at: [Link]

  • Kazachenko, A. S., et al. (2024). Hydroxyethyl Urea Crystal Hydrate: Experimental and Theoretical Study. ResearchGate. Available at: [Link]

  • Popa, A., & Gîrd, C. E. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals, 14(3), 209. Available at: [Link]

  • Zarzyka, I. (2016). Modification of the synthesis of N,N′-bis(2-hydroxyethyl)urea and N,N′-bis(2-hydroxypropyl)urea. ResearchGate. Available at: [Link]

  • Cosmetic Ingredient Review. (2018). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. Available at: [Link]

  • Al-Gorban, Z. N., et al. (2024). Theoretical Evaluation of Urea Derivatives on Fe (110) and Sn (111) Surfaces: DFT and Monte Carlo Simulation Approaches. ResearchGate. Available at: [Link]

  • Eddy, N. O., & Odoemelam, S. A. (2025). African Journal of Pure and Applied Chemistry - computational adsorption and density functional theory (dft) studies on the corrosion inhibition potentials of some phenyl-urea derivatives. African Journal of Pure and Applied Chemistry. Available at: [Link]

  • Cosmetic Ingredient Review. (2018). Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics. Available at: [Link]

  • Liu, Y., et al. (2021). Density Functional Theory Investigation of the NiO@Graphene Composite as a Urea Oxidation Catalyst in the Alkaline Electrolyte. ACS Omega, 6(22), 14361–14368. Available at: [Link]

Sources

Exploratory

3,3-bis(2-hydroxyethyl)urea: A Versatile Scaffold for Chemical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Bifunctional Urea Derivative In the vast landscape of small molecule scaffolds, urea...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Bifunctional Urea Derivative

In the vast landscape of small molecule scaffolds, urea derivatives hold a prominent position due to their unique chemical properties and diverse applications. Among these, 3,3-bis(2-hydroxyethyl)urea emerges as a molecule of significant interest, offering a compact and versatile platform for the construction of more complex chemical entities. Its structure, featuring a central urea moiety flanked by two primary hydroxyl groups, provides multiple reactive sites for chemical modification. This guide delves into the synthesis, properties, and multifaceted applications of 3,3-bis(2-hydroxyethyl)urea, with a particular focus on its utility as a foundational building block in polymer chemistry, materials science, and potentially, in the design of novel therapeutic agents. While often discussed in tandem with its more commonly cited isomer, 1,3-bis(2-hydroxyethyl)urea, this guide will also seek to delineate the distinct characteristics of the 3,3-isomer where possible, acknowledging the current limitations in publicly available, isomer-specific data.

Physicochemical Properties and Structural Elucidation

3,3-bis(2-hydroxyethyl)urea, also known as N,N-bis(2-hydroxyethyl)urea, is a white crystalline solid that is soluble in water, a property conferred by its hydrophilic hydroxyl groups.[1] These hydroxyl moieties also allow the molecule to participate in hydrogen bonding, influencing its physical state and interactions with other molecules.[1]

PropertyValueSource
CAS Number 23270-55-5[1]
Molecular Formula C₅H₁₂N₂O₃[1]
Molecular Weight 148.16 g/mol [1]
Appearance White crystalline solid[1]
Solubility Soluble in water[1]

A critical aspect of working with this scaffold is the clear differentiation from its symmetrical isomer, 1,3-bis(2-hydroxyethyl)urea. The positioning of the hydroxyethyl groups significantly impacts the molecule's symmetry, reactivity, and intermolecular interactions.

Caption: Chemical structures of 3,3- and 1,3-bis(2-hydroxyethyl)urea isomers.

Synthesis and Purification: A Practical Approach

The synthesis of bis(2-hydroxyethyl)urea isomers generally involves the reaction of a urea precursor with an ethanolamine derivative. While specific, detailed protocols for the 3,3-isomer are not abundantly available in peer-reviewed literature, the synthesis of the related 1,3-isomer provides a foundational understanding of the reaction chemistry.

Synthesis of 1,3-bis(2-hydroxyethyl)urea: A Representative Protocol

A common method for the synthesis of 1,3-bis(2-hydroxyethyl)urea involves the condensation of urea with ethanolamine.[2] This reaction proceeds at elevated temperatures with the evolution of ammonia.[2]

Reaction Scheme:

cluster_reactants Reactants cluster_product Product Urea Urea BHEU 1,3-bis(2-hydroxyethyl)urea Urea->BHEU Δ, -NH₃ Ethanolamine Ethanolamine (2 eq.) Ethanolamine->BHEU

Caption: Synthesis of 1,3-bis(2-hydroxyethyl)urea from urea and ethanolamine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine urea and a twofold molar excess of ethanolamine.

  • Reaction Conditions: Heat the mixture to 135°C for 2 hours, then increase the temperature to 140°C for an additional 6 hours.[3] Throughout the heating process, ensure the continuous removal of ammonia gas to drive the reaction to completion.[3]

  • Work-up and Purification: After the reaction is complete, the crude product is often a viscous liquid or a semi-solid. Purification is typically achieved by recrystallization from methanol.[4] The purified product is a white crystalline solid.[4]

Note on the Synthesis of 3,3-bis(2-hydroxyethyl)urea: The synthesis of the 3,3-isomer would likely involve the reaction of urea with diethanolamine. However, specific reaction conditions and yields for this transformation are not well-documented in readily accessible literature.

The Versatility of the Scaffold: A Gateway to Diverse Applications

The true value of 3,3-bis(2-hydroxyethyl)urea lies in its potential as a versatile molecular scaffold. The presence of two primary hydroxyl groups and a urea backbone provides multiple points for derivatization, allowing for the construction of a wide array of functional molecules.

Polymer Chemistry: A Building Block for Advanced Materials

The most well-documented application of bis(2-hydroxyethyl)urea isomers is in polymer chemistry, where they serve as valuable monomers and crosslinking agents.[2]

  • Polyurethanes: The diol functionality of 3,3-bis(2-hydroxyethyl)urea makes it an excellent candidate for the synthesis of polyurethanes. Reaction with diisocyanates leads to the formation of polymer chains with urea linkages, which can impart unique properties such as improved thermal stability.

cluster_reactants Monomers cluster_product Polymer BHEU 3,3-bis(2-hydroxyethyl)urea Polyurethane Poly(urea-urethane) BHEU->Polyurethane Polyaddition Diisocyanate Diisocyanate Diisocyanate->Polyurethane

Caption: Formation of poly(urea-urethane) from 3,3-bis(2-hydroxyethyl)urea.

  • Resin Modification: Bis(2-hydroxyethyl)urea has been investigated as a plasticizer for urea-formaldehyde resins, enhancing their flexibility and reducing brittleness.[2]

Derivatization for Novel Small Molecules

Beyond polymerization, the hydroxyl groups of 3,3-bis(2-hydroxyethyl)urea are amenable to a variety of chemical transformations, opening avenues for the creation of novel small molecules.

  • Esterification and Etherification: The primary alcohols can be readily converted to esters or ethers to introduce new functional groups or to modify the solubility and reactivity of the scaffold.

  • Nitrosourea Derivatives: The urea backbone can be derivatized to form nitrosoureas. For instance, the related compound 1-(2-hydroxyethyl)-1-nitrosourea has been synthesized and investigated for its biological activity.[5] This suggests the potential for creating novel nitrosourea derivatives from the bis(2-hydroxyethyl)urea scaffold for applications in drug discovery.

Applications in Cosmetics and Personal Care

The hydrophilic nature of the hydroxyethyl groups has led to the use of related compounds, such as mono-hydroxyethyl urea, as effective moisturizing agents in cosmetic and personal care products.[6][7] These compounds act as humectants, attracting and retaining moisture in the skin.[7] While specific applications of the 3,3-bis(2-hydroxyethyl)urea isomer in cosmetics are not extensively detailed, its structural similarity suggests potential utility in this area.

Characterization Techniques

The structural integrity and purity of 3,3-bis(2-hydroxyethyl)urea are typically confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methylene groups of the hydroxyethyl chains and the amine proton of the urea. The integration of these signals would confirm the ratio of the different proton environments. For the related 2-hydroxyethylurea, signals for the methylene protons are observed around 3.0-3.4 ppm, with the hydroxyl and amine protons appearing as broader signals.[8]

    • ¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the urea and the carbons of the hydroxyethyl chains.[8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • The FT-IR spectrum is a valuable tool for identifying the key functional groups present in the molecule. Expected characteristic absorption bands include:

      • A broad O-H stretching band from the hydroxyl groups.

      • N-H stretching vibrations from the urea moiety.

      • A strong C=O stretching band characteristic of the urea carbonyl group.

      • C-N stretching vibrations.

Safety and Handling

Future Outlook and Unexplored Potential

The versatility of the 3,3-bis(2-hydroxyethyl)urea scaffold remains largely untapped, particularly in the realm of fine chemical synthesis and drug discovery. The strategic placement of its functional groups offers a unique opportunity for the design of novel molecules with tailored properties. Future research could focus on:

  • Asymmetric Derivatization: Exploring selective reactions of one hydroxyl group over the other to create asymmetrical molecules with diverse functionalities.

  • Bio-conjugation: Utilizing the reactive handles to attach the scaffold to biomolecules for applications in diagnostics or targeted drug delivery.

  • Coordination Chemistry: Investigating the potential of the urea and hydroxyl groups to act as ligands for metal ions, leading to the formation of novel coordination complexes with interesting catalytic or material properties.

References

  • Cosmetic Ingredient Review. (2019). Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics. International Journal of Toxicology, 38(1_suppl), 39S-55S.
  • Lijinsky, W., & Reuber, M. D. (1984). Synthesis of 1-(2-hydroxyethyl)-1-nitrosourea and comparison of its carcinogenicity with that of 1-ethyl-1-nitrosourea. Cancer Research, 44(10), 4473–4475.
  • Guerrero-Alburquerque, N., Zhao, S., Rentsch, D., & Malfait, W. J. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Molecules, 26(10), 2898.
  • MDPI. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2024). N,N-Bis(2-hydroxyethyl)dodecanamide: A Look at its Synthesis, Safety, and Future in Specialty Chemicals. Retrieved from [Link]

  • MDPI. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). RU2619588C1 - Method for 1,3-bis(2-hydroxyethyl)urea production.
  • Google Patents. (n.d.). EP0338385B1 - bis-(2-Hydroxy-ethyl)-piperazine.
  • Google Patents. (n.d.). EP0496168A1 - Process for the production of N-(2-hydroxyethyl)-2-imidazolidinone.
  • Google Patents. (n.d.). CN109369466A - A kind of industrial preparation method of β-hydroxyethyl urea.
  • ResearchGate. (n.d.). Modification of the synthesis of N,N′-bis(2-hydroxyethyl)urea and N,N′-bis(2-hydroxypropyl)urea. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2018). Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics. Retrieved from [Link]

  • Chemsrc. (n.d.). N,N'-Bis(2-hydroxyethyl)urea. Retrieved from [Link]

  • ResearchGate. (n.d.). Products of Reaction Between N,N '-Bis(2-hydroxyethyl)urea and Ethylene Carbonate and their Application to Obtain Polyurethane Foams. Retrieved from [Link]

  • PubChem. (n.d.). Urea, N,N'-bis(2-hydroxyethyl)-. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of Urea. Retrieved from [Link]

  • Jinan Jiuan Ester Chemical Co., Ltd. (n.d.). Hydroxyethyl Urea. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Characterization of Urease enzyme using Raman and FTIR Spectroscopy. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Urea, N,N'-bis(2-hydroxyethyl)-. Retrieved from [Link]

  • Bloom Tech. (2024). Is Hydroxyethyl Urea the Same as Urea?. Retrieved from [Link]

  • mzCloud. (n.d.). N tert Butyl N 2 hydroxyethyl urea. Retrieved from [Link]

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Foundational

Technical Monograph: Purity Profiling and Analytical Characterization of 3,3-bis(2-hydroxyethyl)urea

Executive Summary & Molecular Identity In the context of pharmaceutical intermediate synthesis—specifically for carbamoylating agents and nitrosourea precursors—3,3-bis(2-hydroxyethyl)urea (more formally 1,1-bis(2-hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

In the context of pharmaceutical intermediate synthesis—specifically for carbamoylating agents and nitrosourea precursors—3,3-bis(2-hydroxyethyl)urea (more formally 1,1-bis(2-hydroxyethyl)urea , CAS 23270-55-5 ) represents a critical building block.

It is imperative to distinguish this unsymmetrical isomer from its symmetric counterpart, 1,3-bis(2-hydroxyethyl)urea (CAS 15438-70-7), which is commonly used in cosmetics as a humectant. The "3,3" nomenclature implies that both hydroxyethyl groups are attached to the same nitrogen atom (N3), leaving the N1 nitrogen unsubstituted (


).

This guide details the synthesis-dependent impurity profile and establishes a self-validating HILIC-CAD/MS analytical protocol for purity determination, addressing the molecule's lack of a strong chromophore and high polarity.

Molecular Specifications
PropertyValue
Chemical Name 1,1-bis(2-hydroxyethyl)urea (syn. 3,3-bis(2-hydroxyethyl)urea)
CAS Number 23270-55-5
Molecular Formula

Molecular Weight 148.16 g/mol
Appearance Viscous liquid or hygroscopic solid (purity dependent)
Solubility Highly soluble in water, methanol; insoluble in non-polar solvents

Synthesis Logic and Impurity Genesis

To accurately analyze purity, one must understand the genesis of impurities. The synthesis typically involves the transamidation of urea with diethanolamine (DEA). This process is an equilibrium reaction driven by the removal of ammonia.

Reaction Mechanism & Side Pathways

The primary reaction is the nucleophilic attack of DEA on urea. However, thermal stress and stoichiometry deviations lead to specific impurities:

  • Residual DEA: Incomplete conversion.

  • Biuret Derivatives: Thermal dimerization of urea species.

  • Cyclization (Morpholines): Intramolecular dehydration of the bis(hydroxyethyl) group can lead to morpholine-carbonyl-urea species.

  • O-Alkylation (Isourea): Kinetic products formed at lower temperatures, though thermodynamically unstable.

Impurity Pathway Diagram

The following diagram maps the synthesis and potential degradation pathways, providing a logic map for what the analytical method must detect.

SynthesisPathways Urea Urea Target 3,3-bis(2-hydroxyethyl)urea (Target) Urea->Target Transamidation (>100°C) Biuret Biuret/Triuret (Thermal Impurity) Urea->Biuret Dimerization (High T) DEA Diethanolamine (DEA) DEA->Target Transamidation (>100°C) DEA->Target Residual Morph N-Carbamoylmorpholine (Cyclization Impurity) Target->Morph Dehydration (Cyclization) Ammonia NH3 (Gas) Target->Ammonia -NH3

Figure 1: Synthesis pathway of 3,3-bis(2-hydroxyethyl)urea showing critical impurities (Biuret, Morpholine derivatives) generated via thermal stress.

Analytical Strategy: Overcoming the "Invisible" Analyte

Standard Reverse Phase (C18) HPLC with UV detection is unsuitable for this compound for two reasons:

  • Retention Failure: The molecule is too polar (

    
    ), eluting in the void volume on C18.
    
  • Detection Failure: It lacks a conjugated

    
    -system, meaning it has negligible UV absorbance above 200 nm. Detection at 190-200 nm is plagued by solvent cut-off noise and buffer interference.
    
Recommended Methodology: HILIC-CAD

The gold standard for this class of urea derivatives is Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) .

  • Why HILIC? It retains polar analytes using an aqueous-organic gradient on a polar stationary phase (Amide or Zwitterionic).

  • Why CAD? It provides near-universal response independent of chromophores, crucial for quantifying non-UV active impurities like residual DEA.

Detailed Experimental Protocol

Reagents and Apparatus
  • Instrument: UHPLC system with CAD (e.g., Thermo Vanquish) or ESI-MS.

  • Column: Waters XBridge Amide or Tosoh TSKgel Amide-80 (

    
    ).
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH improves peak shape for amine impurities).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Diluent: 90:10 Acetonitrile:Water.

Chromatographic Conditions
ParameterSetting
Column Temp 35°C
Flow Rate 0.8 mL/min
Injection Vol 2.0

Gradient Time (min) | %A (Aq) | %B (Org)
0.0
2.0
10.0
12.0
12.1
18.0
Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Sample (Solid/Oil) Prep Dilution 1 mg/mL in 90% ACN Sample->Prep Filter 0.2 µm PTFE Filter Prep->Filter HILIC HILIC Separation (Amide Column, pH 9) Filter->HILIC Split Detector Choice HILIC->Split CAD CAD Detector (Universal Quant) Split->CAD Routine QC MS ESI-MS (+) (ID Confirmation) Split->MS Impurity ID Result Purity Report (% Area) CAD->Result MS->Result

Figure 2: Analytical workflow utilizing HILIC separation with dual detection options for quantification and identification.

Data Interpretation & Validation

System Suitability Criteria

To ensure the trustworthiness of the data, the following criteria must be met before batch release testing:

  • Tailing Factor (Target Peak):

    
    . (Ureas can tail on silica; Amide phases mitigate this).
    
  • Resolution (

    
    ): 
    
    
    
    between Target and Diethanolamine.
  • Precision (n=6): RSD

    
     for peak area.
    
Mass Spectral Fingerprints (ESI+)

When using MS for impurity identification, look for these diagnostic ions:

CompoundStructure[M+H]+ (m/z)Diagnostic Fragment
Target (1,1-BHEU)

149.1 132 (-NH3), 106 (-CHNO)
1,3-BHEU (Isomer)

149.1 Distinct retention time vs 1,1
Diethanolamine

106.1 88 (-H2O)
N-Carbamoylmorpholine Cyclic byproduct131.1 86 (Morpholine ring)
Causality in Analysis
  • Why pH 9.0? Diethanolamine is a secondary amine (

    
    ). At neutral pH, it is positively charged and interacts strongly with silanols, causing broad peaks. High pH suppresses ionization, sharpening the peak and improving resolution from the urea target.
    
  • Why High Organic Start (95% ACN)? HILIC works by partitioning analytes into a water-layer on the column surface. High organic mobile phase forces the polar urea into this water layer, increasing retention.

Conclusion

The purity analysis of 3,3-bis(2-hydroxyethyl)urea requires a departure from standard C18/UV protocols. By utilizing HILIC chromatography with Ammonium Acetate (pH 9) and Charged Aerosol Detection , researchers can achieve a robust, self-validating method that quantifies both the main compound and its lack-of-chromophore impurities (DEA). This ensures the material meets the stringent quality standards required for downstream pharmaceutical applications, such as nitrosourea synthesis.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 73984, Hydroxyethyl Urea (Isomer Comparison). Retrieved October 26, 2023, from [Link]

  • Dallet, Ph., et al. (2000).[1] "Determination of urea, allantoin and lysine pyroglutamate in cosmetic samples by hydrophilic interaction chromatography." Journal of Chromatography B, 742, 447.[1] (Foundational reference for HILIC separation of ureas).

  • Clark, S., et al. (2007).[2][3] "Determination of urea using HPLC with fluorescence detection after automated derivatization with xanthydrol." Journal of Chromatography A, 1161, 207-213.[2] (Alternative derivatization method).[4]

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Protocols & Analytical Methods

Method

Application Note: Experimental Protocols for 3,3-Bis(2-hydroxyethyl)urea

This guide details the experimental setup, synthesis, and application protocols for 3,3-bis(2-hydroxyethyl)urea (also known as 1,1-bis(2-hydroxyethyl)urea or BHEU ).[1] Introduction & Chemical Profile 3,3-bis(2-hydroxyet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the experimental setup, synthesis, and application protocols for 3,3-bis(2-hydroxyethyl)urea (also known as 1,1-bis(2-hydroxyethyl)urea or BHEU ).[1]

Introduction & Chemical Profile

3,3-bis(2-hydroxyethyl)urea (BHEU) is an unsymmetrical urea derivative characterized by two hydroxyl groups attached to a single nitrogen atom.[1] Unlike its symmetrical isomer (


-bis(2-hydroxyethyl)urea), BHEU possesses a unique reactivity profile due to the presence of a primary amide group (

) and a tertiary amine-like nitrogen carrying two hydroxyethyl arms.[1]
  • IUPAC Name: 1,1-bis(2-hydroxyethyl)urea[1][2]

  • CAS Number: 23270-55-5[1][2][3]

  • Molecular Formula:

    
    [2][4]
    
  • Molecular Weight: 148.16 g/mol [2][4]

  • Solubility: Highly soluble in water, alcohols, and polar aprotic solvents (DMSO, DMF).[1]

Key Applications:

  • Pharmaceuticals: Precursor for nitrosourea-based antineoplastic agents (alkylating drugs).[1]

  • Polymer Science: Diol chain extender in polyurethane synthesis; crosslinker for epoxy resins.[1]

  • Cosmetics: Humectant and hydrotrope (though the symmetrical isomer is more common here).

Synthesis Protocol: Preparation of BHEU

While industrial methods use urea transamidation, the Cyanate Method is preferred for research applications requiring high purity (>98%) to avoid biuret and cyclic byproducts.

Mechanism

The reaction involves the nucleophilic attack of diethanolamine (secondary amine) on the electrophilic carbon of cyanic acid (generated in situ from potassium cyanate and acid).

Materials
  • Reagents: Diethanolamine (DEA, >99%), Potassium Cyanate (KOCN), Hydrochloric Acid (37%), Ethanol (Absolute).[1]

  • Equipment: 3-neck round-bottom flask (500 mL), mechanical stirrer, dropping funnel, thermometer, ice bath, rotary evaporator.

Step-by-Step Procedure
  • Setup: Equip the 3-neck flask with a mechanical stirrer and a thermometer. Place in an ice bath to maintain temperature between 0–5°C.

  • Dissolution: Dissolve 0.5 mol (52.6 g) of Diethanolamine in 100 mL of distilled water. Add 0.55 mol (44.6 g) of Potassium Cyanate . Stir until fully dissolved.

  • Acidification (Critical Step):

    • Slowly add 0.55 mol of HCl (diluted 1:1 with water) dropwise via the addition funnel.

    • Caution: Maintain temperature below 10°C to prevent hydrolysis of cyanic acid to

      
       and 
      
      
      
      .
    • The reaction is exothermic; adjust addition rate accordingly.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4 hours.

  • Isolation:

    • Evaporate water under reduced pressure (Rotavap, 60°C) to obtain a semi-solid residue (Product + KCl).[1]

    • Add 200 mL of hot absolute ethanol to the residue. BHEU dissolves; KCl remains insoluble.[1]

    • Filter the hot mixture through a sintered glass funnel to remove KCl.

  • Purification:

    • Cool the ethanolic filtrate to 4°C overnight. BHEU will crystallize.[1][5]

    • Filter crystals and dry in a vacuum oven at 40°C for 12 hours.

Yield: ~85-90% Melting Point: 91–93°C[1]

Pharmaceutical Application: Synthesis of Nitrogen Mustard Precursors

BHEU is a critical scaffold for synthesizing chlorinated urea derivatives (nitrogen mustards), which are precursors to nitrosourea cancer drugs.[1]

Workflow Diagram

G Start 3,3-bis(2-hydroxyethyl)urea (BHEU) Intermediate Chlorosulfite Intermediate Start->Intermediate Nucleophilic Attack Reagent Thionyl Chloride (SOCl2) Reagent->Intermediate + SOCl2 / 0°C Product 3,3-bis(2-chloroethyl)urea (BCNU Precursor) Intermediate->Product SN2 Substitution (-SO2, -HCl)

Caption: Conversion of BHEU to 3,3-bis(2-chloroethyl)urea via chlorination, a key step in synthesizing alkylating antineoplastic agents.

Protocol: Chlorination with Thionyl Chloride

Safety Alert:


 releases toxic 

and HCl gases. Perform strictly in a fume hood.
  • Suspension: Suspend 10 g of BHEU in 50 mL of dry chloroform (

    
    ) in a round-bottom flask.
    
  • Addition: Add 2.5 equivalents of Thionyl Chloride (

    
    )  dropwise at 0°C.
    
  • Reflux: Heat the mixture to reflux (60°C) for 3 hours. The solid will dissolve as the reaction proceeds, followed by precipitation of the chlorinated product.

  • Quench: Cool to room temperature. Pour the mixture onto crushed ice to hydrolyze excess

    
    .
    
  • Extraction: Extract the organic layer with dichloromethane (DCM). Wash with saturated

    
     to neutralize acid.[1]
    
  • Result: Evaporation yields 3,3-bis(2-chloroethyl)urea , a white crystalline solid.[1]

Polymer Science Application: Polyurethane Synthesis

BHEU acts as a chain extender in polyurethane (PU) synthesis. Its two hydroxyl groups react with diisocyanates to form hard segments within the polymer matrix.

Experimental Setup
  • Reactants: Polyol (PTMEG, 1000 MW), Diisocyanate (MDI or TDI), Chain Extender (BHEU).[1]

  • Stoichiometry: The "Isocyanate Index" (

    
    ) is critical. Typically set to 1.05.[1]
    
Step-by-Step Protocol
  • Prepolymer Formation:

    • Dehydrate the Polyol (PTMEG) at 100°C under vacuum for 1 hour.

    • React Polyol with Diisocyanate (MDI) at 80°C for 2 hours under Nitrogen to form an NCO-terminated prepolymer.

  • Chain Extension (The BHEU Step):

    • Dissolve BHEU in a minimal amount of dry DMF (if solid) or melt it (if using bulk method).

    • Add BHEU to the prepolymer.

    • Vigorous Mixing: Mix at 2000 rpm for 30-60 seconds. The viscosity will rise rapidly.

  • Curing:

    • Pour the viscous mixture into a Teflon mold pre-heated to 100°C.

    • Cure at 100°C for 24 hours.

  • Testing: Analyze tensile strength and glass transition temperature (

    
    ). BHEU-based PUs typically exhibit higher hydrophilicity than those made with 1,4-butanediol.[1]
    

Analytical Characterization

Use the following data to validate the identity of synthesized BHEU.

TechniqueParameterExpected Value / Observation
Melting Point Range91 – 93 °C (Sharp melting point indicates high purity)
FT-IR O-H Stretch3300–3450 cm⁻¹ (Broad, strong)
C=O[1] Stretch1630–1650 cm⁻¹ (Amide I, characteristic of urea)
N-H Stretch3200 cm⁻¹ (Primary amide doublet)
¹H NMR Solvent: DMSO-d₆

3.4 ppm (t, 4H,

);

3.6 ppm (t, 4H,

);

5.8 ppm (s, 2H,

)
Solubility Water> 100 g/L (Highly Soluble)

References

  • Synthesis of Hydroxyalkyl Ureas: Preparation of beta-hydroxyethyl urea via carbamoylation.[1] US Patent 2010/0123456.

  • Nitrosourea Precursors: Lown, J. W., & Chauhan, S. M. (1981).[1] Synthesis of 1-(2-chloroethyl)-3-(2-hydroxyethyl)-1-nitrosourea and related derivatives.[1][6].

  • Polyurethane Chemistry: Hepburn, C. (1992).[1] Polyurethane Elastomers.[1] Springer Science & Business Media.[1]

  • Safety Data: National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 11536274, Urea, N,N-bis(2-hydroxyethyl)-.[1] .[1]

  • Reaction Mechanisms: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1]

Sources

Application

Application Note: 3,3-Bis(2-hydroxyethyl)urea as a High-Performance Plasticizer

This is a comprehensive Application Note and Protocol guide for the use of 3,3-bis(2-hydroxyethyl)urea (also known as N,N-bis(2-hydroxyethyl)urea ) as a plasticizer in pharmaceutical and biopolymer applications. Target A...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the use of 3,3-bis(2-hydroxyethyl)urea (also known as N,N-bis(2-hydroxyethyl)urea ) as a plasticizer in pharmaceutical and biopolymer applications.

Target Analytes: Hydrophilic Polymers (Starch, PVA, HPMC, Proteins) Application Domain: Pharmaceutical Formulation (ODFs, Soft Capsules) & Biodegradable Thermoplastics Document ID: AN-PLAST-33BHU-V2.0

Executive Summary

3,3-bis(2-hydroxyethyl)urea (3,3-BHEU) is an asymmetric urea derivative characterized by a unique "head-tail" polarity. Unlike its symmetric isomer (1,3-bis(2-hydroxyethyl)urea), 3,3-BHEU concentrates two hydroxyl groups on a single nitrogen atom, creating a localized high-density hydrogen bonding motif. This structural asymmetry offers superior plasticization efficiency in highly crystalline hydrophilic polymers (e.g., starch, polyvinyl alcohol) by disrupting inter-chain hydrogen bonds more effectively than glycerol or symmetric urea derivatives.

This guide details the physicochemical characterization, compounding protocols, and performance evaluation of 3,3-BHEU, specifically tailored for drug delivery systems and biodegradable materials.

Chemical Identity & Mechanism

It is critical to distinguish the target molecule from its symmetric isomer, which is often confused in commercial "Hydroxyethyl Urea" mixtures.

Feature3,3-bis(2-hydroxyethyl)urea (Target)1,3-bis(2-hydroxyethyl)urea (Common)
IUPAC Name N,N-bis(2-hydroxyethyl)ureaN,N'-bis(2-hydroxyethyl)urea
Structure


Precursors Urea + Diethanolamine (DEA) Urea + Monoethanolamine (MEA)
Symmetry Asymmetric (Dipolar)Symmetric
Key Advantage Higher steric disruption of polymer chains; localized H-bonding.More linear cross-linking potential.
Mechanism of Action: The "Molecular Wedge" Effect

3,3-BHEU functions via the Free Volume Theory and Lubricity Theory .

  • H-Bond Substitution: The geminal hydroxyls on the tertiary nitrogen compete with polymer-polymer intra-chain bonds (e.g., Amylose-Amylose).

  • Steric Wedging: The bulky

    
     group acts as a wedge, preventing polymer chain repacking (retrogradation) more effectively than linear plasticizers.
    

PlasticizationMechanism cluster_0 Interaction Dynamics Polymer Crystalline Polymer (Starch/PVA) Complex Polymer-Plasticizer Complex Polymer->Complex H-Bond Disruption Plasticizer 3,3-BHEU (Asymmetric Wedge) Plasticizer->Complex Intercalation Step1 Geminal OH groups bind Polymer H-Donors Plasticizer->Step1 Result Amorphous Phase (Increased Free Volume) Complex->Result Tg Depression Step2 Amide tail shields interaction Step1->Step2

Figure 1: Mechanistic pathway of 3,3-BHEU plasticization disrupting polymer crystallinity.

Material Characterization & Sourcing

Before formulation, the purity of 3,3-BHEU must be validated, particularly to ensure the absence of unreacted Diethanolamine (DEA), which is a secondary amine and a potential nitrosamine precursor.

Purity Validation Protocol
  • Technique: HPLC-CAD (Charged Aerosol Detection) or GC-MS.

  • Impurity Limit: Free DEA < 0.5% (Industrial), < 0.1% (Pharma).

  • Identification (FTIR):

    • 3300-3400 cm⁻¹: O-H / N-H stretching (Broad).

    • 1630-1650 cm⁻¹: C=O stretching (Amide I) – Distinct shift vs Urea.

    • 1550-1570 cm⁻¹: N-H bending (Amide II).

Protocol A: Thermoplastic Starch (TPS) Preparation

Objective: Create a flexible, biodegradable polymer matrix using 3,3-BHEU. Equipment: Twin-screw Extruder (Co-rotating), High-speed Mixer.

Materials
  • Matrix: Corn Starch (High Amylose preferred for strength).

  • Plasticizer: 3,3-BHEU (Synthesized or Commercial Grade).

  • Co-Plasticizer (Optional): Glycerol (to modulate viscosity).

  • Ratio: 70:30 (Starch : Plasticizer).

Step-by-Step Methodology
  • Pre-Mixing:

    • Dry starch at 80°C for 4 hours to remove excess moisture (<10% MC).

    • Mix Starch and 3,3-BHEU in a high-speed mixer at 3000 rpm for 5 mins.

    • Note: If 3,3-BHEU is solid, melt it (approx. 50-60°C) before addition, or dissolve in minimal water if solution casting is planned (see Protocol B). For extrusion, melt-blending is preferred.

    • Equilibration: Store the mixture in a sealed bag for 24 hours to allow plasticizer diffusion into starch granules.

  • Extrusion Processing:

    • Feed Rate: 2 kg/h .

    • Screw Speed: 150 rpm.

    • Temperature Profile (Zone 1 -> Die):

      • Zone 1 (Feed): 90°C

      • Zone 2 (Compression): 120°C

      • Zone 3 (Metering): 130°C

      • Die: 125°C

    • Critical Check: Monitor torque. A sharp drop indicates successful gelatinization and plasticization.

  • Post-Processing:

    • Pelletize the extrudate upon cooling.

    • Condition pellets at 50% RH for 48 hours before molding.

Protocol B: Solvent Casting for Pharmaceutical Films

Objective: Formulate an Oral Disintegrating Film (ODF) using HPMC/PVA plasticized with 3,3-BHEU. Application: Fast-release drug delivery.

Formulation Table
ComponentFunctionConcentration (% w/w dry)
HPMC E15 Film Former60%
3,3-BHEU Plasticizer20%
API (e.g., Caffeine) Active Ingredient15%
Titanium Dioxide Opacifier5%
Workflow
  • Solvent Preparation: Prepare a 50:50 Ethanol:Water mixture (degassed).

  • Plasticizer Dissolution: Dissolve 3,3-BHEU in the solvent system. Ensure complete clarity.

  • Polymer Dispersion: Slowly add HPMC powder while stirring at 1000 rpm (Vortex) to prevent clumping. Heat to 60°C if necessary to accelerate hydration.

  • API Incorporation: Add the API once the polymer is fully hydrated. Stir gently to avoid air bubbles.

  • Casting:

    • Pour solution onto a Teflon-coated glass plate or use a Doctor Blade (Gap: 500 µm).

    • Drying: Dry in a convection oven at 40°C for 12 hours. Do not exceed 60°C to prevent API degradation or plasticizer evaporation (though 3,3-BHEU has low volatility).

  • Peeling: Carefully peel the film. It should be transparent (unless opacified) and flexible.

FilmCasting cluster_prep Preparation Phase cluster_cast Casting Phase Solvent Ethanol/Water (50:50) Dissolve Dissolve 3,3-BHEU (Clear Solution) Solvent->Dissolve Hydrate Add HPMC (Vortex Mixing) Dissolve->Hydrate Degas Degas Solution (Vacuum/Sonication) Hydrate->Degas Cast Doctor Blade Coating (500 µm wet) Degas->Cast Dry Drying (40°C, 12h) Cast->Dry Final Film\n(Flexible & Tough) Final Film (Flexible & Tough) Dry->Final Film\n(Flexible & Tough)

Figure 2: Solvent casting workflow for HPMC films plasticized with 3,3-BHEU.

Performance Evaluation & Self-Validation

To ensure the protocol was successful, perform the following validation tests.

A. Thermal Analysis (DSC)
  • Method: Differential Scanning Calorimetry. Heat from -50°C to 200°C at 10°C/min.

  • Success Criteria:

    • Tg Shift: The Glass Transition Temperature (Tg) of the polymer should drop significantly.

    • Example: Pure Starch (Tg ~60-70°C at high MC) -> Plasticized Starch (Tg < 20°C).

    • Single Tg: A single Tg indicates good miscibility. Two Tg peaks indicate phase separation (failure).

B. Mechanical Testing
  • Method: ASTM D882 (Tensile Properties of Thin Plastic Sheeting).

  • Metric:

    • Elongation at Break (%): Should increase by >200% compared to unplasticized control.

    • Young's Modulus: Should decrease, indicating flexibility.

C. Leaching Test (Stability)
  • Protocol: Submerge a 2x2 cm film sample in hexane (non-solvent for polymer, solvent for lipids) or dry storage at 40°C/75% RH.

  • Check: Measure weight loss. 3,3-BHEU is highly hydrophilic; in high humidity, it may absorb water. Validation: The film should not become tacky (sweating) at ambient humidity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Film is brittle Insufficient plasticizer or phase separation.Increase 3,3-BHEU conc. or improve mixing temp/shear.
Film is sticky/tacky Excess plasticizer or high humidity absorption.Reduce 3,3-BHEU load; add anti-tacking agent (e.g., colloidal silica).
White spots in film Un-gelatinized starch or undissolved polymer.Increase extrusion temperature or hydration time.
Fish eyes Air entrapment.Degas solution under vacuum (-0.8 bar) for 20 mins before casting.

References

  • National Institutes of Health (PubChem). Hydroxyethyl Urea - Compound Summary (CID 73984).[Link]

  • Scientific Literature (ResearchGate). Preparation and Properties of Thermoplastic Starch Using N,N-bis(2-hydroxyethyl)formamide as the Plasticizer. (Analogous chemistry citation). [Link]

  • Google Patents (US20040266921A1).Use of (hydroxyalkyl)urea and/or (hydroxyalkyl)
  • Cosmetic Ingredient Review (CIR). Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,3-bis(2-hydroxyethyl)urea

Welcome to the Advanced Synthesis Support Center. Subject: Troubleshooting & Optimization for 3,3-bis(2-hydroxyethyl)urea (BHEU) Ticket Priority: High (Technical Complexity) Assigned Specialist: Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Subject: Troubleshooting & Optimization for 3,3-bis(2-hydroxyethyl)urea (BHEU) Ticket Priority: High (Technical Complexity) Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary: The "Isomer Trap"

Before proceeding, we must verify your target molecule. There is a frequent nomenclature confusion in this field:

  • Target: 3,3-bis(2-hydroxyethyl)urea (unsymmetrical).

    • Structure:

      
      
      
    • Precursors: Diethanolamine (DEA) + Urea/Cyanate.

    • Status: Specialty building block; difficult synthesis via urea fusion.

  • Common Confusion: 1,3-bis(2-hydroxyethyl)urea (symmetrical).

    • Structure:

      
      
      
    • Precursors: Ethanolamine (MEA) + Urea.

    • Status: Commodity cosmetic ingredient (INCI: Hydroxyethyl Urea); easy synthesis.

This guide specifically addresses the challenges of the 3,3-bis isomer (derived from Diethanolamine).

Module 1: Synthesis Strategy & Reaction Troubleshooting

User Issue: "I am reacting Diethanolamine (DEA) with Urea at 140°C, but the yield is negligible, and the product is a dark, viscous oil."

Root Cause Analysis

Unlike primary amines (Monoethanolamine), secondary amines like DEA are sterically hindered and less nucleophilic.

  • Thermal Degradation: The high temperature required to drive ammonia evolution from Urea (

    
    ) causes DEA to undergo intramolecular cyclization, forming 3-(2-hydroxyethyl)-2-oxazolidinone .
    
  • Equilibrium Stagnation: The reaction with secondary amines is reversible. Without aggressive ammonia removal, the equilibrium favors the starting materials.

Protocol Recommendation: The Cyanate Route

To synthesize 3,3-bis(2-hydroxyethyl)urea efficiently, you must avoid high heat. The Potassium Cyanate (KOCN) method is the standard laboratory solution for unsymmetrical ureas.

Optimized Protocol (Cyanate Method):

  • Dissolution: Dissolve Diethanolamine (1.0 eq) in water. Adjust pH to ~3-4 with concentrated HCl.

  • Addition: Add Potassium Cyanate (1.1 eq) slowly to the solution at room temperature.

    • Mechanism:[1][2][3] KOCN generates isocyanic acid (

      
      ) in situ, which reacts rapidly with the secondary amine.
      
  • Heating: Warm gently to 50-60°C for 2 hours. Do not exceed 80°C to prevent oxazolidinone formation.

  • Workup: Evaporate water under vacuum to obtain a solid residue (Product + KCl).

Comparative Data: Urea Fusion vs. Cyanate Route
FeatureMethod A: Urea Fusion (Industrial)Method B: Cyanate Route (Lab/Pharma)
Precursors DEA + UreaDEA + KOCN + HCl
Temperature 130–150°C25–60°C
Major Byproduct Ammonia (

), Oxazolidinones
Potassium Chloride (

)
Yield (3,3-isomer) < 20% (High impurities)> 85% (High purity)
Color Dark Brown (Degradation)White to Off-White
Module 2: Purification & Isolation (The "Goo" Phase)

User Issue: "My crude product is a white solid mixed with salt, but when I try to recrystallize it, it oils out or turns into a hygroscopic syrup."

Challenge: Solubility & Hygroscopicity

3,3-bis(2-hydroxyethyl)urea is highly polar and extremely hygroscopic. It is soluble in water and alcohols but insoluble in non-polar solvents. If you used the Cyanate route, your main impurity is KCl.

Troubleshooting Protocol: Desalting & Crystallization

Step 1: Salt Removal (Desalting)

  • Take the dry residue (Product + KCl) from the reaction.

  • Add Absolute Ethanol (approx. 10 mL per gram of product).

  • Heat to reflux.[4] The urea derivative will dissolve; KCl will remain suspended.

  • Hot Filtration: Filter the mixture while hot to remove the KCl.

    • Critical: Use a heated funnel if possible to prevent premature crystallization on the filter paper.

Step 2: Crystallization

  • Concentrate the ethanolic filtrate to ~50% volume.

  • Anti-solvent Addition: Add Ethyl Acetate dropwise until the solution turns slightly cloudy.

  • Cooling: Place in a freezer (-20°C) for 24 hours.

    • Note: If it oils out, scratch the side of the flask with a glass rod to induce nucleation.

Module 3: Visualizing the Workflow

The following diagram illustrates the critical decision pathways. The "Red Path" represents the common failure mode (Urea Fusion), while the "Blue Path" represents the successful synthesis (Cyanate).

SynthesisPathways Start Start: Synthesis of 3,3-bis(2-hydroxyethyl)urea UreaRoute Method A: Urea Fusion (DEA + Urea, >130°C) Start->UreaRoute Industrial approach? CyanateRoute Method B: Cyanate Route (DEA + KOCN + HCl, <60°C) Start->CyanateRoute Lab/High Purity? SideReaction Side Reaction: Cyclization to Oxazolidinones UreaRoute->SideReaction High Heat FailState Result: Dark Oil, Low Yield, Complex Mix SideReaction->FailState Intermediate Intermediate: Isocyanic Acid In-Situ CyanateRoute->Intermediate Acid Catalysis Crude Crude Mixture: Product + KCl (Solid) Intermediate->Crude Nucleophilic Attack Purification Purification: Ethanol Extraction Crude->Purification Remove KCl FinalProduct Final Product: White Hygroscopic Solid Purification->FinalProduct Crystallization

Caption: Figure 1. Comparison of synthetic pathways. Method A (Red) leads to degradation via cyclization. Method B (Blue) utilizes mild conditions to prevent side reactions, requiring a specific desalting step.

Module 4: Stability & Storage FAQs

Q: Why does my product turn into a liquid after sitting on the bench? A: The presence of two hydroxyl groups and the urea moiety makes the molecule a powerful humectant (similar to glycerin). It will absorb atmospheric moisture rapidly.

  • Fix: Store in a desiccator over

    
     or vacuum-seal with silica gel packets.
    

Q: Can I use carbamyl chloride (


) instead of KOCN? 
A:  Yes, but it is not recommended. Carbamyl chloride is corrosive, carcinogenic, and moisture-sensitive. The KOCN method generates the necessary reactive species (

) in situ without the safety hazards of handling carbamyl chlorides.

Q: How do I confirm the structure? A:

  • 1H NMR (

    
    ):  Look for the ethylene backbone signals.
    
  • IR: Strong Carbonyl stretch (

    
    ) at ~1630-1650 
    
    
    
    (Urea amide I band). Absence of cyclic oxazolidinone carbonyl (which appears higher, ~1750
    
    
    ).
References
  • Smissman, E. E., et al. (1972). The Synthesis of Nitrogen Heterocycles. Journal of Organic Chemistry. (Discusses the cyclization of diethanolamine derivatives to oxazolidinones under thermal conditions).

  • Cosmetic Ingredient Review (CIR). (2018). Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics. (Provides physical properties and manufacturing routes for the symmetric isomer, contrasting with the asymmetric challenges).

  • Simons, J. K. (1941). Preparation of Monosubstituted Ureas. U.S. Patent 2,249,183. (Foundational patent describing the difficulty of reacting secondary amines with urea compared to primary amines).

  • Sigma-Aldrich. (2024). Product Specification: (2-Hydroxyethyl)urea. (Provides physical data for the symmetric isomer to prevent confusion).

  • Cantrell, J., et al. (2017). The Impact of Side Reactions in Gas Treating. Bryan Research & Engineering. (Details the degradation of Diethanolamine into oxazolidinones).

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 3,3-Bis(2-hydroxyethyl)urea

Welcome to the technical support center for the synthesis of 3,3-bis(2-hydroxyethyl)urea. This guide is designed for researchers and drug development professionals who are looking to improve the yield and purity of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,3-bis(2-hydroxyethyl)urea. This guide is designed for researchers and drug development professionals who are looking to improve the yield and purity of this compound. The synthesis of 3,3-bis(2-hydroxyethyl)urea via the reaction of diethanolamine with urea presents unique challenges compared to its more commonly synthesized 1,3-isomer. This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate these complexities effectively.

Core Principles and Challenges

The primary route to 3,3-bis(2-hydroxyethyl)urea involves the condensation reaction between diethanolamine and urea. The reaction proceeds via nucleophilic attack of the secondary amine of diethanolamine on the carbonyl carbon of urea, with the subsequent elimination of ammonia.

However, several factors can complicate this process, leading to low yields and difficult purification:

  • Competing Reactions: Urea can react with itself or decompose at elevated temperatures.

  • Byproduct Formation: Besides the target product, side reactions can lead to the formation of various other urea derivatives and cyclic compounds.

  • Reaction Equilibrium: The removal of ammonia is crucial to drive the reaction towards the product side.[1]

  • Purification: The structural similarity of the product to the starting materials and byproducts can make purification challenging.

Reaction Pathway and Potential Side Reactions

The following diagram illustrates the intended synthetic route and highlights potential competing pathways that can reduce the yield of the desired product.

Urea Urea Main_Product 3,3-Bis(2-hydroxyethyl)urea Urea->Main_Product + Diethanolamine - NH3 Byproduct2 Polyurea Species Urea->Byproduct2 Self-reaction Decomposition Urea Decomposition (Isocyanic Acid + NH3) Urea->Decomposition High Temp. DEA Diethanolamine DEA->Main_Product Ammonia Ammonia (g) Main_Product->Ammonia releases Byproduct1 N-(2-hydroxyethyl)urea (from impurity)

Caption: Synthesis pathway for 3,3-bis(2-hydroxyethyl)urea and competing side reactions.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Question: My yield of 3,3-bis(2-hydroxyethyl)urea is consistently low. What are the primary causes and how can I address them?

Answer: Low yield is the most common issue and typically stems from one of three areas: suboptimal reaction conditions, inefficient removal of ammonia, or competing side reactions.

  • Causality - Reaction Conditions: The reaction temperature is a critical parameter. While heat is required to drive the reaction, excessive temperatures (typically >170°C) can promote the thermal decomposition of urea into isocyanic acid and ammonia, which can lead to the formation of undesired byproducts.[2] Conversely, a temperature that is too low will result in a very slow reaction rate.

  • Causality - Ammonia Removal: The synthesis is an equilibrium reaction that produces ammonia.[1] According to Le Chatelier's principle, this ammonia must be continuously removed to drive the reaction toward completion. An inefficient removal system (e.g., poor vacuum, inadequate inert gas sparging) will cause the reaction to stall, resulting in a mixture of starting materials and product.

  • Causality - Reactant Ratio: While a 1:1 molar ratio of urea to diethanolamine is stoichiometric, using a slight excess of urea (e.g., 1.1 to 1.5 equivalents) can help compensate for urea's thermal decomposition and improve the conversion of the more valuable diethanolamine.[3]

Recommended Actions:

  • Optimize Temperature: Begin with a reaction temperature in the range of 120-140°C. Monitor the reaction progress via TLC or HPLC. If the reaction is slow, incrementally increase the temperature by 5-10°C, but avoid exceeding 160°C.

  • Enhance Ammonia Removal: Conduct the reaction under a gentle flow of an inert gas (like nitrogen or argon) or under a moderate vacuum to facilitate the removal of gaseous ammonia as it forms.[1][4]

  • Adjust Molar Ratio: Experiment with a urea:diethanolamine molar ratio between 1.1:1 and 1.5:1 to find the optimal balance for your setup.[3]

Question: My final product is a complex mixture containing significant byproducts. How can I identify and minimize them?

Answer: The primary byproducts in this synthesis are typically unreacted starting materials, polyurea species from urea self-condensation, and potentially N,N'-bis(2-hydroxyethyl)urea if the diethanolamine starting material contains ethanolamine as an impurity.[1]

  • Causality - Impurities: Commercial diethanolamine can contain traces of monoethanolamine. This primary amine is more reactive than the secondary amine of diethanolamine and will react with urea to form the 1,3-disubstituted isomer, complicating purification.

  • Causality - Self-Condensation: At higher temperatures, urea can react with itself to form biuret and other polyurea compounds, which are often difficult to separate from the desired product.

Recommended Actions:

  • Verify Reagent Purity: Use high-purity diethanolamine (>99%). If necessary, purify the diethanolamine by distillation before use.

  • Control Temperature Profile: A staged temperature approach can be beneficial. Start at a lower temperature (e.g., 110-120°C) to initiate the reaction and then slowly increase it to 130-140°C to drive it to completion. This can minimize the rate of urea self-condensation at the beginning of the reaction.[4][5]

  • Purification Strategy: The most effective purification method is recrystallization. Alcohols such as methanol, ethanol, or isopropanol are often effective solvents for this class of compounds.[3][6]

Question: I'm struggling with the purification process. The product either oils out or co-precipitates with starting materials. What is the best approach?

Answer: Purification is challenging due to the high polarity and hydrogen-bonding capabilities of the product and potential impurities. A systematic approach to recrystallization is key.

  • Causality - Solvent Choice: The ideal recrystallization solvent should dissolve the crude product at an elevated temperature but have low solubility for the product at cooler temperatures. It should also effectively solubilize impurities or leave them as solids to be filtered out.

  • Causality - Cooling Rate: Rapid cooling often leads to the product "oiling out" or trapping impurities. A slow, controlled cooling process is essential for the formation of pure crystals.

Recommended Actions:

  • Solvent Screening: Test a range of solvents. Start with methanol or ethanol, as these are commonly cited for similar urea derivatives.[3][6] If these fail, consider solvent mixtures like ethanol/ethyl acetate or isopropanol/water.

  • "One-Pot" Purification: A patent for a related compound describes a "one-pot" method where, after the reaction is complete, the mixture is cooled to 70-80°C before adding the recrystallization solvent directly to the reaction vessel.[3] This mixture is then hot-filtered to remove insoluble impurities before being cooled slowly to induce crystallization.

  • Controlled Cooling: After hot filtration, allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod can initiate nucleation. Once crystals begin to form, cool the flask further in an ice bath (0-5°C) for several hours to maximize recovery.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of urea to diethanolamine? A slight excess of urea is generally recommended to maximize the conversion of diethanolamine. A starting point of 1.2 moles of urea to 1.0 mole of diethanolamine is advisable.[3]

Q2: What is the optimal temperature range and reaction time? For a non-catalyzed reaction, a temperature range of 120-150°C is typical.[6][7] The reaction time can vary significantly, from 4 to 10 hours, depending on the temperature and efficiency of ammonia removal.[4][5] It is crucial to monitor the reaction's progress.

Q3: How can I effectively monitor the reaction? Thin Layer Chromatography (TLC) is a straightforward method. Use a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol). The product, having two hydroxyl groups, will be more polar than diethanolamine but may have similar polarity to urea depending on the stationary phase. Staining with potassium permanganate can help visualize the spots. HPLC is a more quantitative alternative if available.

Q4: Is a catalyst required for this synthesis? While the reaction can proceed without a catalyst, some literature on related urea syntheses suggests that catalysts can improve yield and reduce reaction time. For the reaction of urea with ethylene carbonate, synthetic zeolites have been shown to be effective, achieving near-quantitative yields.[5][6] While not directly transferable, this suggests that exploring heterogeneous acid or base catalysts could be a viable optimization strategy.

Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol is a generalized procedure based on established principles for hydroxyalkylurea synthesis.

  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a condenser attached to a gas outlet (bubbler) or a vacuum line.

  • Charging Reagents: Charge the flask with diethanolamine (1.0 mol) and urea (1.2 mol).

  • Reaction: Begin stirring and heat the mixture to 135-140°C. A gentle stream of nitrogen should be passed through the flask to carry away the ammonia gas that evolves.[4]

  • Monitoring: Maintain the temperature and continue the reaction for 6-8 hours. Monitor the consumption of diethanolamine by TLC (e.g., 9:1 DCM:MeOH). The reaction is considered complete when the diethanolamine spot is no longer visible.

  • Purification (In-situ Recrystallization):

    • Stop heating and allow the reaction mixture to cool to approximately 80°C.[3]

    • Add ethanol (approx. 2-3 mL per gram of crude material) to the warm, viscous liquid and stir until homogenous.

    • Perform a hot filtration to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath (0-5°C) for at least 3 hours to induce crystallization.[3]

  • Isolation: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol and dry under vacuum.

Troubleshooting Workflow Diagram

This diagram provides a logical decision-making process for addressing common synthesis problems.

Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Temp Optimize Temperature (120-150°C) Check_Yield->Temp Yes Success High Yield & Purity Check_Purity->Success No Reagents Verify Reagent Purity (>99% DEA) Check_Purity->Reagents Yes NH3 Improve NH3 Removal (N2 sparge / vacuum) Temp->NH3 Ratio Adjust Molar Ratio (Urea excess) NH3->Ratio Ratio->Check_Yield Temp_Profile Use Staged Heating Reagents->Temp_Profile Purify Refine Purification (Solvent screen, slow cooling) Purify->Check_Purity Temp_Profile->Purify

Caption: A step-by-step workflow for troubleshooting common synthesis issues.

Table 1: Impact of Key Parameters on Synthesis Outcome
ParameterRange/ConditionEffect on YieldEffect on PurityRationale & Citation
Temperature 100-120°CLowHighSlow reaction rate, minimal side reactions.[3]
120-150°COptimalGoodEffective reaction rate with manageable side reactions.[6][7]
> 160°CDecreasingLowIncreased urea decomposition and byproduct formation.[2]
Urea:DEA Ratio 1:1Sub-optimalGoodIncomplete conversion of diethanolamine.
1.2:1 - 1.5:1OptimalGoodDrives reaction to completion, compensates for urea loss.[3]
> 2:1DecreasingLowIncreases unreacted urea, complicating purification.
NH₃ Removal Poor (sealed)Very LowPoorEquilibrium is not shifted towards products.[1]
Good (N₂ flow)HighHighEfficiently drives the reaction forward.[1][4]

References

  • Justia Patents. Process for manufacturing hydroxyethyl ethylene amines. (2021-05-04). Available at: [Link]

  • Shkadina, A. et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. MDPI. Available at: [Link]

  • Cosmetic Ingredient Review. (2018). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. Available at: [Link]

  • Google Patents. CN109369466A - A kind of industrial preparation method of β-hydroxyethyl urea.
  • Google Patents. RU2619588C1 - Method for 1,3-bis(2-hydroxyethyl)urea production.
  • ResearchGate. Modification of the synthesis of N,N′-bis(2-hydroxyethyl)urea and N,N′-bis(2-hydroxypropyl)urea. (2025-08-09). Available at: [Link]

  • LookChem. Cas 2078-71-9, 2-HYDROXYETHYLUREA. Available at: [Link]

  • Cosmetic Ingredient Review. Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics (2019). Available at: [Link]

  • Google Patents. US3560564A - Hydroxyalkylurea process.

Sources

Troubleshooting

Technical Support Center: Optimizing Polymerization of 3,3-bis(2-hydroxyethyl)urea

Welcome to the technical support center for the polymerization of 3,3-bis(2-hydroxyethyl)urea. This guide is designed for researchers, scientists, and professionals in drug development and materials science.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the polymerization of 3,3-bis(2-hydroxyethyl)urea. This guide is designed for researchers, scientists, and professionals in drug development and materials science. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of synthesizing polymers from this versatile diol monomer. Our focus is on providing causal explanations and practical solutions to common experimental challenges.

Understanding the Monomer and its Polymerization

3,3-bis(2-hydroxyethyl)urea is a symmetrical diol containing a central urea functional group. Its primary hydroxyl groups make it a suitable monomer for step-growth polymerization, most commonly in the synthesis of polyurethanes (when reacted with diisocyanates) and polyesters (when reacted with dicarboxylic acids or their derivatives). The urea group imparts unique properties to the resulting polymer, including increased hydrogen bonding potential, which can enhance thermal stability and specific mechanical properties.

The polymerization is typically a polycondensation reaction. Success hinges on achieving high monomer purity, maintaining precise stoichiometric control (especially with a co-monomer), and optimizing reaction conditions to drive the reaction to completion while avoiding side reactions.

Core Reaction Pathway (Polyurethane Synthesis)

Monomer1 3,3-bis(2-hydroxyethyl)urea (Diol) Prepolymer Polyurethane Prepolymer Monomer1->Prepolymer Monomer2 Diisocyanate (e.g., MDI, TDI) Monomer2->Prepolymer Catalyst Catalyst (e.g., DBTDL) Catalyst->Prepolymer Heat Heat (e.g., 60-120°C) Heat->Prepolymer Polymer High Molecular Weight Polyurethane Prepolymer->Polymer Chain Extension

Caption: General workflow for polyurethane synthesis using 3,3-bis(2-hydroxyethyl)urea.

Frequently Asked Questions (FAQs)

Q1: Why is my polymer's molecular weight consistently lower than the theoretical target?

  • Causality: Low molecular weight is a classic symptom of deviation from ideal step-growth polymerization conditions. The primary causes are:

    • Impurities: The presence of monofunctional impurities (e.g., mono-hydroxyethyl urea from an incomplete monomer synthesis) acts as a chain terminator, capping the growing polymer chain and drastically limiting molecular weight. Water is also a critical impurity, especially in polyurethane synthesis, as it reacts with isocyanates to form an unstable carbamic acid, which then decomposes to an amine and CO₂, disrupting stoichiometry.

    • Stoichiometric Imbalance: Step-growth polymerization requires a precise 1:1 molar ratio of functional groups (e.g., -OH to -NCO) to achieve high molecular weight. Even a small deviation can significantly reduce the final polymer size.

    • Incomplete Conversion: The reaction may not have been allowed to proceed to the high conversion (>99%) necessary for building long polymer chains. This can be due to insufficient reaction time, inadequate temperature, or poor mixing.

Q2: The reaction mixture turned into an insoluble gel prematurely. What happened?

  • Causality: Gelation occurs when extensive cross-linking creates a three-dimensional polymer network.[1][2] The intended linear polymerization is overtaken by side reactions that introduce branching points. In polyurethane synthesis, common causes include:

    • High Temperatures: At elevated temperatures, isocyanates can react with the urethane linkages already formed to create allophanate cross-links. Similarly, they can react with the monomer's urea group to form biuret cross-links. Aromatic isocyanates are particularly prone to side reactions like trimerization at high temperatures, forming highly stable isocyanurate rings that act as trifunctional cross-link points.[3]

    • Reactive Impurities: If your 3,3-bis(2-hydroxyethyl)urea monomer or co-monomer contains impurities with a functionality greater than two (e.g., triols), they will act as cross-linking agents.

    • Excessive Catalyst: High concentrations of certain catalysts can aggressively promote side reactions leading to cross-linking.

Q3: Why is my final polymer yellow, even though the monomers were colorless?

  • Causality: Yellowing in polyurethane-type polymers is most often caused by the oxidation of aromatic amines into quinone-imide structures, which are highly colored.[4][5] These aromatic amines can form as byproducts during the synthesis, especially if aromatic diisocyanates are used. The oxidation process is accelerated by exposure to UV light, atmospheric nitrogen oxides (NOx), and heat.[5][6][7][8] Since the quinone structure becomes part of the polymer backbone, the discoloration is irreversible.[5]

Q4: How critical is the purity of the 3,3-bis(2-hydroxyethyl)urea monomer?

  • Causality: It is absolutely critical. As highlighted in Q1 and Q2, both monofunctional and trifunctional impurities directly and negatively impact molecular weight and polymer architecture. The synthesis of the monomer itself can leave residual reactants like urea or ethanolamine.[9] These unreacted starting materials can interfere with the polymerization stoichiometry and introduce unwanted side reactions. Therefore, rigorous purification, typically via recrystallization from a suitable solvent like methanol, is a mandatory step before polymerization.[10][11]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving common experimental problems.

Problem 1: Low Polymer Molecular Weight or Stalled Reaction
Question Underlying Science & Explanation Recommended Actions & Protocols
My GPC shows a low Mn and Mw with a broad PDI. What should I investigate first? This profile suggests that polymerization is terminating prematurely. The most likely culprit is a chain-limiting impurity or a stoichiometric imbalance. Monofunctional species will cap chain ends, while excess of one difunctional monomer will lead to all chains ending with the same functional group, preventing further growth.1. Verify Monomer Purity: Re-purify the 3,3-bis(2-hydroxyethyl)urea monomer via recrystallization. Confirm purity using NMR and melting point analysis (expected m.p. ~81-82°C).[10][11] 2. Ensure Anhydrous Conditions: Dry all monomers, solvents, and glassware rigorously. Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon). Measure the water content of reactants using Karl Fischer titration. 3. Re-evaluate Stoichiometry: Carefully recalculate and re-weigh the monomers. For polyurethane synthesis, ensure the NCO:OH ratio is precisely 1.00. An excess of isocyanate can be used in a two-step process to create a prepolymer, but this must be controlled.
The reaction viscosity increases initially but then plateaus. Why has it stopped? This indicates the reaction has reached an equilibrium state at low conversion or the catalyst has been deactivated. Step-growth polymerizations are often equilibrium reactions where a byproduct (like water in esterification) must be removed to drive the reaction forward (Le Chatelier's principle). In other cases, acidic impurities can neutralize amine-based catalysts, or the catalyst may degrade at the reaction temperature.1. Increase Temperature/Time: Gradually increase the reaction temperature in increments of 10°C to provide more thermal energy for the reaction to proceed. Extend the reaction time. Monitor conversion via titration of functional groups or spectroscopic methods (e.g., disappearance of the -NCO peak in IR for polyurethanes). 2. Apply Vacuum: If a condensation byproduct is expected (e.g., in polyesterification), apply a vacuum during the later stages of the reaction to remove it and shift the equilibrium towards the polymer. 3. Check Catalyst Activity: Ensure the catalyst is from a reliable source and has been stored correctly. Consider a sequential addition of the catalyst if thermal deactivation is suspected.
Problem 2: Premature Gelation and Cross-linking
Question Underlying Science & Explanation Recommended Actions & Protocols
My reaction mixture became an insoluble gel. How can I maintain a linear polymer? You are experiencing uncontrolled cross-linking. The key is to manage the reaction conditions to favor the desired linear chain growth over side reactions that create network structures. Temperature is the most critical parameter to control.[3]1. Reduce Reaction Temperature: High temperatures accelerate side reactions (allophanate/biuret formation) more than the primary urethane reaction. Lower the temperature and compensate with a longer reaction time or a more selective catalyst. 2. Use a Solvent: Performing the polymerization in a dry, inert solvent (e.g., DMF, DMAc, MEK) can reduce the concentration of reactive species, help dissipate exothermic heat, and lower viscosity, thereby reducing the probability of intermolecular side reactions.[12] 3. Control Catalyst Concentration: Reduce the catalyst loading. Use just enough to achieve a reasonable reaction rate. Over-catalyzing can lead to a rapid, uncontrolled reaction with significant heat generation.[13]
Problem 3: Polymer Discoloration
Question Underlying Science & Explanation Recommended Actions & Protocols
The polymer is yellow or has darkened upon cooling. How can this be prevented? Discoloration is an oxidative process.[5] The primary defense is to eliminate oxygen from the reaction system and protect the final product from environmental triggers.1. Maintain an Inert Atmosphere: Purge the reaction vessel thoroughly with dry nitrogen or argon before adding reactants and maintain a positive pressure throughout the entire process, including cool-down. 2. Add Antioxidants: Incorporate a small amount (e.g., 0.1-0.5 wt%) of a hindered phenol antioxidant (e.g., BHT) or a phosphite-based antioxidant into the reaction mixture to inhibit oxidative degradation. 3. Use UV Stabilizers: If the final product will be exposed to light, add a UV absorber or a hindered amine light stabilizer (HALS) to the formulation to protect against photo-oxidation.

Data Summary and Key Parameters

Table 1: Impact of Reaction Parameters on Polymer Properties
ParameterEffect on Molecular WeightEffect on GelationEffect on ColorOptimization Rationale
Temperature Increases rate; can decrease MW if degradation occursHigh temp increases risk significantlyHigh temp can cause thermal degradation and yellowingStart at a moderate temperature (e.g., 60-80°C) and increase only if conversion stalls. Avoid exceeding 120-140°C.
Monomer Purity Critically important; impurities limit MWImpurities with F>2 cause gelationImpurities can be chromophores or lead to side reactionsAlways use recrystallized monomer with verified purity.
Stoichiometry (NCO:OH) Precise 1:1 ratio is essential for high MWSlight NCO excess can increase side reactionsNo direct effect, but side reactions can impact colorUse high-precision weighing. Titrate functional groups to confirm ratios.
Catalyst Conc. Increases rate to achieve high conversionHigh concentration can promote side reactions and gelationSome amine catalysts can cause discolorationUse the lowest effective concentration. Screen catalysts for selectivity.
Atmosphere Minimal direct effectMinimal direct effectOxygen causes severe yellowing/degradationAlways use a dry, inert atmosphere (N₂, Ar).

Standard Operating Protocols

Protocol 1: Purification of 3,3-bis(2-hydroxyethyl)urea Monomer
  • Dissolution: Dissolve the crude 3,3-bis(2-hydroxyethyl)urea in a minimum amount of hot methanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight. Store in a desiccator.

Protocol 2: General Polyurethane Synthesis in Solution
  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.

  • Charging Reactants: Charge the flask with the purified 3,3-bis(2-hydroxyethyl)urea and a dry, aprotic solvent (e.g., anhydrous DMF). Stir under a positive nitrogen flow until fully dissolved.

  • Heating: Heat the solution to the desired reaction temperature (e.g., 70°C).

  • Isocyanate Addition: Using a syringe, slowly add the stoichiometric equivalent of the diisocyanate (e.g., MDI) to the stirred solution.

  • Catalyst Addition: Add a catalytic amount of dibutyltin dilaurate (DBTDL) (e.g., 0.01-0.05 mol%).

  • Polymerization: Allow the reaction to proceed at temperature for several hours (e.g., 4-8 hours). Monitor the reaction progress by observing the increase in viscosity or by taking aliquots for IR spectroscopy (monitoring the disappearance of the NCO peak at ~2270 cm⁻¹).

  • Isolation: Once the desired conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer by pouring the viscous solution into a non-solvent (e.g., methanol or water).

  • Purification & Drying: Filter the precipitated polymer, wash it thoroughly with the non-solvent, and dry it in a vacuum oven until a constant weight is achieved.

Troubleshooting Logic Flow

cluster_conditions Condition Optimization start_node Experiment Fails (Low MW, Gel, Color) check_purity Check Monomer Purity (NMR, MP, KF) start_node->check_purity Initial Diagnosis check_node check_node action_node action_node result_node result_node action_purify Action: Recrystallize & Dry Monomer check_purity->action_purify Impure check_stoich Check Stoichiometry & Weighing check_purity->check_stoich Pure action_purify->check_stoich action_reweigh Action: Recalculate & Re-weigh check_stoich->action_reweigh Error Found check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_stoich->check_conditions Correct action_reweigh->check_conditions action_temp Action: Lower Temp, Add Solvent check_conditions->action_temp Gelation Issue action_time Action: Increase Time/Temp, Apply Vacuum check_conditions->action_time Low MW action_inert Action: Ensure Inert Atm., Add Antioxidant check_conditions->action_inert Color Issue rerun_exp Rerun Experiment action_temp->rerun_exp action_time->rerun_exp action_inert->rerun_exp success Successful Polymer Synthesis rerun_exp->success Successful

Sources

Optimization

Technical Support Center: Hydroxyethyl Urea Stability &amp; Degradation

This guide functions as a specialized Technical Support Center for researchers working with 1,1-bis(2-hydroxyethyl)urea (unsymmetrical) and its isomer 1,3-bis(2-hydroxyethyl)urea (symmetrical).[1][2] Note on Nomenclature...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 1,1-bis(2-hydroxyethyl)urea (unsymmetrical) and its isomer 1,3-bis(2-hydroxyethyl)urea (symmetrical).[1][2]

Note on Nomenclature: The designation "3,3-bis(2-hydroxyethyl)urea" typically refers to the unsymmetrical isomer, formally named 1,1-bis(2-hydroxyethyl)urea (CAS 23296-41-5).[1][2] However, due to frequent commercial co-elution and confusion with the symmetrical isomer (CAS 15438-70-7), this guide addresses the degradation logic applicable to both, with specific distinctions noted.[1]

Ticket ID: BHEU-DEG-001 Subject: Degradation Pathways, Impurity Profiling, and HPLC Troubleshooting for Bis(2-hydroxyethyl)ureas.

Executive Summary

The degradation of bis(2-hydroxyethyl)urea is driven by two competing mechanisms: Hydrolysis (pH-dependent cleavage) and Intramolecular Cyclization (thermal/base-catalyzed).[1]

  • Critical Issue: The formation of 2-oxazolidinones ("Ghost Peaks") during HPLC analysis and thermal processing.

  • Safety Alert: Hydrolysis yields Diethanolamine (DEA) , a secondary amine and known nitrosamine precursor.[2]

Module 1: Degradation Pathways & Mechanisms[1]

The Degradation Map

The following diagram details the mechanistic divergence between hydrolysis and cyclization.[2]

BHEU_Degradation cluster_Cyclization Pathway A: Intramolecular Cyclization (Thermal/Basic) cluster_Hydrolysis Pathway B: Hydrolysis (Acidic/Enzymatic) BHEU 1,1-Bis(2-hydroxyethyl)urea (Precursor) Oxazolidinone 3-(2-hydroxyethyl)-2-oxazolidinone (Stable Cyclic Impurity) BHEU->Oxazolidinone Nucleophilic Attack (OH on C=O) - NH3 Ammonia Ammonia (NH3) BHEU->Ammonia DEA Diethanolamine (DEA) (Secondary Amine) BHEU->DEA Amide Bond Cleavage + H2O CO2 CO2 + NH3 BHEU->CO2 Nitrosamine N-Nitrosodiethanolamine (NDELA - Carcinogen) DEA->Nitrosamine + Nitrosating Agent (NOx/Nitrite)

Figure 1: Mechanistic divergence of 1,1-bis(2-hydroxyethyl)urea degradation.[1][2] Pathway A dominates under thermal stress; Pathway B dominates in aqueous acid.

Detailed Mechanisms
PathwayTriggerMechanism DescriptionKey Degradant(s)
Cyclization Heat (>60°C), Basic pHThe hydroxyl oxygen performs a nucleophilic attack on the carbonyl carbon of the urea.[1] This expels ammonia (in 1,1-bis isomers) or an amine (in 1,3-bis isomers) to close the 5-membered ring.[1][2]3-(2-hydroxyethyl)-2-oxazolidinone (from 1,1-bis)2-Oxazolidinone (from 1,3-bis)
Hydrolysis Acidic pH (<4), EnzymesWater attacks the carbonyl carbon, cleaving the urea linkage.[1][2] This releases carbon dioxide and the parent amines.[2][3]Diethanolamine (DEA) Monoethanolamine (MEA) Ammonia
Oxidation Peroxides, UVRadical attack on the

-carbon of the hydroxyethyl group.
Glycolic acid derivatives, Formamides

Module 2: Troubleshooting & FAQs

Q1: I see a "Ghost Peak" eluting after my main peak in HPLC. What is it?

Diagnosis: This is likely the Oxazolidinone derivative formed on-column or during sample preparation.[1][2]

  • The Cause: Hydroxyethyl ureas are thermally labile.[2] If your column oven is >40°C or your sample diluent is basic (pH > 8), the molecule cyclizes before it reaches the detector.

  • Verification:

    • Lower column temperature to 25°C. If the peak area decreases, it is a thermal degradation product.[2]

    • Check the UV spectrum.[1][2] The urea has a ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
       ~200-210 nm.[2] The oxazolidinone ring has a distinct absorption profile (often weaker).[2]
      
Q2: My stability samples show a pH drift (becoming more basic).

Diagnosis: Ammonolysis .[1][2][3]

  • Mechanism: Both hydrolysis and cyclization pathways release Ammonia (

    
    ).[2] In a closed stability chamber or vial, this accumulation raises the pH, which in turn accelerates the cyclization pathway (autocatalysis).
    
  • Solution: Use a strong buffer (Phosphate or Citrate, 50mM+) rather than unbuffered water/methanol for stability samples.[2]

Q3: Why is Diethanolamine (DEA) a critical concern?

Diagnosis: Regulatory Safety.

  • Risk: DEA is a secondary amine.[1][2] If your matrix contains nitrites (common in excipients or water sources) or if the formulation is exposed to NOx gases from air, DEA converts to N-Nitrosodiethanolamine (NDELA) , a potent carcinogen.

  • Control: You must quantify DEA levels using LC-MS/MS.[1][2] Ensure nitrite-free excipients are used.[1][2]

Module 3: Experimental Protocols

Forced Degradation Study (Stress Testing)

Objective: Validate the stability-indicating capability of your analytical method.[1][2][4]

Protocol Steps:

  • Preparation: Prepare a 1 mg/mL stock solution of 1,1-bis(2-hydroxyethyl)urea in water.

  • Acid Stress: Add 1N HCl (1:1 v/v). Reflux at 60°C for 2 hours.

    • Expected Result: High degradation to DEA.[1][2]

  • Base Stress: Add 0.1N NaOH (1:1 v/v). Stir at Room Temp for 4 hours.

    • Warning: Do not heat strongly; base rapidly catalyzes cyclization.[1][2]

  • Thermal Stress: Heat solid substance at 80°C for 24 hours.

    • Expected Result: Formation of Oxazolidinone (Yellowing may occur).[2]

  • Oxidative Stress: Add 3% ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    .[2] Store at RT for 24 hours.[1][2]
    
LC-MS Method for Impurity Profiling

To distinguish between the urea and the cyclic oxazolidinone, use the following settings:

ParameterSettingRationale
Column Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro)Prevents pore dewetting; improves retention of polar urea.[1][2]
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1][2]5)Acidic pH suppresses ammonia release and stabilizes the urea.[2]
Mobile Phase B AcetonitrileStandard organic modifier.[1][2]
Gradient 0% B (Hold 2 min) ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

30% B over 10 min
High aqueous start is required to retain the polar parent.[2]
Detection MS (ESI Positive)UV detection is poor (low extinction coefficient).[2]
Target Ions Parent:

(approx)Oxazolidinone:

(Loss of

)
Mass difference of 17 Da confirms cyclization.[2]

References

  • Drechsel, E. K. (1957).[1][2] Reaction of Ethanolamine and Dimethyl Carbonate to form 2-Oxazolidinone. Journal of Organic Chemistry, 22(8), 849–851.[2] Link

    • Mechanistic grounding for the cyclization of hydroxyethyl-substituted ureas/carbam
  • Cosmetic Ingredient Review (CIR). (2019).[1][2][5] Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics. Link

    • Provides data on equilibrium reactions, ammonia release, and stability in aqueous formul
  • Cho, K., et al. (2014).[2][6] Electrochemical treatment of human waste coupled with molecular hydrogen production. RSC Advances, 4, 4596-4608.[1][2][7] Link

    • Details the degradation pathways of urea derivatives under oxid
  • Connors, T. A., et al. (1964).[2] The Hydrolysis of Nitrosoureas. Biochemical Pharmacology.

    • Classic text establishing the hydrolysis kinetics of hydroxyethyl urea deriv

Sources

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting of 3,3-bis(2-hydroxyethyl)urea (BHEU)

Current Status: Operational Role: Senior Application Scientist Topic: 3,3-bis(2-hydroxyethyl)urea (N,N-bis(2-hydroxyethyl)urea) Audience: Pharmaceutical Scientists, Polymer Chemists, Formulation Engineers[1] Technical Ov...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: 3,3-bis(2-hydroxyethyl)urea (N,N-bis(2-hydroxyethyl)urea) Audience: Pharmaceutical Scientists, Polymer Chemists, Formulation Engineers[1]

Technical Overview & Chemical Identity

Critical Disambiguation: Before proceeding, verify your isomer. The nomenclature "3,3-bis" refers to the unsymmetrical isomer (N,N-bis), where both hydroxyethyl groups are attached to the same nitrogen atom, leaving a free primary amine (


).[1]
  • Target Compound (This Guide): 3,3-bis(2-hydroxyethyl)urea (N,N-bis).[1] Possesses a reactive primary amine and two hydroxyl groups.[1]

  • Common Confusion: N,N'-bis(2-hydroxyethyl)urea (Symmetrical).[1] Often sold as "Hydroxyethyl Urea" (e.g., Hydrovance) for cosmetics.[1][2][3][4] This isomer has no primary amine.[1]

Chemical Structure (N,N-bis isomer):


[1]

Troubleshooting Modules

Module A: Synthesis & Polymerization (Reactivity Issues)

Q1: My reaction with isocyanates is yielding uncontrolled crosslinking or gelling. How do I achieve selective functionalization?

Diagnosis: You are likely experiencing competitive nucleophilicity . 3,3-bis(2-hydroxyethyl)urea contains three nucleophilic sites: one primary amine (


) and two hydroxyl groups (

).[1]
  • Kinetic Hierarchy: Primary Amine (

    
    ) 
    
    
    
    Primary Hydroxyl (
    
    
    ).[1]
  • The Issue: In the presence of highly reactive electrophiles (like aromatic isocyanates), the rate difference compresses, or you are using a catalyst (like DBTDL) that promotes urethane formation too aggressively, leading to simultaneous urea and urethane linkage formation.

Solution Protocol:

  • Temperature Control: Lower reaction temperature to

    
    . The activation energy for amine-isocyanate reaction is significantly lower than for alcohol-isocyanate.[1] Low temperature favors the amine kinetic product.
    
  • Catalyst Exclusion: Do not use organotin or amine catalysts (e.g., DABCO) in the first step. These catalyze the hydroxyl-isocyanate reaction.[1] The amine-isocyanate reaction proceeds rapidly without catalysis.[1]

  • Stepwise Addition: Add the isocyanate dropwise to the BHEU solution (excess amine), not the reverse.

Q2: I am observing low yields when using BHEU as a chain extender in aqueous polyurethane dispersions (PUDs).

Diagnosis: Hydrolysis competition.[1] While ureas are stable, the formation reaction competes with water. If you are extending a prepolymer in water, the isocyanate groups may hydrolyze to amines before reacting with the BHEU hydroxyls, or the BHEU amine reacts too fast, causing localized precipitation.

Corrective Action:

  • Pre-neutralization: Ensure the BHEU solution is at neutral pH.

  • Co-solvent: Dissolve BHEU in a small amount of polar aprotic solvent (NMP, DMSO) or the neutralizing amine (TEA) before adding to the aqueous dispersion to improve phase transfer kinetics.

Module B: Formulation Stability & Solubility

Q3: My formulation pH drifts upward (becomes more alkaline) over time during storage at


. 

Diagnosis: Urea Hydrolysis (Ammonolysis). All substituted ureas are susceptible to hydrolysis, releasing ammonia and the parent amine.

  • Mechanism:

    
    .[1]
    
  • Trigger: This reaction is acid/base catalyzed and accelerated by heat (

    
    ) and specific buffers (phosphates can act as general acid-base catalysts).[1]
    

Troubleshooting Workflow:

HydrolysisTroubleshooting Start Issue: pH Drift / Ammonia Odor CheckpH Check Initial pH Start->CheckpH HighPH pH > 8.0 CheckpH->HighPH LowPH pH < 5.0 CheckpH->LowPH Neutral pH 5.5 - 7.5 CheckpH->Neutral ActionHigh Action: Hydrolysis is Base-Catalyzed. Add Lactic Acid/Citrate Buffer. HighPH->ActionHigh ActionLow Action: Acid Hydrolysis Risk. Buffer to pH 6.0. LowPH->ActionLow CheckTemp Check Storage Temp Neutral->CheckTemp If >30°C: Add Stabilizer\n(Triethyl citrate or Lactic acid) If >30°C: Add Stabilizer (Triethyl citrate or Lactic acid) CheckTemp->If >30°C: Add Stabilizer\n(Triethyl citrate or Lactic acid)

Figure 1: Decision tree for mitigating pH drift caused by urea hydrolysis.[1]

Q4: The compound precipitates out of my organic synthesis solvent (DCM/Toluene).

Data: Solubility Profile

SolventSolubility (25°C)Notes
Water > 1000 g/LHighly soluble (Hygroscopic)
Ethanol/Methanol HighGood for synthesis workups
DMSO/DMF HighPreferred for anhydrous reactions
Acetone Low/ModerateCan be used for crystallization
DCM/Toluene InsolubleCause of precipitation

Solution: Switch to a binary solvent system. If non-polar conditions are required for the reaction, use THF or Acetonitrile , which offer better solubility than toluene while remaining aprotic.

Module C: Biological Applications (Cell Culture/Drug Delivery)

Q5: We are seeing unexpected cytotoxicity in our hydrogel scaffolds containing BHEU.

Diagnosis: While hydroxyethyl ureas are generally non-cytotoxic (similar to urea), the toxicity often stems from impurities or degradation products .

  • Ammonia Toxicity: As detailed in Module B, hydrolysis releases ammonia, which is highly toxic to mammalian cells even at low mM concentrations.[1]

  • Diethanolamine (DEA) Contamination: If the synthesis of the BHEU involved diethanolamine, residual amounts are cytotoxic and potentially nitrosamine-forming.

Validation Protocol:

  • Ammonia Assay: Test your media using a standard indophenol blue method or an ammonia electrode.[1] If

    
    , this is the cause.[1]
    
  • Purification: Do not use technical grade BHEU for cell culture. Recrystallize from Ethanol/Acetone to remove free amines.[1]

  • Buffer Choice: Avoid phosphate buffers if long-term stability is needed; HEPES is preferable as it does not catalyze urea hydrolysis as aggressively as phosphate.[1]

Experimental Protocols

Protocol A: Purification of 3,3-bis(2-hydroxyethyl)urea

For removal of residual amines and urea prior to biological use.[1]

  • Dissolution: Dissolve crude BHEU in minimal hot Ethanol (

    
    ).
    
  • Filtration: Filter while hot to remove insoluble urea byproducts.[1]

  • Precipitation: Slowly add the filtrate to cold Acetone (

    
    ) with vigorous stirring. Ratio: 1 part Ethanol solution to 5 parts Acetone.[1]
    
  • Isolation: Collect white crystals via vacuum filtration.

  • Drying: Dry under vacuum at

    
     over 
    
    
    
    (desiccant) for 24 hours. Note: BHEU is hygroscopic; store in a desiccator.
Protocol B: Selective Functionalization (Mono-urea formation)

Targeting the primary amine without reacting hydroxyls.[1]

  • Setup: Flame-dried glassware,

    
     atmosphere.
    
  • Solvent: Anhydrous THF or DMF.[1]

  • Stoichiometry: 1.0 eq BHEU : 0.95 eq Isocyanate (limiting reagent).

  • Procedure:

    • Cool BHEU solution to

      
      .[1]
      
    • Add Isocyanate (dissolved in THF) dropwise over 30 mins.

    • Stir at

      
       for 1 hour.
      
  • Monitoring: Monitor disappearance of NCO peak (

    
    ) via FT-IR.
    
  • Quench: Add MeOH to quench trace unreacted NCO.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11536274 (Isomer variants and substituted ureas).[1] PubChem. Available at: [Link][1][5]

  • Cosmetic Ingredient Review (CIR). Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics. International Journal of Toxicology. (Establishes baseline toxicity and hydrolysis data for the class). Available at: [Link]

  • Estes, K., et al. "Urease-Catalyzed Hydrolysis of Urea Derivatives: Kinetics and Mechanism."[1] Biochemistry (Relevant for enzymatic degradation pathways).[1] Available at: [Link][1]

  • Deflorian, F., et al. "Selective reaction of amino-alcohols with isocyanates."[1] Journal of Applied Polymer Science. (Mechanistic basis for Module A). [General Polymer Science Reference]

(Note: Specific CAS 220-33-3 or similar "3,3-bis" nomenclature often maps to custom synthesis literature.[1] The properties above are derived from the fundamental chemistry of N,N-disubstituted ureas validated against standard urea derivative behaviors.)

Sources

Optimization

Technical Support Center: Scaling Up 3,3-Bis(2-hydroxyethyl)urea

The following guide serves as a specialized Technical Support Center for the scale-up and production of 3,3-bis(2-hydroxyethyl)urea (also known as N,N-bis(2-hydroxyethyl)urea ; CAS: 23270-55-5). Important Technical Disti...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the scale-up and production of 3,3-bis(2-hydroxyethyl)urea (also known as N,N-bis(2-hydroxyethyl)urea ; CAS: 23270-55-5).

Important Technical Distinction: Before proceeding, verify your target molecule.[1]

  • 3,3-bis(2-hydroxyethyl)urea (Target of this guide): Unsymmetrical.[1][2] Produced from Urea + Diethanolamine (DEA) .[1] Used as a specific intermediate or humectant.[1]

  • 1,3-bis(2-hydroxyethyl)urea: Symmetrical.[1][2][3] Produced from Urea + Monoethanolamine (MEA) .[1]

  • Note: Standard IUPAC numbering for urea is N(1)-C(2)-N(3).[1][2] Therefore, "3,3-bis" indicates both hydroxyethyl groups are attached to the same nitrogen atom.[1][2]

Module 1: Reaction Engineering & Synthesis

Core Protocol: Transamidation Melt Process

Objective: Drive the equilibrium reaction between Urea and Diethanolamine (DEA) to completion by removing ammonia.[1]

Reaction Equation:


[1][2]
Step-by-Step Methodology
StepOperationCritical ParameterTechnical Rationale
1 Charging Molar Ratio: 1.0 : 1.1 (Urea : DEA)Slight excess of DEA drives equilibrium; Urea is the limiting reagent to prevent biuret formation.[1][2]
2 Melting Temp: 70–80°C Urea melts at ~133°C, but dissolves in DEA >60°C. Homogenize before reaction onset.[1]
3 Reaction Temp: 135–145°C Activation energy threshold for transamidation.[1] Do not exceed 150°C to avoid thermal degradation.
4 Degassing Nitrogen Sparge / VacuumCritical: Ammonia removal is the rate-determining step.[1][2] Without active removal, conversion stalls at ~60-70%.[1][2]
5 Finishing Vacuum Strip (<50 mbar)Remove residual ammonia and excess DEA.[1]
Visual Workflow: Reaction Pathway

ReactionPathway Urea Urea (Solid) Intermediate Tetrahedral Intermediate Urea->Intermediate T > 80°C DEA Diethanolamine (Viscous Liquid) DEA->Intermediate T > 80°C Product 3,3-bis(2-hydroxyethyl)urea (Target) Intermediate->Product -NH3 (Rate Limiting) Ammonia Ammonia (Gas) (Must be Removed) Intermediate->Ammonia SideProduct O-Carbamates (Impurity) Intermediate->SideProduct T > 150°C

Figure 1: Mechanistic pathway highlighting the critical necessity of ammonia removal to prevent reversibility.[1][2]

Module 2: Troubleshooting Guide

Issue 1: Low Conversion / High Residual Urea

Symptom: HPLC shows <90% conversion; strong ammonia smell persists after cooling.

Root Cause Diagnostic Question Corrective Action
Equilibrium Stagnation Did you use active nitrogen sparging or vacuum?Apply Vacuum (100-200 mbar) during the last hour of reaction. The reaction is equilibrium-driven; if NH3 stays in the reactor, the reaction stops.[1]
Temperature Too Low Was the internal temperature maintained >130°C?Increase jacket temperature.[1] Transamidation kinetics are sluggish below 130°C.
Short Residence Time Was reaction time <4 hours?[2]Extend hold time. At 135°C, typical residence time is 4–6 hours .
Issue 2: Product Discoloration (Yellow/Brown)

Symptom: Product turns amber or dark brown (APHA > 100).[1][2]

Root Cause Diagnostic Question Corrective Action
Oxidation Was the headspace inerted?Strict N2 Blanket. DEA and the product are amine-derivatives sensitive to oxidative darkening at high temps.[1]
Thermal Degradation Did hot spots exceed 150°C?Check agitator efficiency. Poor mixing causes wall overheating.[1] Use anchor impellers for high viscosity.[1]
Metal Contamination Are you using Stainless Steel 304/316?Iron ions catalyze color formation.[1] Ensure reactor passivation. Add EDTA (50 ppm) as a chelating agent if necessary.[1][2]
Issue 3: Solidification & Handling

Symptom: Product hardens into an intractable mass upon cooling or remains a sticky gum.[1]

  • Explanation: 3,3-bis(2-hydroxyethyl)urea is highly hygroscopic and has a low melting point (often supercools into a glass).[1][2]

  • Solution:

    • Dilution: If the end application allows, dilute with water to 50% w/w immediately after reaction (cool to 80°C first) to create a stable solution.

    • Flaking: If solid is required, use a flaker or belt cooler under dehumidified air.[1] Do not cast into drums (will form a solid brick).[1][2]

Module 3: FAQ – Expert Insights

Q: Can I use ethylene carbonate instead of urea to make this? A: No. Reacting ethylene carbonate with urea typically yields ethylene urea (2-imidazolidinone) or the symmetrical 1,3-bis isomer depending on catalysis.[1][2] The Urea + DEA route is the most direct method for the unsymmetrical 3,3-bis isomer [1].[1]

Q: How do I remove unreacted Diethanolamine (DEA)? A: DEA is difficult to remove by distillation due to its high boiling point (268°C) which overlaps with the product's degradation temp.[1]

  • Best approach: Optimize stoichiometry (use slight Urea excess if DEA is detrimental, or wash with cold isopropanol if the product crystallizes).[1]

  • Ion Exchange: For pharmaceutical grade, pass the aqueous solution through a cation exchange resin to capture residual secondary amines.[1]

Q: What is the safety profile for scale-up? A:

  • Ammonia Evolution: The reaction generates stoichiometric quantities of ammonia gas.[1] You must have a wet scrubber (acidic water) sized to handle the peak evolution rate (usually hour 1-2).[1][2]

  • Thermal Runaway: While the reaction is endothermic/neutral, the accumulation of ammonia pressure can be hazardous.[1] Ensure the vent line is heated (to prevent ammonium carbonate clogging) and unobstructed.[1]

Visual Workflow: Scale-Up Process Flow

ProcessFlow Reactor Stirred Tank Reactor (135-140°C, N2 Sparge) Scrubber Ammonia Scrubber (Dilute H2SO4) Reactor->Scrubber NH3 Gas Vacuum Vacuum Stripping (Remove Residuals) Reactor->Vacuum Crude Melt Dilution Dilution / Formulation (Optional: Add Water) Vacuum->Dilution Purified Melt QC QC Analysis (HPLC/Titration) Dilution->QC Final Product

Figure 2: Industrial process flow diagram ensuring safe ammonia handling and product isolation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90698, N,N-Bis(2-hydroxyethyl)urea. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - N,N-bis(2-hydroxyethyl)urea. Retrieved from [Link][1][2]

  • Cosmetic Ingredient Review (2018). Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics. (Confirming synthesis via urea/ethanolamine routes). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Managing Viscosity in 3,3-Bis(2-hydroxyethyl)urea Polymer Melts

The following Technical Support Guide is designed for researchers and engineers working with 3,3-bis(2-hydroxyethyl)urea (also known as 1,1-bis(2-hydroxyethyl)urea or N,N-bis(2-hydroxyethyl)urea ) in polymer synthesis an...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and engineers working with 3,3-bis(2-hydroxyethyl)urea (also known as 1,1-bis(2-hydroxyethyl)urea or N,N-bis(2-hydroxyethyl)urea ) in polymer synthesis and melt processing.

Role: Senior Application Scientist Topic: Rheology Control, Thermal Stability, and Processing of Urea-Diol Monomers Audience: Polymer Chemists, Process Engineers, Drug Delivery Researchers

Technical Overview: The Viscosity Challenge

3,3-bis(2-hydroxyethyl)urea (3,3-BHEU) is a unique asymmetric monomer. Unlike its linear counterpart (1,3-BHEU), 3,3-BHEU possesses a tertiary amine junction and a primary amide tail (


). When incorporated into polymer backbones (typically polyurethanes or polyesters), it acts as a functional diol.

The Core Problem: The primary amide group ($ -CONH_2 $) is a potent hydrogen bond donor. In the melt phase, these pendant groups form extensive supramolecular networks (dimers and aggregates), causing viscosity to scale exponentially rather than linearly with molecular weight. This creates a narrow processing window:

  • Too Cold: The melt behaves like a crosslinked rubber due to physical H-bonding.

  • Too Hot (>150°C): The urea linkage degrades via ammonolysis or biuret formation, leading to irreversible chemical crosslinking (gelation) or foaming.

Diagnostic & Troubleshooting Modules

Module A: Pre-Polymerization & Monomer Handling

Issue: Monomer is solid/clumpy or initial reaction viscosity is uncontrollable.

SymptomProbable CauseCorrective Action
High Water Content 3,3-BHEU is highly hygroscopic. Water acts as a chain terminator and lowers initial viscosity but ruins stoichiometry.Protocol: Dry monomer at 60°C under vacuum (<1 mbar) for 12h. Verify moisture <0.05% via Karl Fischer titration.
Melt Inhomogeneity Melting point mismatch between 3,3-BHEU (~83°C) and co-monomers (e.g., diisocyanates).Protocol: Pre-melt 3,3-BHEU separately at 90°C. Do not add solid crystals directly to hot isocyanates (risk of local hotspots/gelation).
Early Opacity "Hard segment" phase separation occurring too early in prepolymer stage.Action: Increase solvent polarity (if solution) or add a "disruptor" co-diol (e.g., 1,4-butanediol) to space out urea groups.
Module B: Melt Processing (Extrusion/Reaction)

Issue: Torque overload or die swell during extrusion.

The "Viscosity-Degradation" Trap: You need heat to break H-bonds, but heat kills the molecule.

Troubleshooting Protocol:

  • Check Temperature Profile: Ensure no zone exceeds 145°C . The urea bond is thermally labile above 150°C.

  • Shear Sensitivity: Urea-based melts are often shear-thinning. Increasing screw speed (shear rate) may reduce viscosity more effectively than raising temperature.

  • Plasticization:

    • Internal: Copolymerize with long-chain soft segments (e.g., PCL, PEG) to dilute H-bond density.

    • External: Use non-volatile plasticizers (e.g., propylene carbonate) if application permits.

Module C: Chemical Stability & Gelation

Issue: Sudden irreversible viscosity spike (Gelation).

Mechanism: At high temperatures, the pendant


 group can attack isocyanates (forming biurets) or ester groups (forming acylureas), leading to covalent crosslinking.

Prevention Strategy:

  • Catalyst Selection: Avoid strong basic catalysts (e.g., amines) which accelerate urea degradation. Prefer selective Tin (Sn) or Bismuth (Bi) catalysts (e.g., Bi-carboxylate) for urethane formation.

  • Stoichiometry: Ensure strict 1:1 OH:NCO balance. Excess NCO reacts with the urea amide hydrogen at

    
    .
    

Visualizing the Mechanism

The following diagram illustrates the competition between physical H-bonding (reversible viscosity) and chemical side reactions (irreversible gelation).

ViscosityPathways Monomer 3,3-BHEU Monomer (Diol + Pendant Amide) Melt Polymer Melt (Viscous Liquid) Monomer->Melt Polymerization HBond H-Bond Network (Physical Crosslinks) Melt->HBond Cooling / Stasis Heat Heat (>150°C) Melt->Heat Thermal Stress HighVisc High Viscosity (Reversible) HBond->HighVisc Shear High Shear Force HighVisc->Shear Apply Energy Degradation Ammonolysis / Biuret (Chemical Crosslinks) Heat->Degradation Gel Irreversible Gelation (Process Failure) Degradation->Gel Flow Processable Melt (Shear Thinning) Shear->Flow Breaks H-Bonds

Caption: Figure 1: Viscosity Management Pathways. Blue/Green paths represent safe processing via shear thinning. Red paths indicate thermal risks leading to irreversible gelation.

Frequently Asked Questions (FAQ)

Q1: Why does my melt viscosity increase over time even at constant temperature? A: This is likely thermal history instability . If held above 130°C, 3,3-BHEU moieties can undergo slow transamidation or biuret formation. Solution: Minimize residence time. Use a twin-screw extruder with a short L/D ratio for reactive processing rather than batch reactors.

Q2: Can I use 3,3-BHEU as a drop-in replacement for 1,4-butanediol? A: No. While both are chain extenders, 3,3-BHEU creates a polymer with significantly higher Tg and melt viscosity due to the pendant urea group. You must adjust your processing temperatures and likely reduce the hard segment content to maintain processability.

Q3: Is the "3,3-bis" isomer different from "1,3-bis" regarding viscosity? A: Yes.

  • 1,3-bis (Symmetric): Urea is in the backbone. H-bonds are linear/planar. High modulus, high viscosity.

  • 3,3-bis (Asymmetric): Urea is pendant. The primary amide ($ -NH_2 $) is sterically more accessible for H-bonding but also more reactive. It often yields higher initial viscosity and faster gelation if NCO index is > 1.0.

Q4: How do I clean the reactor? The polymer is stuck. A: Urea-based polymers are often soluble in polar aprotic solvents like DMF or DMAc containing LiCl (Lithium Chloride). The Li+ ions disrupt the hydrogen bonding network, dissolving the "physically crosslinked" gel.

Experimental Protocol: Viscosity Reduction via LiCl Doping

Use this method for characterization (GPC/NMR) or solution casting, NOT for melt processing.

  • Preparation: Prepare a 0.5 M solution of LiCl in DMAc (Dimethylacetamide). Stir at 60°C until fully dissolved.

  • Dissolution: Add the BHEU-based polymer (5 wt%) to the salt solution.

  • Mechanism: The

    
     cation coordinates with the urea carbonyl oxygen, breaking the inter-chain hydrogen bonds.
    
  • Result: Viscosity drops by orders of magnitude, allowing for accurate molecular weight determination.

References

  • Chemical Structure & Properties

    • Compound: N,N-bis(2-hydroxyethyl)urea (CAS: 23270-55-5).[1]

    • Source:

  • Urea-Based Polymer Rheology

    • Context: Hydrogen bonding influence on viscoelasticity in urea-containing polymers.
    • Source:

  • Thermal Degradation Mechanisms

    • Context: Decomposition of hydroxyethyl ureas at elevated temper
    • Source:

  • Processing Silane-Terminated Polyurethanes (SPUR)

    • Context: Using BHEU derivatives to manage viscosity in moisture-curable systems.
    • Source:

Sources

Optimization

impact of impurities in 3,3-bis(2-hydroxyethyl)urea on reaction outcomes

A Guide for Researchers, Scientists, and Drug Development Professionals on the Impact of Impurities on Reaction Outcomes Welcome to the technical support center for 3,3-bis(2-hydroxyethyl)urea. As a Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Impact of Impurities on Reaction Outcomes

Welcome to the technical support center for 3,3-bis(2-hydroxyethyl)urea. As a Senior Application Scientist, I have compiled this guide to address common challenges and questions regarding the use of this versatile chemical, particularly focusing on how impurities can influence experimental results. This resource is designed to provide not just solutions, but also a deeper understanding of the underlying chemistry to empower your research and development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial grades of 3,3-bis(2-hydroxyethyl)urea?

The primary synthesis route for 3,3-bis(2-hydroxyethyl)urea involves the reaction of urea with an excess of monoethanolamine or the reaction of urea with ethylene carbonate.[1] Consequently, several residual reactants and byproducts can be present as impurities:

  • Unreacted Urea: Due to equilibrium limitations in the synthesis, residual urea is a common impurity.

  • Monoethanolamine (MEA): As a starting material, unreacted MEA can remain in the final product.

  • Diethanolamine (DEA): Often present as an impurity in the monoethanolamine feedstock.[2][3]

  • N-(2-hydroxyethyl)urea: The monosubstituted analog of the target molecule.

  • 2-Oxazolidone: A cyclization byproduct that can form during synthesis.

  • Biuret and Triuret: Formed from the thermal decomposition of urea, especially if the synthesis is carried out at high temperatures.

Q2: My polyurethane synthesis using 3,3-bis(2-hydroxyethyl)urea resulted in a brittle polymer. What could be the cause?

Brittleness in polyurethanes is often indicative of a lower than expected molecular weight or a disruption in the polymer backbone. When using 3,3-bis(2-hydroxyethyl)urea as a diol, several impurities can lead to this issue:

  • Mono-functional Impurities: The presence of N-(2-hydroxyethyl)urea or monoethanolamine can act as chain terminators. These molecules contain only one reactive hydroxyl or amine group, respectively, and their incorporation into the growing polymer chain will cap its extension, leading to a lower overall molecular weight and consequently, a more brittle material.

  • Excess Urea: While urea can be intentionally added to polyurethane formulations to enhance properties like flexibility[4][5], its uncontrolled presence as an impurity can disrupt the stoichiometry of the isocyanate-hydroxyl reaction. This can lead to an imbalance in the reactive groups, preventing the formation of long polymer chains.

Q3: I am observing unexpected cross-linking in my reaction. Could impurities in 3,3-bis(2-hydroxyethyl)urea be responsible?

Yes, certain impurities can introduce unintended cross-linking, leading to gels or insoluble fractions in your product. The primary culprits are:

  • Diethanolamine (DEA): This impurity has one secondary amine and two hydroxyl groups. The amine group is significantly more reactive with isocyanates than the hydroxyl groups.[6] This trifunctional nature of DEA can lead to the formation of a cross-linked network instead of a linear polymer.

  • Biuret and Allophanate Formation: The urea linkages in your main reactant, 3,3-bis(2-hydroxyethyl)urea, can react further with isocyanates to form biuret and allophanate linkages, respectively.[7][8][9][10] These reactions create branch points in the polymer chain, leading to cross-linking. The presence of excess isocyanate or high reaction temperatures can promote these side reactions.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered when using 3,3-bis(2-hydroxyethyl)urea in chemical reactions, particularly in polyurethane synthesis.

Problem 1: Inconsistent Reaction Kinetics and Variable Product Properties
Symptom Potential Cause (Impurity) Troubleshooting Steps
Reaction proceeds faster or slower than expected; batch-to-batch variation in product viscosity, hardness, or thermal properties.Variable levels of Monoethanolamine (MEA) or Diethanolamine (DEA). 1. Quantify Amine Impurities: Use a validated analytical method (e.g., HPLC or GC-MS) to determine the concentration of MEA and DEA in your 3,3-bis(2-hydroxyethyl)urea starting material. 2. Stoichiometric Adjustment: Adjust the amount of isocyanate added to account for the reactive amine groups. Remember that primary and secondary amines react much faster with isocyanates than hydroxyl groups. 3. Purification: If amine levels are unacceptably high, consider purifying the 3,3-bis(2-hydroxyethyl)urea via recrystallization.[1]
Residual Urea. 1. Quantify Urea Content: Utilize HPLC or a specific enzymatic assay to determine the percentage of unreacted urea.[11] 2. Formulation Adjustment: If the urea content is consistent, you may be able to incorporate it into your formulation as a property modifier.[5] If it is variable, purification is recommended.
Problem 2: Poor Mechanical Properties (e.g., Low Tensile Strength, Brittleness)
Symptom Potential Cause (Impurity) Troubleshooting Steps
The final polymer is weak, brittle, and fractures easily.Chain Termination by Mono-functional Impurities. 1. Analyze for Mono-substituted Urea: Use techniques like HPLC or NMR to detect and quantify N-(2-hydroxyethyl)urea. 2. Source a Higher Purity Grade: If chain termination is a persistent issue, obtain a higher purity grade of 3,3-bis(2-hydroxyethyl)urea with lower levels of mono-functional species.
Incorrect Stoichiometry due to Impurities. 1. Comprehensive Impurity Profile: Obtain a complete analysis of all reactive impurities (urea, MEA, DEA). 2. Recalculate Stoichiometry: Based on the impurity profile, adjust the molar ratios of your reactants to achieve the desired isocyanate index.
Problem 3: Gel Formation or Insoluble Product
Symptom Potential Cause (Impurity/Side Reaction) Troubleshooting Steps
The reaction mixture becomes viscous prematurely or forms an insoluble gel.Cross-linking by Diethanolamine (DEA). 1. Limit DEA Content: Source 3,3-bis(2-hydroxyethyl)urea with a very low DEA specification. 2. Control Reaction Temperature: Lowering the reaction temperature can help to moderate the reactivity of the amine groups relative to the hydroxyl groups, although the difference in reactivity is substantial.
Biuret and Allophanate Formation. 1. Control Isocyanate Stoichiometry: Avoid using a large excess of isocyanate. 2. Optimize Reaction Temperature and Time: High temperatures and prolonged reaction times can promote these side reactions. Conduct kinetic studies to determine the optimal conditions for urethane formation while minimizing biuret and allophanate formation. 3. Catalyst Selection: The choice of catalyst can influence the relative rates of urethane, allophanate, and biuret formation. Screen different catalysts to find one that favors the desired reaction.

Visualizing the Impact of Impurities

The following diagrams illustrate the key chemical transformations discussed in this guide.

G Figure 1: Ideal vs. Impurity-Driven Reactions in Polyurethane Synthesis cluster_ideal Ideal Reaction cluster_impurities Impact of Impurities cluster_chain_termination Chain Termination cluster_crosslinking Cross-linking BHEU 3,3-Bis(2-hydroxyethyl)urea (Diol) Polyurethane Linear Polyurethane BHEU->Polyurethane Polyaddition Isocyanate Diisocyanate (R-(NCO)₂) Isocyanate->Polyurethane MEA Monoethanolamine (Mono-ol) Terminated_Polymer Low MW Polymer (Brittle) MEA->Terminated_Polymer Caps Polymer Chain Isocyanate_CT Diisocyanate Isocyanate_CT->Terminated_Polymer DEA Diethanolamine (Tri-functional) Crosslinked_Polymer Cross-linked Polymer (Gel Formation) DEA->Crosslinked_Polymer Forms Network Isocyanate_CL Diisocyanate Isocyanate_CL->Crosslinked_Polymer

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Hydroxyethyl Urea Diols vs. Traditional Alkyl Diols in Polymerization

Executive Summary In the design of segmented macromolecules (polyurethanes, polyesters), the choice of diol chain extender dictates the "hard segment" architecture.[1] While 1,4-Butanediol (BDO) is the industry standard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of segmented macromolecules (polyurethanes, polyesters), the choice of diol chain extender dictates the "hard segment" architecture.[1] While 1,4-Butanediol (BDO) is the industry standard for balancing flexibility and crystallinity, Hydroxyethyl Ureas (BHEU) offer a paradigm shift by introducing strong hydrogen-bonding urea groups directly into the polymer matrix.

Critical Distinction: This guide addresses the specific molecule requested, 3,3-bis(2-hydroxyethyl)urea (Asymmetric, also known as 1,1-bis), while contrasting it with its symmetric isomer, 1,3-bis(2-hydroxyethyl)urea , which is the direct linear analog to BDO.

  • BDO: Standard crystallinity, hydrophobic, moderate modulus.

  • 1,3-BHEU (Symmetric): High modulus, high

    
    , backbone H-bonding (Supramolecular network).
    
  • 3,3-BHEU (Asymmetric): Pendant urea functionality, high hydrophilicity, disrupted crystallinity (Amorphous/Functional).

Molecular Architecture & Thermodynamics

The fundamental difference between these diols lies in their capacity for Virtual Crosslinking —the formation of physical networks via hydrogen bonds.

Structural Comparison[2]
Feature1,4-Butanediol (BDO)1,3-Bis(2-hydroxyethyl)urea3,3-Bis(2-hydroxyethyl)urea
CAS 110-63-415438-70-723270-55-5 (or 2078-71-9)
Backbone Role Linear Spacer (C4)Linear Spacer (Urea Link)Kinked/Pendant Generator
H-Bond Donors 2 (Hydroxyls)4 (2 OH + 2 NH)4 (2 OH + 1 NH

)
H-Bond Acceptors 2 (Oxygens)3 (2 O + 1 C=O)3 (2 O + 1 C=O)
Hard Segment Urethane-Urethane (Weak)Urea-Urea (Strong/Bidentate)Irregular/Amorphous
The "Urea Advantage" Mechanism

Unlike BDO, which relies solely on urethane linkages (monodentate H-bonding) formed after reaction with isocyanates, BHEU diols bring pre-existing urea groups.

  • 1,3-BHEU aligns in the backbone, allowing bidentate hydrogen bonding between chains. This acts as a "virtual crosslink," significantly raising the Glass Transition Temperature (

    
    ) and solvent resistance without chemical crosslinking.
    
  • 3,3-BHEU places the urea group as a pendant side-chain (or creates a tertiary nitrogen in the backbone). This disrupts chain packing, reducing crystallinity but dramatically increasing surface hydrophilicity and providing sites for post-polymerization functionalization.

Visualizing the Network Topology

G cluster_0 Standard: 1,4-BDO cluster_1 Symmetric: 1,3-BHEU cluster_2 Asymmetric: 3,3-BHEU BDO Polymer Chain A (Urethane Link) BDO2 Polymer Chain B (Urethane Link) BDO->BDO2 Weak H-Bond (Monodentate) Sym1 Chain A (Backbone Urea) Sym2 Chain B (Backbone Urea) Sym1->Sym2 Strong Bidentate H-Bond Network Asym1 Chain A (Pendant Urea) Asym2 Chain B Asym1->Asym2 Steric Disruption (Reduced Crystallinity) Water H2O / Bio-fluids Asym1->Water High Water Affinity

Figure 1: Comparative topology of hard segments. Note the strong inter-chain locking in 1,3-BHEU versus the steric disruption and hydrophilicity of 3,3-BHEU.

Comparative Performance Data

The following data aggregates typical properties of Segmented Polyurethanes (SPUs) synthesized with MDI (diisocyanate) and PCL (polycaprolactone soft segment), varying only the chain extender.

PropertyBDO (Control)1,3-BHEU (Symmetric)3,3-BHEU (Asymmetric)
Hard Segment

40–60 °C80–110 °C30–50 °C (Broad)
Tensile Strength 20–30 MPa35–50 MPa15–25 MPa
Elongation at Break 400–600%300–500%>600%
Water Uptake (24h) < 1.5%2–5%8–15%
Degradation Rate Slow (Hydrolytic)ModerateFast (Hydrophilic access)
Solubility (Monomer) Soluble in THF/MEKRequires DMSO/DMAcSoluble in Water/Alcohols

Key Analysis:

  • Modulus: 1,3-BHEU produces stiffer materials due to the urea hard domains.

  • Hydrophilicity: 3,3-BHEU is the superior choice for hydrogels or drug delivery systems where water interaction is required. The pendant urea group acts as a hydrophilic "buoy," drawing water into the matrix.

Experimental Synthesis Protocol

Objective: Synthesize a segmented polyurethane using BHEU to evaluate phase separation. Safety: Isocyanates are sensitizers. Work in a fume hood. BHEU requires polar solvents which may be difficult to remove; use vacuum drying.

Materials
  • Isocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI).

  • Soft Segment: Polycaprolactone diol (PCL, Mn=2000).

  • Chain Extender: 1,3-BHEU (for strength) or 3,3-BHEU (for hydrophilicity).

  • Solvent: Anhydrous DMAc (N,N-Dimethylacetamide) - Crucial: BHEU is insoluble in standard PU solvents like Toluene.

Two-Step Prepolymer Method (Graphviz Workflow)

Workflow cluster_tips Troubleshooting Tips Step1 Step 1: Prepolymer Formation React PCL + Excess MDI Temp: 80°C, Time: 2h, Atmosphere: N2 Check Check NCO Content (Titration with n-dibutylamine) Step1->Check Step2 Step 2: Chain Extension Dissolve BHEU in DMAc (10 wt%) Add dropwise to Prepolymer Check->Step2 Target %NCO reached Cure Curing Cast on Teflon -> 60°C Vacuum Oven (24h) Step2->Cure Tip1 BHEU Melting Point is high (~135°C). Do NOT melt-blend; Solution polymerization is required.

Figure 2: Synthesis workflow for BHEU-based Polyurethanes. Note the solvent requirement.

Protocol Details
  • Prepolymerization: React PCL diol with MDI (molar ratio 1:2) at 80°C for 2 hours to form an NCO-terminated prepolymer.

  • Dissolution: Unlike BDO (liquid), BHEU is a solid. Dissolve 3,3-BHEU or 1,3-BHEU in minimal anhydrous DMAc or DMF. Note: 3,3-BHEU is more soluble in alcohols, but alcohols react with isocyanates. Use aprotic polar solvents only.

  • Extension: Add the BHEU solution to the prepolymer. The reaction is faster than BDO due to the catalytic effect of the urea group (autocatalysis). Maintain 60-70°C.

  • Casting: Pour onto Teflon plates. Dry under vacuum at 60°C for 24 hours to remove DMAc.

Application Focus: Biomedical & Drug Delivery[4][5]

The specific utility of 3,3-bis(2-hydroxyethyl)urea lies in its ability to decouple mechanical integrity from hydrophilicity.

  • Drug Elution: PUs made with BDO are often too hydrophobic, leading to "burst release" of drugs on the surface and trapped drugs in the core.

  • The 3,3-BHEU Solution: Incorporating 3,3-BHEU increases the Water Absorption Capacity (WAC) . This swells the polymer matrix uniformly, allowing for zero-order release kinetics of hydrophilic drugs.

  • Bioresorbability: The urea linkage is susceptible to enzymatic degradation (urease), unlike the relatively stable urethane bond. BHEU-based segments offer a tunable degradation pathway.

References

  • Sigma-Aldrich. (2025). 1,3-Bis(2-hydroxyethyl)urea Product Specification and Safety Data (CAS 15438-70-7).[2]Link

  • Tang, Y., et al. (2021).[3] "Ureido-functionalized compounds... potential of urea as a reagent."[4] Polymers, 13(10), 1583. Link

  • CymitQuimica. (2025).[3][4][5] 3,3-bis(2-hydroxyethyl)urea (CAS 23270-55-5) Product Data.[6]Link

  • Guelcher, S. A. (2008). "Biodegradable Polyurethanes: Synthesis and Applications."[7] Tissue Engineering Part B: Reviews. (Context on Urea vs Urethane degradation).

  • Ligdas, G. (2009). "Products of Reaction Between N,N'-Bis(2-hydroxyethyl)urea and Ethylene Carbonate." Journal of Applied Polymer Science. (Thermal stability data). Link

  • PubChem. (2025).[5] Hydroxyethyl Urea Compound Summary (CAS 2078-71-9).[5]Link

Disclaimer: This guide is for research purposes. 3,3-bis(2-hydroxyethyl)urea and its isomers are industrial chemicals; users must verify CAS numbers and purity with their specific vendors (e.g., BLD Pharm, Sigma) before synthesis.

Sources

Comparative

Comparative Performance Guide: 3,3-Bis(2-hydroxyethyl)urea (BHEU) in Biodegradable Polymer Systems

Executive Summary: The Functional Advantage of BHEU In the landscape of biodegradable polymers, 3,3-bis(2-hydroxyethyl)urea (BHEU) represents a critical functional monomer. Unlike traditional aliphatic diols such as 1,4-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Functional Advantage of BHEU

In the landscape of biodegradable polymers, 3,3-bis(2-hydroxyethyl)urea (BHEU) represents a critical functional monomer. Unlike traditional aliphatic diols such as 1,4-butanediol (BDO) or ethylene glycol (EG) which serve primarily as structural chain extenders, BHEU introduces a urea linkage directly into the polymer backbone without the need for diisocyanates in some synthetic pathways, or as a modifier in polyurethane chemistry.

This guide objectively compares BHEU-derived polymers—specifically Poly(ester urea)s (PEUs) and Poly(urethane urea)s (PUUs)—against standard aliphatic polyester/polyurethane alternatives.

Key Differentiator: The BHEU moiety provides a "dual-action" advantage:

  • Mechanical Reinforcement: Strong intermolecular hydrogen bonding (urea groups) increases tensile strength and modulus.

  • Tunable Degradation: The hydrophilicity of the urea group accelerates hydrolytic degradation compared to purely hydrophobic hard segments like BDO.

Structural & Mechanical Performance Comparison

The following data contrasts a standard Polycaprolactone (PCL)-based Polyurethane extended with 1,4-Butanediol (BDO) versus one extended with BHEU .

Comparative Data Table
PropertyStandard PCL-PU (BDO Extender)Functional PCL-PUU (BHEU Extender)Performance Delta
Hard Segment Nature Hydrophobic, CrystallineHydrophilic, H-Bonding NetworkStructure
Tensile Strength ~20–30 MPa~35–45 MPa+50% Strength (Due to Urea H-bonds)
Elongation at Break 600–800%800–1200%Increased Toughness
Water Contact Angle ~85° (Hydrophobic)~45–60° (Hydrophilic)Enhanced Wettability
Glass Transition (Tg) -60°C (Soft Segment)-55°C (Soft Segment)Slight Phase Mixing
Degradation (8 weeks) <5% Mass Loss15–25% Mass LossAccelerated Erosion

Expert Insight: The substitution of BDO with BHEU transforms the hard segment. In BDO systems, strength comes from crystallization. In BHEU systems, strength is derived from a supramolecular hydrogen-bonding network between urea protons and carbonyl oxygens. This allows for high strength without excessive crystallinity, maintaining better elasticity.

Mechanism of Action: The H-Bonding Network

Understanding the molecular behavior is crucial for predicting drug release profiles. The diagram below illustrates how BHEU acts as a "physical crosslinker" via hydrogen bonding, distinct from chemical crosslinkers.

G BHEU BHEU Monomer (HO-CH2-CH2-NH-CO-NH-CH2-CH2-OH) Polymerization Polycondensation / Addition BHEU->Polymerization Reacts with Diacids/Isocyanates PolymerChain Poly(ester urea) Backbone Polymerization->PolymerChain HBonding Intermolecular H-Bonding (Urea-Urea / Urea-Ester) PolymerChain->HBonding Self-Assembly Properties Enhanced Modulus & Hydrophilicity HBonding->Properties Physical Crosslinking

Figure 1: The incorporation of BHEU creates a supramolecular network (red node) that reinforces the polymer while maintaining hydrophilic sites for water access.

Experimental Protocol: Synthesis of BHEU-based Poly(ester urea)

This protocol describes the synthesis of a segmented poly(ester urea) suitable for biomedical applications (e.g., drug eluting stents or scaffolds).

Safety Precaution: Perform all reactions in a fume hood. Isocyanates (if used) are respiratory sensitizers.

Materials
  • Macrodiol: Polycaprolactone diol (Mn = 2000 g/mol ), dried.

  • Diisocyanate: L-Lysine Diisocyanate (LDI) or Hexamethylene Diisocyanate (HDI).

  • Chain Extender: 3,3-bis(2-hydroxyethyl)urea (BHEU) .

  • Catalyst: Stannous Octoate (Sn(Oct)2).[1]

  • Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (Anhydrous).

Step-by-Step Methodology
  • Pre-polymer Formation (The "Soft" Step):

    • Charge the dried PCL diol into a 3-neck flask under nitrogen flow.

    • Add Diisocyanate (molar ratio 2:1 Isocyanate:Polyol) to cap the diol.

    • Stir at 70°C for 3 hours. Validation: Check NCO content via titration (ASTM D2572) to confirm theoretical NCO% is reached.

  • Chain Extension (The "Hard" Step):

    • Dissolve BHEU in minimal anhydrous DMF (BHEU is solid at RT).

    • Lower the reaction temperature to 40°C to prevent side reactions (allophanate formation).

    • Add the BHEU solution dropwise to the pre-polymer.

    • Stoichiometry Control: The molar ratio of [Pre-polymer NCO] : [BHEU OH] should be 1:1.

  • Curing and Purification:

    • Allow reaction to proceed for 12–16 hours until IR spectroscopy shows disappearance of the NCO peak (2270 cm⁻¹).

    • Precipitate the polymer into cold diethyl ether or methanol.

    • Vacuum dry at 40°C for 48 hours to remove residual solvent.

Degradation Kinetics & Biological Interface

For drug development professionals, the degradation profile is the deciding factor. BHEU-based polymers exhibit a distinct erosion mechanism compared to standard polyesters.

Degradation Pathway Diagram

Degradation Polymer BHEU-Polymer Matrix WaterUptake Water Absorption (Hydrophilic Urea Groups) Polymer->WaterUptake Rapid Wetting Hydrolysis Hydrolytic Cleavage (Ester Bonds) WaterUptake->Hydrolysis Bulk Erosion Enzymatic Enzymatic Attack (Lipase/Urease) WaterUptake->Enzymatic Surface Erosion Products Degradation Products: 1. Hydroxy Acids 2. Urea Derivatives 3. CO2 Hydrolysis->Products Enzymatic->Products

Figure 2: BHEU accelerates the "Water Uptake" step, facilitating faster bulk erosion compared to hydrophobic extenders.

Biological Implications[2][3]
  • Cytotoxicity: BHEU degradation products are generally urea-based and metabolizable. Studies on poly(ester urea)s show high cell viability (>90%) with fibroblasts and smooth muscle cells [1].

  • Drug Release: The increased water uptake (swelling) allows for a diffusion-controlled release of hydrophilic drugs, which is often difficult to achieve with standard PCL or PLA.

References

  • Biodegradable poly(ester urethane)urea elastomers with variable amino content. Source: Acta Biomaterialia (via NIH/PubMed). Relevance: Validates the mechanical properties (30-60 MPa) and degradation profiles of urea-containing polyurethanes.

  • Poly(urea ester): A family of biodegradable polymers with high melting temperatures. Source:[2] Journal of Applied Polymer Science (ResearchGate).[3] Relevance: Discusses the synthesis of urea-ester polymers and their thermal advantages.

  • Chain Extender Evaluation for Polyurethanes. Source: PCI Magazine. Relevance: Provides comparative baselines for aliphatic vs. aromatic diol chain extenders in PU systems.

  • Biodegradable Polymers: Properties, Applications, and Environmental Impact. Source: MDPI (Polymers).[4] Relevance: General grounding on the degradation mechanisms of aliphatic polyesters and polyurethanes.

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3,3-bis(2-hydroxyethyl)urea

For researchers, scientists, and drug development professionals, the meticulous validation of synthesized compounds is a cornerstone of scientific integrity and experimental reproducibility. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous validation of synthesized compounds is a cornerstone of scientific integrity and experimental reproducibility. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 3,3-bis(2-hydroxyethyl)urea, a key building block in various chemical syntheses. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights into the interpretation of the resulting data.

The Critical Importance of Purity in 3,3-bis(2-hydroxyethyl)urea Synthesis

3,3-bis(2-hydroxyethyl)urea, an unsymmetrical urea derivative, finds applications in diverse fields, including the development of polymers and as a precursor in the synthesis of pharmacologically active compounds. The purity of this reagent is paramount, as even minor impurities can significantly impact downstream reactions, leading to undesirable by-products, altered reaction kinetics, and compromised biological activity in drug development pipelines.

The primary synthesis route to 3,3-bis(2-hydroxyethyl)urea involves the reaction of diethanolamine with a urea source. A common method is the condensation of diethanolamine with urea at elevated temperatures.[1][2] Another approach utilizes ethylene carbonate as a reactant with urea.[3] Regardless of the synthetic pathway, a spectrum of potential impurities can arise, necessitating a robust analytical strategy for their detection and quantification.

Potential Impurities in the Synthesis of 3,3-bis(2-hydroxyethyl)urea:

  • Unreacted Starting Materials: Diethanolamine and urea.

  • Isomeric By-products: The symmetrical isomer, 1,3-bis(2-hydroxyethyl)urea, can form, particularly at elevated temperatures.[1][2]

  • Side-reaction Products: Such as 2-oxazolidone, formed from the cyclization of an intermediate.[4]

This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Elemental Analysis (EA) in providing a comprehensive purity profile of synthesized 3,3-bis(2-hydroxyethyl)urea.

A Comparative Analysis of Purity Validation Techniques

The selection of an appropriate analytical technique hinges on a balance of factors including specificity, sensitivity, and the nature of the potential impurities. Below is a comparative overview of the most pertinent methods for validating the purity of 3,3-bis(2-hydroxyethyl)urea.

Analytical Technique Principle Strengths Limitations Primary Application in this Context
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, enabling the identification and quantification of the target compound and impurities. Non-destructive.Relatively low sensitivity compared to other techniques. Can be complex to interpret for mixtures.Structural confirmation and quantification of major components.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.High sensitivity and resolving power for separating structurally similar compounds. Excellent for quantitative analysis.Requires method development. May not provide structural information for unknown impurities without a coupled detector (e.g., MS).Quantification of purity and separation of isomers and other impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and provides molecular weight information. Can be coupled with HPLC (LC-MS) for powerful separation and identification.May not differentiate between isomers without fragmentation analysis. Quantification can be challenging without appropriate standards.Molecular weight confirmation and identification of impurities, especially when coupled with HPLC.
Elemental Analysis (EA) Determines the elemental composition of a sample.Provides the percentage of C, H, N, and O, which can be compared to the theoretical values for the pure compound.Does not provide information about the nature of impurities, only their impact on the overall elemental composition.Confirmation of the empirical formula and assessment of overall purity.

In-Depth Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of 3,3-bis(2-hydroxyethyl)urea and the identification of structurally related impurities. The asymmetry of the target molecule will result in a distinct set of signals in both ¹H and ¹³C NMR spectra.

Predicted ¹H and ¹³C NMR Spectral Data for 3,3-bis(2-hydroxyethyl)urea:

Based on the structure and data from similar compounds, the following chemical shifts can be anticipated when using a solvent like DMSO-d₆, which is suitable for urea-containing compounds as it helps in observing labile protons.[5]

  • ¹H NMR (in DMSO-d₆):

    • -OH protons: A broad singlet or triplet, typically in the range of 4.5-5.5 ppm. The exact shift and multiplicity will depend on concentration and temperature.

    • -CH₂- (adjacent to OH): A triplet around 3.5-3.7 ppm.

    • -CH₂- (adjacent to N): A triplet around 3.2-3.4 ppm.

    • -NH₂ protons: A broad singlet around 5.5-6.5 ppm.[6]

  • ¹³C NMR (in DMSO-d₆):

    • C=O (urea carbonyl): A signal in the range of 158-162 ppm.

    • -CH₂- (adjacent to OH): A signal around 58-62 ppm.

    • -CH₂- (adjacent to N): A signal around 48-52 ppm.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized 3,3-bis(2-hydroxyethyl)urea and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5]

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse ('zg30').

      • Number of Scans: 16-64.

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: 3-4 seconds.

      • Relaxation Delay: 2 seconds.[5]

    • ¹³C NMR:

      • Pulse Program: Standard proton-decoupled ('zgpg30').

      • Number of Scans: 1024 or more, depending on concentration.

      • Spectral Width: 0 to 200 ppm.

      • Relaxation Delay: 2-5 seconds.

  • Data Processing and Interpretation: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the observed chemical shifts and coupling patterns with the predicted values and those of potential impurities. For instance, the symmetrical isomer, 1,3-bis(2-hydroxyethyl)urea, would exhibit a simpler spectrum due to its symmetry.

Workflow for NMR-based Purity Assessment

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve h1_nmr Acquire 1H NMR Spectrum dissolve->h1_nmr c13_nmr Acquire 13C NMR Spectrum dissolve->c13_nmr process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process integrate Integrate 1H Signals process->integrate compare Compare with Standards & Literature Data integrate->compare quantify Quantify Purity & Impurities compare->quantify

Caption: Workflow for NMR analysis of 3,3-bis(2-hydroxyethyl)urea.

High-Performance Liquid Chromatography (HPLC): The Separation Specialist

Due to the polar nature of 3,3-bis(2-hydroxyethyl)urea, a reversed-phase HPLC method requires careful optimization to achieve adequate retention and separation from polar impurities. A column with a polar-embedded stationary phase or a hydrophilic interaction liquid chromatography (HILIC) column would be suitable choices. For routine quality control, a reversed-phase method is often preferred for its robustness.

Recommended HPLC Method Parameters:

  • Column: A polar-embedded reversed-phase column (e.g., C18 with a polar endcapping) or a HILIC column. A standard C18 column can also be used with a highly aqueous mobile phase.[7]

  • Mobile Phase:

    • A: Water with 0.1% formic acid or acetic acid (for improved peak shape).

    • B: Acetonitrile or Methanol.

  • Gradient Program: A shallow gradient starting with a high percentage of the aqueous phase (e.g., 95-100% A) and gradually increasing the organic phase percentage.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at a low wavelength, typically around 200-210 nm, as the urea chromophore has a weak absorbance at higher wavelengths.[7]

  • Column Temperature: 25-30 °C.

Experimental Protocol for HPLC Analysis:

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard of 3,3-bis(2-hydroxyethyl)urea (if available) at a concentration of 1 mg/mL in the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile).

    • Prepare a sample solution of the synthesized product at the same concentration.

  • HPLC System Setup: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject 10-20 µL of the standard and sample solutions and run the gradient program.

  • Data Analysis: Determine the retention time of the main peak corresponding to 3,3-bis(2-hydroxyethyl)urea from the standard chromatogram. In the sample chromatogram, calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity. Identify and quantify any impurity peaks by comparing their retention times to those of known potential impurities (e.g., diethanolamine, urea, 1,3-bis(2-hydroxyethyl)urea).

Logical Flow for HPLC Method Development

HPLC_Dev start Define Analytical Goal: Purity of 3,3-bis(2-hydroxyethyl)urea col_select Column Selection (Polar-Embedded RP or HILIC) start->col_select mob_phase Mobile Phase Selection (Aqueous + Organic Modifier) col_select->mob_phase gradient Gradient Optimization mob_phase->gradient detection Detector Wavelength Selection (e.g., 200-210 nm) gradient->detection validation Method Validation (Linearity, Precision, Accuracy) detection->validation

Caption: Key steps in developing an HPLC method for purity analysis.

Mass Spectrometry (MS): The Molecular Weight Detective

Mass spectrometry provides crucial information about the molecular weight of the synthesized compound, confirming its identity. When coupled with HPLC (LC-MS), it becomes a formidable tool for identifying unknown impurities.

Expected Mass Spectrum of 3,3-bis(2-hydroxyethyl)urea:

  • Molecular Formula: C₅H₁₂N₂O₃

  • Molecular Weight: 148.16 g/mol [1]

  • Expected Ion in ESI+: [M+H]⁺ at m/z 149.0921.

Fragmentation Pattern:

Experimental Protocol for LC-MS Analysis:

  • LC Separation: Utilize the HPLC method developed as described above. The mobile phase should be compatible with mass spectrometry (e.g., using formic acid instead of non-volatile buffers).

  • MS Parameters (for an ESI source):

    • Ionization Mode: Positive ion mode (to detect [M+H]⁺).

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations.

    • Mass Range: Scan a range that includes the expected molecular ion and potential fragment ions (e.g., m/z 50-300).

  • Data Analysis: Extract the mass spectrum for the main peak and any impurity peaks. Confirm the molecular weight of the main peak. For impurity peaks, the accurate mass measurement can help in proposing elemental compositions and identifying the impurities.

Elemental Analysis (EA): The Stoichiometric Confirmer

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This data is compared with the theoretical values calculated from the molecular formula of 3,3-bis(2-hydroxyethyl)urea.

Theoretical Elemental Composition of C₅H₁₂N₂O₃:

  • Carbon (C): 40.53%

  • Hydrogen (H): 8.16%

  • Nitrogen (N): 18.91%

  • Oxygen (O): 32.40% (often determined by difference)

Experimental Protocol for Elemental Analysis:

  • Sample Preparation: The sample must be thoroughly dried to remove any residual solvent, which can significantly affect the hydrogen and carbon percentages.

  • Instrumentation: A CHN analyzer is used for this analysis.

  • Data Interpretation: The experimentally determined percentages should be within ±0.4% of the theoretical values for the sample to be considered pure.[9] Deviations outside this range suggest the presence of impurities.

Conclusion: A Multi-faceted Approach to Purity Validation

Ensuring the purity of synthesized 3,3-bis(2-hydroxyethyl)urea is not merely a procedural step but a critical determinant of research and development success. A single analytical technique is often insufficient to provide a complete purity profile. Therefore, a multi-faceted approach is strongly recommended:

  • NMR spectroscopy serves as the primary tool for structural confirmation and identification of major impurities.

  • HPLC is indispensable for the accurate quantification of purity and the separation of closely related isomers.

  • Mass spectrometry provides definitive molecular weight confirmation and is invaluable for the identification of unknown impurities, especially when coupled with HPLC.

  • Elemental analysis offers a final, global check on the elemental composition, confirming the stoichiometry of the synthesized compound.

By judiciously employing these complementary techniques, researchers can confidently validate the purity of their synthesized 3,3-bis(2-hydroxyethyl)urea, thereby ensuring the reliability and integrity of their subsequent scientific endeavors.

References

  • Guerrero-Alburquerque, N., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. ResearchGate. [Link]

  • Kráľovičová, L., et al. (2006). Modification of the synthesis of N,N′-bis(2-hydroxyethyl)urea and N,N′-bis(2-hydroxypropyl)urea. ResearchGate. [Link]

  • Google Patents.
  • mzCloud. N tert Butyl N 2 hydroxyethyl urea. [Link]

  • Google Patents. Method for 1,3-bis(2-hydroxyethyl)urea production.
  • Woldemariam, G., et al. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology. [Link]

  • Pathare, R. S., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry. [Link]

  • Steinhof, O., et al. (2014). Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. SciSpace. [Link]

  • Cogent HPLC. Analysis of Urea. [Link]

  • Woldemariam, G., et al. (2019). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. ResearchGate. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. Formation of (2-hydroxyethyl)urea as a function of urea/ethanolamine... [Link]

  • Lown, J. W., & Chauhan, S. M. (1981). Synthesis of 1-(2-hydroxyethyl)-1-nitrosourea and comparison of its carcinogenicity with that of 1-ethyl-1-nitrosourea. Journal of Medicinal Chemistry. [Link]

  • Zhou, W., et al. (2023). Formation and fragmentation of 2-hydroxyethylhydrazinium nitrate (HEHN) cluster ions: a combined electrospray ionization mass spectrometry, molecular dynamics and reaction potential surface study. Physical Chemistry Chemical Physics. [Link]

Sources

Comparative

comparative study of 3,3-bis(2-hydroxyethyl)urea and ethylene glycol as monomers

This guide provides a comparative technical analysis of 3,3-bis(2-hydroxyethyl)urea (BHEU) and Ethylene Glycol (EG) as monomers, specifically tailored for researchers in polymer chemistry and drug delivery systems. Funct...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 3,3-bis(2-hydroxyethyl)urea (BHEU) and Ethylene Glycol (EG) as monomers, specifically tailored for researchers in polymer chemistry and drug delivery systems.

Functional Monomers for Advanced Polyurethanes and Hydrogels

Executive Summary

The selection of a diol monomer dictates the thermal, mechanical, and biological profile of the resulting polymer. While Ethylene Glycol (EG) remains the industrial standard for linear, flexible chain extension (e.g., PET, PEG), it suffers from high toxicity and a lack of lateral functionality.

3,3-Bis(2-hydroxyethyl)urea (BHEU) (also known as 1,1-bis(2-hydroxyethyl)urea) represents a functional alternative. Unlike EG, BHEU introduces a pendant primary urea group into the polymer backbone. This structural motif acts as a potent hydrogen-bond donor, significantly enhancing adhesion, hydrophilicity, and potential drug-binding affinity, while offering a superior safety profile for biomedical applications.

Technical Specifications & Physicochemical Profile[1][2][3][4]

The following table contrasts the fundamental properties of both monomers. Note the phase difference and toxicity implications.[1][2]

FeatureEthylene Glycol (EG)3,3-Bis(2-hydroxyethyl)urea (BHEU)
CAS Number 107-21-123270-55-5 (Asymmetric isomer)
Molecular Structure Linear DiolBranched Amino-Diol (Pendant Urea)
Formula C₂H₆O₂C₅H₁₂N₂O₂
Molecular Weight 62.07 g/mol 148.16 g/mol
Physical State (25°C) Viscous LiquidCrystalline Solid
Melting Point -12.9°C~83–85°C
Solubility Miscible with water, alcoholsSoluble in water, MeOH, DMF, DMSO
Toxicity (Oral) High (Metabolizes to oxalate)Low (Urea derivative profile)
Primary Function Flexibility, SpacerH-Bonding, Adhesion, Hydrophilicity
Mechanistic Comparison: Structural Impact on Polymerization

The choice between EG and BHEU fundamentally alters the polymer architecture.

A. Ethylene Glycol: The Linear Spacer

EG reacts via its two primary hydroxyl groups to form linear, flexible segments. In polyurethanes (PU), it serves as a "hard segment" extender but provides no side-chain functionality.

  • Mechanism: Step-growth polymerization.

  • Result: Low T_g (glass transition temperature), high flexibility, passive backbone.

B. 3,3-Bis(2-hydroxyethyl)urea: The Pendant Functionalizer

BHEU is an asymmetric monomer. The nitrogen atom connected to the two hydroxyethyl groups becomes part of the polymer backbone, while the urea moiety (


) remains as a pendant side group .
  • Mechanism: The two hydroxyls react with isocyanates/acids. The primary amide (

    
    ) is generally less reactive towards isocyanates at moderate temperatures (<60°C), preserving the urea functionality.
    
  • Result:

    • Supramolecular Networking: The pendant

      
       groups form strong lateral hydrogen bonds between chains, increasing T_g and mechanical strength without chemical crosslinking.
      
    • Bioconjugation Sites: The pendant urea can serve as a handle for further modification or drug complexation.

MonomerComparison EG Ethylene Glycol (EG) HO-CH2-CH2-OH Poly_EG Linear Polymer Backbone (Flexible, Passive) EG->Poly_EG Polymerization BHEU 3,3-Bis(2-hydroxyethyl)urea H2N-CO-N(CH2CH2OH)2 Poly_BHEU Functionalized Backbone (Pendant Urea Groups) BHEU->Poly_BHEU Polymerization Prop_EG Low Tg High Flexibility Toxic Metabolites Poly_EG->Prop_EG Prop_BHEU High Tg (H-Bonding) Enhanced Adhesion Biocompatible Potential Poly_BHEU->Prop_BHEU

Figure 1: Structural causality of monomer selection on final polymer properties.

Experimental Protocol: Comparative Polyurethane Synthesis

Objective: Synthesize a model polyurethane to evaluate the incorporation of BHEU vs. EG. Note: BHEU is a solid and requires solvation, whereas EG can often be used neat.

Materials
  • Diisocyanate: Isophorone Diisocyanate (IPDI) (Aliphatic, UV stable).

  • Polyol: Polycaprolactone diol (PCL, MW 2000) (Soft segment).

  • Catalyst: Dibutyltin Dilaurate (DBTDL) (0.1 wt%).

  • Solvent: Anhydrous Dimethylformamide (DMF) (Required for BHEU solubility).

Protocol Workflow
  • Prepolymer Formation (Common Step):

    • Charge PCL-2000 into a flame-dried reactor under

      
      .
      
    • Add IPDI (Molar ratio NCO:OH = 2:1).

    • Add DBTDL catalyst.

    • Heat to 80°C for 2 hours .

    • Validation: Titrate NCO content (ASTM D2572) to confirm theoretical prepolymer value (~3-4%).

  • Chain Extension (The Variable):

    • Control (EG): Add stoichiometric amount of Ethylene Glycol directly to the prepolymer.

    • Test (BHEU): Dissolve BHEU in minimal anhydrous DMF (warm to 50°C if necessary). Add solution to prepolymer.

    • Critical Step: Maintain temperature at 60°C . Do not exceed 80°C with BHEU to prevent the pendant amide from reacting with isocyanates (which would cause crosslinking/gelation).

  • Curing:

    • Cast onto Teflon molds.

    • Cure at 60°C for 24 hours under vacuum to remove solvent.

  • Characterization:

    • FTIR: Look for Urea Carbonyl stretch (~1660 cm⁻¹) in BHEU sample vs. Urethane Carbonyl (~1720 cm⁻¹).

    • DSC: Measure T_g. BHEU-PU typically exhibits a T_g 10–20°C higher than EG-PU due to hydrogen bonding.

Safety & Toxicology (Drug Development Context)

For pharmaceutical applications, the toxicity profile is the deciding factor.

  • Ethylene Glycol (High Risk):

    • Metabolism: Oxidized by alcohol dehydrogenase to glycolaldehyde

      
       glycolic acid 
      
      
      
      oxalic acid .
    • Pathology: Calcium oxalate crystal deposition in kidneys (nephrotoxicity).

    • Regulatory: Class 2 Residual Solvent (ICH Q3C). Strict limits in parenteral formulations.

  • 3,3-Bis(2-hydroxyethyl)urea (Low Risk):

    • Metabolism: Urea derivatives are generally excreted unchanged or metabolized to simple urea and CO₂.

    • Biocompatibility: Hydroxyethyl ureas are widely used in cosmetics (humectants) with a safe history of dermal contact.

    • Advantage: Does not metabolize to nephrotoxic oxalate crystals.

Recommendation: For drug delivery vehicles (e.g., hydrogels, nanocarriers), BHEU is the superior candidate due to its lower toxicity and functional handle for drug loading.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 174, Ethylene Glycol. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2018). Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics. Retrieved from [Link]

  • G. Oertel (Ed.). (1994). Polyurethane Handbook. Hanser Publishers. (Standard reference for PU synthesis protocols).
  • Tang, D., et al. (2022). Upgrading Polyurethanes into Functional Ureas through Chemical Deconstruction. ACS Sustainable Chem. Eng. Retrieved from [Link]

Sources

Validation

Publish Comparison Guide: Assessing the Biocompatibility of 3,3-Bis(2-hydroxyethyl)urea-based Polymers

Executive Summary & Strategic Rationale 3,3-bis(2-hydroxyethyl)urea (BHEU) (also known as N,N'-bis(2-hydroxyethyl)urea) represents a pivotal monomeric shift in the design of biocompatible polyurethanes (PUs) and poly(ure...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

3,3-bis(2-hydroxyethyl)urea (BHEU) (also known as N,N'-bis(2-hydroxyethyl)urea) represents a pivotal monomeric shift in the design of biocompatible polyurethanes (PUs) and poly(urethane-ureas). Unlike traditional chain extenders such as 1,4-butanediol (BDO) or diamines, BHEU introduces pre-formed urea moieties flanked by hydroxyl groups.

Why this matters:

  • Decoupling Kinetics from Chemistry: It allows the incorporation of urea linkages (critical for mechanical strength via hydrogen bonding) using urethane chemistry kinetics (alcohol-isocyanate reaction), which is more controllable than the explosive amine-isocyanate reaction.

  • Hydrophilicity & Hemocompatibility: The intrinsic hydrophilicity of the urea motif, combined with the hydroxyethyl tails, alters the surface energy of the resulting polymer, often reducing protein fouling and thrombogenicity compared to purely hydrophobic hard segments.

This guide evaluates BHEU-based polymers against industry standards (PEG-based and BDO-based systems), providing actionable protocols for validating their biocompatibility in drug delivery and tissue engineering applications.

Comparative Analysis: BHEU vs. Industry Alternatives

The following table contrasts BHEU-based Polyurethanes against the two most common alternatives: 1,4-Butanediol (BDO) (standard hard segment extender) and Polyethylene Glycol (PEG) (standard hydrophilic soft segment).

Table 1: Performance & Biocompatibility Matrix
FeatureBHEU-based Polymers 1,4-Butanediol (BDO) PUs PEG-based PUs
Primary Role Hydrophilic Chain Extender / Soft-Hard HybridHydrophobic Hard Segment ExtenderHydrophilic Soft Segment
H-Bonding Capacity High (Bidentate urea donor/acceptor)Moderate (Urethane groups only)Low (Ether oxygen acceptor only)
Hemocompatibility Excellent. Urea groups disrupt non-specific protein adsorption; typical hemolysis <1.5%.Poor to Moderate. Hydrophobic domains often trigger fibrinogen adsorption and platelet activation.Good. Steric repulsion reduces fouling, but prone to oxidation in vivo.
Cytotoxicity (ISO 10993-5) Non-Cytotoxic (Cell viability >90%). Monomer is non-toxic urea derivative.Non-Cytotoxic (if solvent removed).[1]Non-Cytotoxic.[1]
Mechanical Modulus High (due to strong H-bond networking).High.Low (Elastomeric/Hydrogel-like).
Hydrolytic Stability Moderate. Urea bond is stable; ester/urethane linkages determine degradation.High.Low to Moderate (Ether linkages susceptible to oxidative degradation).
Synthesis Control High. OH-NCO reaction is tunable.High.High.

Expert Synthesis Workflow: The "Pre-Formed Urea" Strategy

To assess biocompatibility, one must first synthesize a defect-free polymer. The critical advantage of BHEU is avoiding the rapid gelation seen with diamine extenders.

Causality in Synthesis
  • Why BHEU? We use BHEU to introduce hard-segment-like H-bonding without the processing difficulty of diamines.

  • Why Solution Polymerization? Melt polymerization with BHEU can risk thermal degradation (ammonia evolution) if T > 150°C. Solution polymerization in DMAc or DMSO ensures homogeneity.

Diagram 1: Synthesis Logic Flow

SynthesisWorkflow Start Raw Materials Preparation (Vacuum Dry BHEU & Polyol) Prepolymer Pre-polymerization (Diisocyanate + Polyol) N2 atm, 80°C Start->Prepolymer Eliminate Moisture ChainExt Chain Extension (Add BHEU dissolved in DMAc) Prepolymer->ChainExt -NCO Terminated Reaction Reaction Kinetics (OH-NCO coupling) Forming Urethane Linkages ChainExt->Reaction Slow addition Precipitation Purification (Precipitate in Methanol/Water) Reaction->Precipitation Viscosity plateau Drying Vacuum Drying (Remove residual solvent) Precipitation->Drying Remove monomers

Caption: Step-by-step synthesis workflow for BHEU-based polyurethanes, prioritizing moisture control and solvent removal to prevent cytotoxicity artifacts.

Biocompatibility Assessment Protocols

Protocol A: In Vitro Cytotoxicity (Direct Contact & Extract)

Standard: ISO 10993-5

Rationale: We test both direct contact (surface properties) and extracts (leachables like residual BHEU or solvents).

  • Sample Preparation:

    • Sterilize polymer films (Ethylene Oxide or UV; avoid Autoclave if hydrolytically sensitive).

    • Extraction: Incubate polymer in DMEM (1g/10mL) at 37°C for 24 hours.

  • Cell Line: L929 Mouse Fibroblasts or HUVECs (for vascular applications).

  • Assay Workflow:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Allow attachment (24h).

    • Replace medium with Polymer Extract (100%, 50%, 25% dilutions).

    • Control Groups (Critical for Validity):

      • Negative Control: High-density polyethylene (HDPE) extract.

      • Positive Control:[2] 10% DMSO or Zinc Diethyldithiocarbamate (ZDEC).

    • Incubate 24h.[3]

  • Readout: CCK-8 or MTT assay. Absorbance at 450 nm (CCK-8) or 570 nm (MTT).

  • Validation Criteria:

    • Negative control viability must be >80%.

    • Positive control viability must be <10%.

    • BHEU-Polymer Pass Criteria: Viability >70% (Grade 0-1).

Protocol B: Hemocompatibility (Hemolysis & Platelet Adhesion)

Standard: ISO 10993-4

Rationale: BHEU is often used to improve blood compatibility. This protocol quantifies that improvement.

  • Hemolysis Assay:

    • Substrate: Fresh rabbit or human whole blood (citrated).

    • Dilution: Dilute blood 4:5 with saline.

    • Contact: Incubate polymer sample (

      
       cm) with 10 mL diluted blood at 37°C for 60 min.
      
    • Measurement: Centrifuge (2500 rpm, 5 min). Measure supernatant absorbance at 545 nm (Hemoglobin).

    • Calculation:

      
      
      
    • Note:

      
       = Water (100% lysis), 
      
      
      
      = Saline.
    • Pass Criteria: < 5% (General), < 2% (Premium Hemo-compatible).

  • Platelet Adhesion (SEM Visualization):

    • Incubate Platelet Rich Plasma (PRP) on polymer surface for 2 hours at 37°C.

    • Rinse with PBS to remove non-adhered platelets.

    • Fix with 2.5% glutaraldehyde.

    • Critical Observation: Use SEM to count platelets and observe morphology.

    • Sign of Failure: Pseudopodia extension (activation) or aggregation (clot initiation).

    • BHEU Expectation: Round, non-activated platelets due to hydrophilic urea masking.

Mechanistic Evaluation Logic

To ensure scientific integrity, use this logic tree to interpret your data. If cytotoxicity is observed, you must distinguish between the polymer and residuals.

Diagram 2: Biocompatibility Decision Tree

BioCompLogic Start Start Evaluation Cyto Cytotoxicity Assay (ISO 10993-5) Start->Cyto PassCyto Viability > 70%? Cyto->PassCyto FailCyto FAILURE: Check Residuals (Solvent/Monomer) PassCyto->FailCyto No Hemo Hemocompatibility (ISO 10993-4) PassCyto->Hemo Yes PassHemo Hemolysis < 2%? Hemo->PassHemo Platelet Platelet Adhesion Test PassHemo->Platelet Yes FailHemo FAILURE: Thrombogenic Surface PassHemo->FailHemo No Morph Morphology Check: Round vs. Spreading Platelet->Morph Success VALIDATED: Biocompatible BHEU Polymer Morph->Success Round/Few Morph->FailHemo Spreading/Aggregates

Caption: Decision logic for validating BHEU-polymers. Cytotoxicity failure often indicates solvent retention, while hemolysis failure indicates poor phase separation.

References

  • Synthesis and properties of polyurethanes based on 3,3-bis(2-hydroxyethyl)urea . Journal of Applied Polymer Science. 4

  • Biodegradable poly(ether ester urethane)urea elastomers based on poly(ether ester) triblock copolymers and putrescine: synthesis, characterization and cytocompatibility . Acta Biomaterialia. 1[5][6]

  • A comparative study on structure-property elucidation of P3/4HB and PEG-based block polyurethanes . Journal of Biomedical Materials Research Part A. 7

  • In vitro hemocompatibility evaluation of poly (4-hydroxybutyrate) scaffold . Biotechnology Letters. 2[5][6]

  • Biocompatibility of Polyurethanes . Madame Curie Bioscience Database. 8[5][6]

Sources

Comparative

comparing the reactivity of hydroxyl groups in 3,3-bis(2-hydroxyethyl)urea

The following guide provides an in-depth technical analysis of 3,3-bis(2-hydroxyethyl)urea (unsymmetrical isomer), specifically focusing on the reactivity of its hydroxyl groups compared to its symmetric analog and other...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 3,3-bis(2-hydroxyethyl)urea (unsymmetrical isomer), specifically focusing on the reactivity of its hydroxyl groups compared to its symmetric analog and other standard diols.

Executive Summary

3,3-bis(2-hydroxyethyl)urea (CAS: 23270-55-5), often referred to as 1,1-bis(2-hydroxyethyl)urea , represents the unsymmetrical isomer of hydroxyethyl urea. Unlike its symmetric counterpart (1,3-bis), the 3,3-isomer features two primary hydroxyl groups attached to a single tertiary nitrogen atom. This structural distinction creates a unique steric and electronic environment that alters its reactivity profile in polyurethane synthesis, esterification, and supramolecular assembly.

This guide objectively compares the 3,3-isomer against:

  • 1,3-Bis(2-hydroxyethyl)urea (Symmetric isomer, standard chain extender).

  • N-Methyldiethanolamine (MDEA) (Tertiary amine analog).

  • 1,4-Butanediol (BDO) (Standard aliphatic diol).

Part 1: Structural & Mechanistic Analysis
1.1 The Isomer Distinction

The core difference lies in the nitrogen substitution.

  • 3,3-Bis (Unsymmetric): The urea group (

    
    ) is electron-withdrawing. Both hydroxyethyl arms are attached to N3. This nitrogen is tertiary and planar (amide-like resonance), reducing the nucleophilicity of the nitrogen itself but influencing the acidity and nucleophilicity of the terminal hydroxyls via induction.
    
  • 1,3-Bis (Symmetric): The hydroxyethyl arms are distributed on N1 and N3. Both nitrogens are secondary. The hydroxyls are spatially separated, reducing intramolecular steric clashing but facilitating intermolecular hydrogen bonding.

1.2 Hydroxyl Reactivity Profile

The reactivity of the hydroxyl groups in 3,3-bis(2-hydroxyethyl)urea is governed by two factors:

  • Inductive Deactivation: The adjacent urea carbonyl pulls electron density from the nitrogen, which in turn inductively withdraws density from the ethyl chains. This makes the hydroxyl protons slightly more acidic but the oxygen less nucleophilic compared to an amine-diol like MDEA.

  • Geminal Steric Effect: With two ethyl chains on the same nitrogen, the hydroxyls in the 3,3-isomer experience higher local steric density than in the 1,3-isomer. In reaction with bulky electrophiles (e.g., MDI or IPDI isocyanates), the second hydroxyl group often exhibits slower kinetics after the first has reacted due to increased steric bulk.

Part 2: Comparative Performance Data

The following table synthesizes experimental observations regarding physical properties and reactivity kinetics.

Feature3,3-Bis(2-hydroxyethyl)urea 1,3-Bis(2-hydroxyethyl)urea N-Methyldiethanolamine (MDEA) 1,4-Butanediol (BDO)
Structure Type Unsymmetrical Urea DiolSymmetric Urea DiolTertiary Amine DiolAliphatic Diol
Hydroxyl Type Primary (

)
Primary (

)
Primary (

)
Primary (

)
N-Substitution Tertiary (Amide-like)Secondary (Amide-like)Tertiary (Basic Amine)None
Reactivity (vs NCO) Moderate (Steric lag on 2nd OH)High (Independent OH reactivity)Very High (Autocatalytic effect)High (Standard reference)
Melting Point ~83–85 °C (Lower crystallinity)~81–83 °C (High crystallinity)-21 °C (Liquid)20 °C (Liquid)
Solubility (Water) HighHighHighModerate
Primary Application Specialized Crosslinker, HumectantLinear Chain ExtenderCatalytic Chain ExtenderStandard Chain Extender

Key Insight: MDEA acts as an autocatalyst in polyurethane reactions due to its basic tertiary amine. 3,3-Bis(2-hydroxyethyl)urea, despite having a tertiary nitrogen, does not catalyze the reaction because the urea nitrogen's lone pair is delocalized into the carbonyl.

Part 3: Experimental Protocols
Protocol A: Synthesis of 3,3-Bis(2-hydroxyethyl)urea

Objective: Selective synthesis of the unsymmetrical isomer via transamidation.

Reagents:

  • Urea (Solid, >99%)

  • Diethanolamine (DEA) (Liquid, >99%)

  • Catalyst: Sodium Methoxide (0.5 wt%) or Zeolite (Heterogeneous)

Workflow:

  • Charge: In a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a reflux condenser, charge 1.0 mol Urea and 1.0 mol Diethanolamine .

    • Note: A 1:1 ratio favors the mono-substituted urea. To force the 3,3-bis structure, ensure DEA is the nucleophile displacing ammonia. However, the most direct route to the unsymmetrical bis structure is actually Urea + Diethanolamine (1:1) . The DEA has two tails already.

    • Correction: The reaction is

      
      .
      
  • Heating: Heat the mixture to 135–140 °C under a slow nitrogen sparge.

  • Ammonia Removal: Ammonia evolution will be vigorous. Maintain temperature for 3–4 hours until ammonia evolution ceases (monitor via pH paper at the vent).

  • Purification: The crude product is a viscous oil/solid. Recrystallize from Methanol/Ethyl Acetate (1:4) to remove unreacted urea.

  • Validation:

    • IR: Look for Urea Carbonyl (~1650 cm⁻¹) and Hydroxyl stretch (~3400 cm⁻¹). Absence of Amine N-H stretch from DEA.

    • Melting Point: Target 83–85 °C.

Protocol B: Comparative Reactivity Test (Isocyanate Kinetics)

Objective: Determine the relative reactivity rate (


) of the hydroxyl groups against Phenyl Isocyanate.

Materials:

  • Diol Analyte (3,3-Bis vs. 1,3-Bis)

  • Phenyl Isocyanate (PhNCO) - Monofunctional probe

  • Solvent: Dry DMF or DMSO

  • Catalyst: Dibutyltin Dilaurate (DBTDL) - 0.01% (Optional, for uncatalyzed baseline use none)

Step-by-Step:

  • Preparation: Dissolve 0.1 mol of Diol in 50 mL dry DMF in a temperature-controlled vessel at 60 °C.

  • Addition: Add 0.2 mol Phenyl Isocyanate (Stoichiometric 1:1 ratio per OH group).

  • Monitoring:

    • FTIR Method: Insert an ATR-FTIR probe. Track the disappearance of the Isocyanate peak (2270 cm⁻¹ ) and the appearance of the Urethane Carbonyl (1710 cm⁻¹ ).

    • Sampling: Take aliquots every 5 minutes for 60 minutes.

  • Data Analysis: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).
    • Expectation: 1,3-Bis will show a linear plot. 3,3-Bis may show a curvature (biphasic) indicating the second hydroxyl reacts slower due to steric crowding after the first substitution.

Part 4: Mechanism & Pathway Visualization

The following diagram illustrates the synthesis pathway and the subsequent reaction with an isocyanate, highlighting the steric environment.

G Urea Urea (H2N-CO-NH2) Inter Transamidation (- NH3) Urea->Inter DEA Diethanolamine (HN(CH2CH2OH)2) DEA->Inter Product 3,3-Bis(2-hydroxyethyl)urea (Unsymmetrical) Inter->Product 135°C, 4h Urethane Polyurethane Linkage (Sterically Crowded) Product->Urethane + 2 R-NCO (Stepwise Reaction) Iso Isocyanate (R-NCO) Iso->Urethane

Caption: Synthesis of unsymmetrical 3,3-bis(2-hydroxyethyl)urea via transamidation and its subsequent reaction with isocyanates to form urethane linkages.

References
  • EvitaChem. (2024). Synthesis and Properties of 1,3-Bis(2-hydroxyethyl)urea and Related Compounds. Retrieved from

  • ChemicalBook. (2024). N,N'-Bis(2-hydroxyethyl)urea Product Properties and CAS 15438-70-7. Retrieved from

  • ResearchGate. (2009).[1] Products of Reaction Between N,N'-Bis(2-hydroxyethyl)urea and Ethylene Carbonate. Journal of Applied Polymer Science. Retrieved from

  • Cosmetic Ingredient Review (CIR). (2019). Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics. International Journal of Toxicology. Retrieved from

  • PubChem. (2025). Hydroxyethyl Urea Compound Summary (CID 73984). National Library of Medicine. Retrieved from

Sources

Validation

Validating Theoretical Models for 3,3-Bis(2-hydroxyethyl)urea Reactions: A Comparative Guide

Executive Summary: The Theoretical-Empirical Gap Audience: Senior Chemists, Process Engineers, and Pharmaceutical Scientists. In the transition from toxic isocyanate-based chemistries to Green Chemistry alternatives, 3,3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Theoretical-Empirical Gap

Audience: Senior Chemists, Process Engineers, and Pharmaceutical Scientists.

In the transition from toxic isocyanate-based chemistries to Green Chemistry alternatives, 3,3-bis(2-hydroxyethyl)urea (often chemically nomenclatured as 1,1-bis(2-hydroxyethyl)urea or N,N-bis(2-hydroxyethyl)urea ) has emerged as a critical intermediate. It serves as a precursor for Non-Isocyanate Polyurethanes (NIPUs) and a solubility enhancer in drug delivery systems.

However, a critical gap exists: Theoretical models (DFT/MD) often predict high reactivity due to the hydroxyl nucleophiles, while experimental bulk reactions frequently exhibit steric stalling or competitive intramolecular cyclization.

This guide provides a rigorous framework to validate these theoretical models against empirical data, ensuring that your reaction pathways are not just mathematically viable, but physically reproducible.

Comparative Analysis: BHEU vs. Traditional Linkers

Before establishing validation protocols, we must contextualize the performance of 3,3-bis(2-hydroxyethyl)urea (BHEU) against the industry standards: Isocyanates (traditional PU) and its isomer, 1,3-bis(2-hydroxyethyl)urea (symmetric).

Table 1: Performance & Physicochemical Profile[1]
Feature3,3-Bis(2-hydroxyethyl)urea (Asymmetric)1,3-Bis(2-hydroxyethyl)urea (Symmetric)Diisocyanates (e.g., MDI/TDI)
Reaction Mechanism Transurethanization / PolycondensationTransurethanizationPolyaddition (Nucleophilic Attack)
Kinetics Slow (

)
Moderate (

)
Fast (

)
Moisture Tolerance High (Hydrophilic, stable in water)HighZero (Reacts to form

gas)
Toxicity Profile Low (Metabolizable urea core)LowHigh (Sensitizer, Phosgene derivative)
Theoretical Modeling Complex (Intramolecular H-bonding dominates)Moderate (Symmetry simplifies DFT)Well-established
Key Application Hyperbranched polymers, Drug solubilityLinear NIPUs, CrosslinkersRigid Foams, Coatings

Critical Insight: Theoretical models often fail for BHEU because they underestimate the Intramolecular Hydrogen Bonding (IHB) between the carbonyl oxygen and the hydroxyl protons. This "locking" effect increases the activation energy (


) required for reaction, a phenomenon not seen in isocyanates.

The Theoretical Framework (In Silico)

To validate a model, you must first define its predictions. For BHEU, the two critical parameters derived from Density Functional Theory (DFT) are:

  • Nucleophilicity Index (

    
    ):  Predicting which group reacts first (the 
    
    
    
    Amine vs. the Primary Hydroxyl).
  • Transition State Energy (

    
    ):  The barrier for transurethanization.
    
Pathway Visualization (DOT Diagram)

The following diagram illustrates the theoretical reaction pathway vs. the competitive stalling pathway often missed in simple models.

BHEU_Reaction_Pathway Start 3,3-Bis(2-hydroxyethyl)urea (Reactant) TS_Ideal TS1: Intermolecular Attack (Polymerization) Start->TS_Ideal Theory (DFT) Low Barrier predicted TS_Trap TS2: Intramolecular H-Bonding (Stalled State) Start->TS_Trap Reality (Solvent Effects) Stabilized Conformer Product_Poly Linear/Branched Polymer (Desired) TS_Ideal->Product_Poly k_poly Product_Cycle Cyclic Carbonate/Urea Byproduct (Undesired) TS_Trap->Product_Cycle Heat > 150°C Product_Cycle->Start Reversible (Equilibrium)

Caption: Figure 1. Bifurcation of BHEU reactivity. Theoretical models often favor the blue path (polymerization), while experimental conditions may favor the red path (thermodynamic trapping via hydrogen bonding).

Experimental Validation Protocols

To validate the theoretical


 and reaction enthalpy (

), you cannot rely on yield alone. You must measure the rate of functional group consumption in real-time.
Protocol A: In-Situ FTIR Kinetics (The "Chemical Watch")

Objective: Validate the rate constant (


) and activation energy (

) of the hydroxyl consumption.

Materials:

  • Reactants: 3,3-Bis(2-hydroxyethyl)urea (purified), Dicarboxylic acid ester (linker).

  • Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) - 1 mol%.

  • Equipment: ReactIR (Mettler Toledo) or equivalent in-situ FTIR probe.

Methodology:

  • Baseline Correction: Obtain background spectrum of the solvent (e.g., DMSO-d6 or melt).

  • Peak Tracking: Focus on two regions:

    • 3300–3400 cm⁻¹: O-H stretching (Reactant - Decreasing).

    • 1700 cm⁻¹: Urethane C=O stretching (Product - Increasing).

    • Note: The Urea C=O (1640 cm⁻¹) will shift, serving as a secondary validator.

  • Isothermal Runs: Perform the reaction at three distinct temperatures (e.g., 120°C, 130°C, 140°C).

  • Data Processing:

    • Plot

      
       vs. Time.
      
    • The slope

      
       (pseudo-first-order).
      
    • Plot

      
       vs. 
      
      
      
      (Arrhenius Plot).

Self-Validating Check: If the Arrhenius plot is non-linear, your model is invalid because the mechanism changes with temperature (e.g., viscosity limitations or diffusion control).

Protocol B: DSC Thermokinetic Analysis (The "Energy Watch")

Objective: Validate the thermodynamic stability and cure onset temperature predicted by DFT.

Methodology:

  • Preparation: Mix BHEU with a stoichiometric crosslinker in a cryo-mill (to prevent premature reaction).

  • Dynamic Scan: Ramp from 25°C to 250°C at 10°C/min.

  • Validation Metric:

    • Identify the Exothermic Peak (

      
      ) .
      
    • Compare experimental

      
       (integral of the peak) with the DFT-calculated 
      
      
      
      .
    • Discrepancy Alert: If Exp

      
       Theory 
      
      
      
      , it indicates incomplete conversion or competitive endothermic side reactions (e.g., urea decomposition).

Data Reconciliation: Theory vs. Reality

Once data is collected, use this reconciliation table to grade the accuracy of your model.

ParameterTheoretical Prediction (DFT - B3LYP/6-31G*)Experimental Result (Typical)Correction Factor Needed?
Activation Energy (

)

(Gas Phase)

(Bulk)
Yes (Add solvation/H-bond penalty)
Reaction Enthalpy (

)

(Exothermic)

No (Within error margin)
Selectivity 100% Linear Polymerization85% Linear / 15% CyclicYes (Include cyclization pathways)
Glass Transition (

)

(MD Simulation)

(DSC)
No (Rigidity usually underestimated)

The Validation Loop Workflow

This diagram defines the iterative process required to align your computational model with benchtop results.

Validation_Loop Model Theoretical Model (DFT/MD) Pred Predictions: Ea, dH, Selectivity Model->Pred Exp Experimental Validation (FTIR / DSC / NMR) Pred->Exp Guide Protocol Compare Data Reconciliation (Error < 5%?) Exp->Compare Input Data Refine Refine Basis Set / Add Solvation Model Compare->Refine No (Discrepancy) Publish Validated Model Ready for Publication Compare->Publish Yes Refine->Model Update Parameters

Caption: Figure 2. The iterative "Design-Test-Refine" cycle for validating chemical kinetics models.

References

  • Non-Isocyanate Polyurethanes (NIPUs)

    • Title: Non-isocyanate polyurethanes: synthesis, properties, and applications.[1]

    • Source:Polym. Chem. (RSC), 2015.[1]

    • Link:[Link]

  • Urea Reaction Kinetics

    • Title: Kinetic Model of Urea-Related Deposit Reactions.[2]

    • Source:Molecules (MDPI), 2023.
    • Link:[Link]

  • DFT Modeling of Urea Derivatives

    • Title: Analysis of the Electronic Structure of Aqueous Urea and Its Derivatives: A System
    • Source:Chem. Eur. J. (NIH/PubMed), 2016.
    • Link:[Link]

  • Hydroxyethyl Urea Safety & Properties

    • Title: Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics.[3]

    • Source:Cosmetic Ingredient Review (CIR), 2019.
    • Link:[Link]

  • Bismuth Catalysis in NIPUs

    • Title: Non-Isocyanate Synthesis of Aliphatic Polyurethane by BiCl3-Catalyzed Transurethanization Polycondens
    • Source:Polymers (MDPI), 2022.
    • Link:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3,3-bis(2-hydroxyethyl)urea

This guide provides essential safety and logistical information for the proper disposal of 3,3-bis(2-hydroxyethyl)urea. As laboratory professionals, our commitment to safety extends beyond the bench to the entire lifecyc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 3,3-bis(2-hydroxyethyl)urea. As laboratory professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we use, including their final disposal. This document synthesizes regulatory standards with practical, field-proven insights to ensure that waste streams containing this compound are managed safely, responsibly, and in compliance with regulations.

Executive Summary: The "Why" Behind the Protocol

3,3-bis(2-hydroxyethyl)urea is a urea derivative utilized in various research and development applications. While not classified as acutely toxic, it presents specific health hazards that necessitate a structured disposal plan.[1] Improper disposal, such as drain disposal, can introduce the compound into aquatic environments, and mismanagement of waste containers can lead to hazardous reactions or exposure.[2][3][4] The procedures outlined below are designed to mitigate these risks by establishing a self-validating system of waste management, from the point of generation to final collection by authorized personnel.

Hazard Identification and Risk Assessment

A thorough understanding of a chemical's hazards is the foundation of safe handling and disposal. 3,3-bis(2-hydroxyethyl)urea is classified with several GHS hazard statements that dictate the required personal protective equipment (PPE) and handling precautions.[1]

Table 1: GHS Hazard Profile for 3,3-bis(2-hydroxyethyl)urea

Hazard Code Hazard Statement Required Precautions & Rationale
H302 Harmful if swallowed. Do not eat, drink, or smoke when using this product (P270). Accidental ingestion can lead to systemic effects.[1]
H315 Causes skin irritation. Wear protective gloves and clothing (P280). Prolonged contact can cause dermatitis.[1][3]
H319 Causes serious eye irritation. Wear eye or face protection (P280). Direct contact can cause significant damage to the eyes.[1]

| H335 | May cause respiratory irritation. | Avoid breathing dust/fume/mist/vapors (P261). Use only in a well-ventilated area or with local exhaust ventilation.[1][3] |

Source: Synthesized from Safety Data Sheet information.[1]

The primary risks associated with disposal are direct exposure during waste handling and the potential for hazardous reactions if waste is improperly segregated. Therefore, all disposal procedures must prioritize the containment of the chemical and the prevention of contact.

Pre-Disposal Operations: Handling and Storage of Waste

Effective disposal begins with meticulous management at the point of generation. This protocol ensures that waste is safely contained and stored, awaiting final pickup.

Step 1: Designate a Waste Container
  • Select an Appropriate Container: Use a chemically resistant, sealable container (e.g., high-density polyethylene - HDPE) that is compatible with 3,3-bis(2-hydroxyethyl)urea.[5]

  • Label the Container: As soon as the first drop of waste is added, affix a hazardous waste label. The label must clearly state "Hazardous Waste," the full chemical name "3,3-bis(2-hydroxyethyl)urea," and the associated hazards (e.g., "Irritant," "Harmful").[5]

Step 2: Segregate the Waste Stream
  • Avoid Commingling: Do not mix 3,3-bis(2-hydroxyethyl)urea waste with other waste streams unless their compatibility is confirmed.

  • Isolate from Incompatibles: Crucially, store the waste container away from strong oxidizing agents.[3][5] This segregation is a critical safety measure, as reactions between urea compounds and strong oxidizers can be highly exothermic and potentially dangerous.

Step 3: Store the Waste Container
  • Location: Store the sealed waste container in a designated, well-ventilated waste accumulation area.[3][5]

  • Conditions: The storage area should be cool and dry. Keep the container tightly closed to prevent the release of vapors.[3][4]

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is critical to minimize exposure and environmental impact.

Protocol for Minor Spills (Solid or Liquid)
  • Ensure Safety: Alert personnel in the immediate area and ensure the area is well-ventilated.[6]

  • Don PPE: At a minimum, wear chemical-resistant gloves, safety goggles, and a lab coat.[4][5]

  • Containment & Cleanup:

    • For solid spills: Gently sweep or shovel the material into a designated waste container, avoiding the generation of dust.[4] Do NOT use compressed air for cleaning.[4]

    • For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent) to mop up the spill.[6]

  • Final Decontamination: Once the bulk material is collected, clean the contaminated surface thoroughly with soap and water.[2]

  • Waste Collection: Place all spill cleanup materials (absorbent, contaminated gloves, etc.) into the hazardous waste container for 3,3-bis(2-hydroxyethyl)urea.[4][7]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the routine disposal of waste 3,3-bis(2-hydroxyethyl)urea.

  • Characterize the Waste: Identify all components of the waste. If mixed with other chemicals, the entire mixture must be treated according to the hazards of the most hazardous component.[8]

  • Transfer to Waste Container: Carefully pour or transfer the waste into the properly labeled, designated waste container located in a fume hood or well-ventilated area.

  • Seal the Container: Securely close the container lid. Do not overfill; leave at least 10% headspace to allow for vapor expansion.

  • Log the Waste: If required by your institution, log the amount of waste added to the container in a waste manifest or logbook.

  • Prepare for Pickup: When the container is full or is no longer being used, ensure the hazardous waste label is complete and legible. Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste management contractor.[5]

  • Regulatory Compliance: The ultimate disposal method, likely incineration at a licensed facility, will be determined by the waste management vendor in accordance with local and national regulations such as those set by the Environmental Protection Agency (EPA) in the United States.[9][10] Thermal decomposition of urea compounds can produce ammonia, cyanic acid, and nitrogen oxides, necessitating specialized high-temperature incineration with flue-gas scrubbing.[7][11][12]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing 3,3-bis(2-hydroxyethyl)urea from generation to final disposal.

DisposalWorkflow start Waste Generated (3,3-bis(2-hydroxyethyl)urea) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal container Step 2: Select & Label Approved Waste Container ppe->container segregate Step 3: Segregate Waste (Keep from Oxidizers) container->segregate transfer Step 4: Transfer Waste to Container in Ventilated Area segregate->transfer store Step 5: Store Securely in Designated Accumulation Area transfer->store pickup Step 6: Arrange Pickup by Authorized EHS/Waste Vendor store->pickup end_node Final Disposal via Licensed Waste Management Facility (e.g., Incineration) pickup->end_node Regulatory Compliance

Sources

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